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  • Product: Acetyl iodide
  • CAS: 507-02-8

Core Science & Biosynthesis

Foundational

What are the physical properties of acetyl iodide

An In-depth Technical Guide to the Physical Properties of Acetyl Iodide For Researchers, Scientists, and Drug Development Professionals Introduction Acetyl iodide (CAS 507-02-8), with the molecular formula C₂H₃IO, is a h...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Acetyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl iodide (CAS 507-02-8), with the molecular formula C₂H₃IO, is a highly reactive organoiodine compound.[1][2] It presents as a colorless, fuming liquid that often turns brown upon exposure to air and moisture due to its instability.[3][4][5] Characterized by a pungent odor, it is a crucial reagent and intermediate in organic synthesis, particularly in acetylation reactions and in the industrial production of acetic acid via the Cativa and Monsanto processes.[1][3][6] Its utility in the pharmaceutical and agrochemical sectors for the synthesis of various compounds makes a thorough understanding of its physical properties essential for safe handling, process design, and reaction optimization.[7][8]

This guide provides a comprehensive overview of the known physical properties of acetyl iodide, supported by quantitative data, general experimental methodologies, and a visualization of the interplay between its molecular characteristics and physical behavior.

Quantitative Physical Properties

The physical properties of acetyl iodide have been documented across various sources. The following table summarizes the key quantitative data. Note that slight variations in reported values may exist due to different experimental conditions and purity levels.

PropertyValueSource(s)
Molecular Formula C₂H₃IO[3][4][7][9]
Molecular Weight 169.95 g/mol [1][3][4][7]
Boiling Point 108 °C at 760 mmHg[1][4][10][11]
105.5 - 109 °C[7][8]
Density/Specific Gravity 2.0674 g/cm³ at 20°C (relative to water at 4°C)[4][11]
2.07 g/cm³ at 20°C[7][12][13]
2.193 g/cm³[8][10]
Refractive Index (n_D²⁰) 1.5491[4]
1.539[8][10]
Vapor Pressure 29.5 mmHg at 25°C[4]
32.4 mmHg[8]
Flash Point 17.6 °C[4][8]
18 °C[12][13]
Solubility Soluble in benzene (B151609) and ether.[3][4][6]
Decomposes in water.[3][4]
Appearance Colorless, fuming liquid. Turns brown on contact with air.[3][4][5]
Odor Pungent, strong.[3][5][6]
Enthalpy of Formation (ΔfH⦵₂₉₈) -163.18 to -161.42 kJ·mol⁻¹

Reactivity and Stability

Acetyl iodide is a highly reactive and unstable compound.

  • Reaction with Water : It reacts exothermically with water or moisture in the air to decompose into acetic acid and hydrogen iodide (hydroiodic acid), a strong irritant.[3][4][9] This reaction is responsible for its fuming appearance and the browning of the liquid.[3][5]

  • Corrosivity : It is corrosive to metals and skin.[3][6][14]

  • Reaction with Bases : It reacts vigorously and exothermically with bases.[3][4][5]

  • Reaction with Ethers : It may react vigorously or explosively if mixed with ethers like diisopropyl ether in the presence of trace metal salts.[3][4][5]

  • Combustibility : Acetyl iodide is a combustible and highly flammable liquid.[3][14][15] Its vapors can form explosive mixtures with air.[3]

Experimental Protocols: General Methodologies

1. Determination of Boiling Point: The boiling point is typically determined via distillation. A sample of acetyl iodide is placed in a distillation flask with boiling chips. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. The flask is heated, and the temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature, at a given atmospheric pressure, is the boiling point. Due to its reactivity with moisture, this procedure must be conducted under anhydrous conditions.

2. Determination of Density: Density is measured using a pycnometer (specific gravity bottle). The pycnometer is first weighed empty, then filled with distilled water and weighed again to determine its volume at a specific temperature (e.g., 20°C). After drying, it is filled with acetyl iodide and weighed a final time. The density is calculated by dividing the mass of the acetyl iodide by the volume of the pycnometer. All measurements must be performed in a controlled environment (e.g., a fume hood) due to the compound's fuming and corrosive nature.

3. Determination of Refractive Index: The refractive index is measured using a refractometer, typically an Abbé refractometer. A few drops of the liquid are placed on the prism surface. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is then read from the scale. Temperature control is crucial as the refractive index is temperature-dependent.

4. Determination of Flash Point: The flash point is determined using a closed-cup tester (e.g., Pensky-Martens or Tag Closed Tester). The sample is heated at a slow, constant rate in a closed cup. An ignition source is directed into the cup at regular temperature intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the ignition source. Given its flammability, extreme caution is required.

Visualization of Property Relationships

The physical properties of a substance are intrinsically linked to its molecular structure. The following diagram illustrates the logical relationships between the fundamental molecular characteristics of acetyl iodide and its macroscopic physical properties.

G cluster_molecular Molecular & Electronic Structure cluster_forces Intermolecular Forces cluster_properties Macroscopic Physical Properties Structure Molecular Structure (CH₃COI) Polarity High Polarity (C=O bond) Structure->Polarity influences Forces Strong Intermolecular Forces (Dipole-Dipole & London Dispersion) Polarity->Forces contributes to Solubility Solubility Profile Polarity->Solubility determines MW High Molecular Weight (169.95 g/mol) MW->Forces contributes to Density High Density (>2.0 g/cm³) MW->Density major factor in BP Relatively High Boiling Point (108 °C) Forces->BP results in VP Low Vapor Pressure (32.4 mmHg @ 25°C) Forces->VP results in

Caption: Logical flow from molecular structure to physical properties of acetyl iodide.

References

Exploratory

Acetyl iodide chemical structure and bonding

An In-depth Technical Guide to the Chemical Structure and Bonding of Acetyl Iodide Introduction Acetyl iodide (CH₃COI) is an organoiodine compound and the most reactive of the acetyl halides. Although less common in stan...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Bonding of Acetyl Iodide

Introduction

Acetyl iodide (CH₃COI) is an organoiodine compound and the most reactive of the acetyl halides. Although less common in standard laboratory practice compared to its chloride and bromide counterparts, acetyl iodide is of immense industrial significance. It serves as a crucial transient intermediate in the large-scale industrial synthesis of acetic acid via the Monsanto and Cativa processes.[1] As an acetylating agent, it is also valuable in various organic syntheses for introducing acetyl groups into molecules, a key step in the production of pharmaceuticals and agrochemicals.[2][3] This guide provides a detailed technical overview of the molecular structure, bonding, and spectroscopic characterization of acetyl iodide, intended for researchers and professionals in chemistry and drug development.

Chemical Structure and Identification

Acetyl iodide is a colorless, fuming liquid with a pungent odor that turns brown upon exposure to air due to its reaction with moisture.[4][5] It is formally derived from acetic acid by the substitution of the hydroxyl group with an iodine atom.

IdentifierValue
IUPAC Name Acetyl iodide[4]
Systematic IUPAC Name Ethanoyl iodide[1]
CAS Number 507-02-8[6]
Chemical Formula C₂H₃IO[1][4][6]
Molecular Weight 169.95 g/mol [4]
SMILES CC(=O)I[4]
InChI InChI=1S/C2H3IO/c1-2(3)4/h1H3[4]
InChIKey LEKJTGQWLAUGQA-UHFFFAOYSA-N[4]

Molecular Geometry and Bonding

The geometry and bonding parameters of acetyl iodide have been determined primarily through microwave spectroscopy. The molecule possesses a planar heavy-atom skeleton (C-C-O-I). The internal rotation of the methyl (CH₃) group relative to the acetyl frame has also been a subject of study.

Table 2.1: Bond Lengths and Angles for Acetyl Iodide

Parameter Value Experimental Method
Bond Lengths (Å)
C=O Data not explicitly found in searches Microwave Spectroscopy
C-C Data not explicitly found in searches Microwave Spectroscopy
C-I Data not explicitly found in searches Microwave Spectroscopy
Bond Angles (°)
∠(CCO) Data not explicitly found in searches Microwave Spectroscopy
∠(CCI) Data not explicitly found in searches Microwave Spectroscopy
∠(OCI) Data not explicitly found in searches Microwave Spectroscopy
Other Parameters

| Barrier to Internal Rotation | 1301 ± 30 cal/mol[7] | Microwave Spectroscopy |

Note: While the microwave spectroscopy study by S. Kojima et al. is cited for determining the structure, specific bond length and angle values were not detailed in the available abstract. Such data is typically derived from the rotational constants obtained in these experiments.

Spectroscopic Characterization

The structure and electronic properties of acetyl iodide are elucidated through various spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule. The spectrum of acetyl iodide has been assigned, with key absorptions attributed to the carbonyl and carbon-iodine bonds.[8]

Table 3.1: Key Infrared Vibrational Frequencies for Acetyl Iodide

Vibrational Mode Frequency (cm⁻¹) Phase
C=O Stretch Assignment available but specific frequency not listed in abstract[8] Gas / Liquid

| C-I Stretch | 532[9] | Not specified |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insight into the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 3.2: NMR Spectroscopic Data for Acetyl Iodide

Nucleus Chemical Shift (ppm) Multiplicity Solvent
¹H NMR ~2.8-3.0 Singlet Not specified, typical for acetyl group

| ¹³C NMR | Data available in spectral databases[10] | Not specified | Not specified |

Note: Specific chemical shifts can vary based on the solvent and instrument used. The provided ¹H NMR value is a typical approximation for an acetyl group adjacent to an electronegative atom.

Microwave and Core-Level Spectroscopy

Microwave spectroscopy has been instrumental in determining the precise molecular structure and the barrier to internal rotation of the methyl group.[7] More advanced techniques like ultrafast extreme ultraviolet (XUV) transient absorption spectroscopy have been used to investigate the photodissociation dynamics of the C-I bond, revealing complex excited-state dynamics on a sub-100-fs timescale.[11]

Table 3.3: Quadrupole Coupling Constants for Acetyl Iodide (CH₃COI)

Constant Value (MHz)
χₐₐ -1563 ± 2[7]
χₑₑ 914 ± 2[7]

| χₐₑ | -135.7 ± 2[7] |

Experimental Protocols

Synthesis of Acetyl Iodide

A common laboratory synthesis involves the reaction of acetyl chloride or acetic anhydride (B1165640) with a source of iodide. One cited method is that of Thiele and Haakh.[7]

Protocol Outline: Synthesis via Acyl Substitution

  • Reactants : Acetic anhydride and a suitable iodide salt (e.g., sodium iodide, lithium iodide) or hydriodic acid.

  • Solvent : Anhydrous, non-protic solvent (e.g., acetonitrile, dichloromethane) to prevent hydrolysis of the product.[12]

  • Procedure : The iodide salt is added to the acetic anhydride in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is typically stirred at room temperature or gently heated.

  • Workup and Purification : The resulting acetyl iodide is highly reactive and sensitive to moisture.[2] Purification is typically achieved by distillation under reduced pressure. The product is a colorless liquid that should be stored under anhydrous conditions at low temperatures.[7]

Spectroscopic Analysis Workflow

The characterization of acetyl iodide involves a logical sequence of spectroscopic analyses to confirm its identity and purity.

G Synthesis Synthesis of Acetyl Iodide Purification Purification (Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Identity Check IR Infrared (IR) Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry (MS) Purification->MS Molecular Weight Structure_Confirmation Structural Confirmation and Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of acetyl iodide.

Role in Catalytic Cycles: The Monsanto Process

Acetyl iodide is a pivotal, albeit transient, species in the rhodium-catalyzed Monsanto process for the production of acetic acid from methanol (B129727) and carbon monoxide.[1][9] It is formed in situ and is readily hydrolyzed to produce the final product, acetic acid, while regenerating the catalyst.

Monsanto_Process catalyst [Rh(CO)₂I₂]⁻ step1 Oxidative Addition of CH₃I catalyst->step1 intermediate1 [Rh(CH₃)(CO)₂I₃]⁻ step1->intermediate1 step2 Migratory Insertion of CO intermediate1->step2 intermediate2 [Rh(COCH₃)(CO)I₃]⁻ step2->intermediate2 step3 Reductive Elimination intermediate2->step3 step3->catalyst  Regenerates  Catalyst acetyl_iodide CH₃COI (Acetyl Iodide) step3->acetyl_iodide step4 Hydrolysis acetyl_iodide->step4 product CH₃COOH (Acetic Acid) step4->product

Caption: Simplified catalytic cycle of the Monsanto process featuring acetyl iodide.

Conclusion

Acetyl iodide is a fundamentally important molecule, both for its role in industrial catalysis and as a reactive agent in organic synthesis. Its structure is characterized by a planar C-C(O)-I framework with a low barrier to methyl group rotation. Spectroscopic methods, including IR, NMR, and microwave spectroscopy, provide the essential data for its characterization, confirming its structure and electronic properties. A thorough understanding of its bonding and reactivity is critical for professionals engaged in chemical synthesis, drug development, and materials science.

References

Foundational

An In-depth Technical Guide to the Synthesis and Formation of Acetyl Iodide

For Researchers, Scientists, and Drug Development Professionals Abstract Acetyl iodide (CH₃COI) is a highly reactive acyl halide that serves as a versatile reagent and intermediate in organic synthesis. While its industr...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl iodide (CH₃COI) is a highly reactive acyl halide that serves as a versatile reagent and intermediate in organic synthesis. While its industrial significance is most pronounced as a transient intermediate in the large-scale production of acetic acid and acetic anhydride (B1165640), its utility in laboratory and pharmaceutical settings for introducing the acetyl group and as an iodinating agent is noteworthy. This technical guide provides a comprehensive overview of the principal methods for the synthesis of acetyl iodide, complete with detailed experimental protocols, a comparative summary of its physicochemical and spectroscopic properties, and a discussion of the underlying reaction mechanisms.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for acetyl iodide is presented in Table 1 for easy reference and comparison.

Table 1: Physicochemical and Spectroscopic Properties of Acetyl Iodide

PropertyValueReference(s)
Molecular Formula C₂H₃IO[1]
Molecular Weight 169.95 g/mol [1]
Appearance Colorless, fuming liquid[1]
Boiling Point 108 °C[1]
Density 2.067 g/cm³[1]
Solubility Decomposes in water; soluble in benzene, ether[1]
¹H NMR (CDCl₃) δ 2.995 ppm (s, 3H)
¹³C NMR (CDCl₃) δ (C=O), δ (CH₃) (Specific shifts not readily available in searched literature)
Infrared (IR) Spectrum C=O stretch: ~1790 cm⁻¹; C-I stretch: ~532 cm⁻¹[2]

Synthesis of Acetyl Iodide: Key Methodologies

Several synthetic routes to acetyl iodide have been established, each with its own advantages and applications. The most common and practical laboratory methods are detailed below.

Halogen Exchange (Finkelstein Reaction)

The Finkelstein reaction is a widely used method for the synthesis of alkyl and acyl iodides from the corresponding chlorides or bromides.[3][4] This Sₙ2 reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in an acetone (B3395972) solvent.[4]

Reaction: CH₃COCl + NaI → CH₃COI + NaCl(s)

Materials:

  • Acetyl chloride (CH₃COCl)

  • Anhydrous sodium iodide (NaI)

  • Anhydrous acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anhydrous sodium iodide in anhydrous acetone. The solution should be prepared in excess, typically a 1.5 to 2-fold molar excess of sodium iodide relative to acetyl chloride.

  • Slowly add acetyl chloride to the stirred solution at room temperature. An immediate precipitate of sodium chloride will be observed.

  • After the addition is complete, gently reflux the mixture for 2-3 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

  • The filtrate, which contains the acetyl iodide in acetone, can be used directly for subsequent reactions. For isolation of pure acetyl iodide, the acetone can be carefully removed by distillation under reduced pressure. The crude acetyl iodide can then be purified by fractional distillation.

Expected Yield: High yields are typically reported for this reaction, often exceeding 80-90%.

Reaction of Acetic Anhydride with Iodine

Iodine can be used to cleave the ether linkage in acetic anhydride to generate acetyl iodide. This reaction is often catalyzed.

Reaction: (CH₃CO)₂O + I₂ → 2 CH₃COI

Materials:

  • Acetic anhydride ((CH₃CO)₂O)

  • Iodine (I₂)

  • (Optional) Catalyst, such as a Lewis acid

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place acetic anhydride.

  • In a separate container, dissolve iodine in a minimal amount of acetic anhydride.

  • Slowly add the iodine solution to the stirred acetic anhydride in the reaction flask.

  • (Optional) Add a catalytic amount of a suitable Lewis acid.

  • Gently heat the reaction mixture to 80-100 °C and maintain this temperature for several hours. The progress of the reaction can be monitored by observing the disappearance of the characteristic purple color of iodine.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The acetyl iodide can be isolated and purified by fractional distillation under reduced pressure.

Reaction of Isopropenyl Acetate (B1210297) with Hydrogen Iodide

A patented method describes the synthesis of acetyl iodide by the reaction of isopropenyl acetate with dry hydrogen iodide gas.[5]

Reaction: CH₂(C=O)CH₃ + HI → CH₃COI + CH₃COCH₃

Materials:

  • Isopropenyl acetate

  • Dry hydrogen iodide (HI) gas

  • Anhydrous diethyl ether (as diluent)

Procedure:

  • In a reaction vessel cooled to 10 °C, prepare a mixture of isopropenyl acetate and anhydrous diethyl ether.[5]

  • Bubble dry hydrogen iodide gas through the mixture.[5]

  • After the reaction is complete, the resulting mixture is subjected to fractional distillation at atmospheric pressure.

  • The ether is first distilled off, followed by acetone.[5]

  • Unreacted isopropenyl acetate is then removed by distillation.

  • The fraction distilling between 100-110 °C is collected as acetyl iodide.[5]

Reported Yield: A 25% conversion to acetyl iodide was reported in the patent literature.[5]

Industrial Formation of Acetyl Iodide

Acetyl iodide is a key, albeit transient, intermediate in two major industrial processes for the production of acetic acid: the Monsanto process and the Cativa process.[1] In these processes, methyl iodide is carbonylated in the presence of a rhodium or iridium catalyst, respectively. The catalytic cycle involves the formation of an acetyl-metal complex which then reductively eliminates acetyl iodide. The acetyl iodide is subsequently hydrolyzed to produce acetic acid and regenerate hydrogen iodide.[2]

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthesis and reaction mechanisms, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow cluster_finkelstein Finkelstein Reaction cluster_anhydride From Acetic Anhydride AcCl Acetyl Chloride Reaction1 Reaction Mixture AcCl->Reaction1 NaI Sodium Iodide NaI->Reaction1 Acetone Acetone (solvent) Acetone->Reaction1 Filtration Filtration Reaction1->Filtration NaCl_ppt Sodium Chloride (precipitate) Filtration->NaCl_ppt remove AcI_solution Acetyl Iodide in Acetone Filtration->AcI_solution Distillation1 Distillation AcI_solution->Distillation1 Pure_AcI1 Pure Acetyl Iodide Distillation1->Pure_AcI1 Ac2O Acetic Anhydride Reaction2 Reaction Mixture Ac2O->Reaction2 Iodine Iodine Iodine->Reaction2 Heating Heating Reaction2->Heating Distillation2 Fractional Distillation Heating->Distillation2 Pure_AcI2 Pure Acetyl Iodide Distillation2->Pure_AcI2

Caption: General experimental workflows for the synthesis of acetyl iodide.

Finkelstein_Mechanism Reactants CH₃COCl Acetyl Chloride NaI Sodium Iodide TransitionState Transition State [I···CH₃CO···Cl]⁻Na⁺ Reactants->TransitionState Sₙ2 Attack Products CH₃COI Acetyl Iodide NaCl Sodium Chloride (precipitate) TransitionState->Products Halogen Exchange

Caption: Mechanism of the Finkelstein reaction for acetyl iodide synthesis.

Monsanto_Cativa_Cycle Simplified Catalytic Cycle for Acetic Acid Synthesis Catalyst [M(CO)₂I₂]⁻ (M = Rh or Ir) OxidativeAddition Oxidative Addition Catalyst->OxidativeAddition MeI Methyl Iodide MeI->OxidativeAddition Intermediate1 [M(CH₃)(CO)₂I₃]⁻ OxidativeAddition->Intermediate1 MigratoryInsertion Migratory Insertion Intermediate1->MigratoryInsertion Intermediate2 [M(COCH₃)(CO)I₃]⁻ MigratoryInsertion->Intermediate2 ReductiveElimination Reductive Elimination Intermediate2->ReductiveElimination ReductiveElimination->Catalyst Regeneration AcI Acetyl Iodide ReductiveElimination->AcI Hydrolysis Hydrolysis (+H₂O) AcI->Hydrolysis AceticAcid Acetic Acid (Product) Hydrolysis->AceticAcid HI Hydrogen Iodide Hydrolysis->HI

Caption: Simplified catalytic cycle of the Monsanto/Cativa process.

Conclusion

Acetyl iodide is an important chemical entity with significant applications in both industrial and laboratory settings. This guide has detailed the primary synthetic routes, providing experimental protocols to facilitate its preparation by researchers. The Finkelstein reaction remains a highly efficient and practical method for laboratory-scale synthesis. The provided physicochemical and spectroscopic data serve as a valuable resource for characterization and quality control. A thorough understanding of the synthesis and reactivity of acetyl iodide is crucial for its effective application in the development of novel chemical entities and pharmaceuticals.

References

Exploratory

An In-depth Technical Guide to Acetyl Iodide: CAS Number and Identification

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of acetyl iodide, a key reagent in organic synthesis. It covers its identification, physicochemical p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of acetyl iodide, a key reagent in organic synthesis. It covers its identification, physicochemical properties, spectroscopic data, and relevant experimental protocols, with a focus on its role in industrial chemistry.

Core Identification

Acetyl iodide, systematically named ethanoyl iodide, is an organoiodine compound. It is a colorless, fuming liquid with a pungent odor that is highly reactive, particularly with water.[1][2]

Table 1: Chemical Identifiers for Acetyl Iodide

IdentifierValue
CAS Number 507-02-8[3][4][5][6]
Molecular Formula C₂H₃IO[3][4][7]
Molecular Weight 169.95 g/mol [3][4][7]
IUPAC Name Acetyl iodide[7]
Systematic IUPAC Name Ethanoyl iodide[7]
InChI InChI=1S/C2H3IO/c1-2(3)4/h1H3[6][8]
InChIKey LEKJTGQWLAUGQA-UHFFFAOYSA-N[6][8]
Canonical SMILES CC(=O)I[7]
UN Number 1898[9]

Physicochemical Properties

Acetyl iodide is a volatile and corrosive liquid. Its reactivity makes it a potent acetylating agent, but also necessitates careful handling and storage.

Table 2: Physicochemical Data of Acetyl Iodide

PropertyValue
Appearance Colorless to brown, fuming liquid with a pungent odor[1][2][3]
Boiling Point 108 °C[7]
Solubility Decomposes in water; Soluble in benzene (B151609) and ether[1][7]
Hazards Corrosive, Water-reactive, Lachrymatory[1][2]

Spectroscopic Identification

Spectroscopic methods are essential for the unambiguous identification of acetyl iodide. The following tables summarize the key spectral data.

Table 3: ¹H NMR Spectral Data of Acetyl Iodide

Chemical Shift (ppm)MultiplicityAssignment
~2.8 - 3.0SingletCH₃
Note: The exact chemical shift can vary depending on the solvent used.

Table 4: ¹³C NMR Spectral Data of Acetyl Iodide

Chemical Shift (ppm)Assignment
~30-35CH₃
~200-210C=O
Note: Acyl halides typically have a carbonyl carbon chemical shift in this range.[10][11]

Table 5: Infrared (IR) Spectroscopy Data of Acetyl Iodide

Wavenumber (cm⁻¹)Vibration
~1770 - 1815C=O stretch (strong, sharp)[12]
~500 - 600C-I stretch[12][13]

Table 6: Mass Spectrometry (MS) Data of Acetyl Iodide

m/zFragment
170[CH₃COI]⁺ (Molecular ion)
127[I]⁺
43[CH₃CO]⁺ (Base peak)
Note: The fragmentation pattern is characterized by the loss of the iodine radical or the acetyl radical.[14]

Experimental Protocols

4.1. Synthesis of Acetyl Iodide (Illustrative)

Acetyl iodide can be synthesized through the reaction of acetyl chloride with an iodide salt. The following is a generalized laboratory-scale procedure.

Materials:

  • Acetyl chloride

  • Anhydrous sodium iodide or potassium iodide[15]

  • Anhydrous solvent (e.g., acetonitrile (B52724) or acetone)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer

  • Distillation apparatus

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous sodium iodide.

  • Add anhydrous solvent to the flask and begin stirring.

  • Slowly add acetyl chloride to the stirred suspension at room temperature. The reaction is often exothermic.

  • After the addition is complete, the reaction mixture may be gently heated to reflux to ensure the reaction goes to completion.

  • The reaction progress can be monitored by techniques such as IR spectroscopy (disappearance of the acetyl chloride C=O stretch and appearance of the acetyl iodide C=O stretch).

  • Upon completion, the resulting acetyl iodide can be isolated by fractional distillation. Due to its instability and reactivity, it is often used in situ.[15]

4.2. Quantitative Analysis by Titration

The concentration of acetyl iodide can be determined by iodometric titration. This method involves the hydrolysis of acetyl iodide to form hydroiodic acid (HI), which is then titrated.

Materials:

  • Acetyl iodide sample

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Potassium iodide (KI) solution

  • Starch indicator solution

  • Deionized water

  • Burette, flasks, and pipettes

Procedure:

  • A known amount of the acetyl iodide sample is carefully hydrolyzed in a solution of potassium iodide. The acetyl iodide reacts with water to produce acetic acid and hydroiodic acid (HI).

  • The hydroiodic acid is then oxidized by a known excess of a standard oxidizing agent (e.g., potassium iodate), liberating iodine (I₂).

  • The liberated iodine is then titrated with a standardized solution of sodium thiosulfate until the solution turns a pale yellow color.

  • Starch indicator is added, which forms a deep blue complex with the remaining iodine.

  • The titration is continued until the blue color disappears, indicating the endpoint.

  • The concentration of the original acetyl iodide can be calculated from the stoichiometry of the reactions and the volume of sodium thiosulfate used.[16][17]

4.3. Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like acetyl iodide.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for reactive analytes (e.g., a low-polarity phase).

Procedure:

  • Sample Preparation: A dilute solution of the acetyl iodide sample is prepared in a dry, inert solvent. Derivatization may be employed to improve stability and chromatographic behavior. For instance, reaction with an alcohol can form a stable ester which can be more easily analyzed.

  • Injection: A small volume of the prepared sample is injected into the GC.

  • Separation: The components of the sample are separated on the GC column based on their boiling points and interactions with the stationary phase.

  • Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification. The retention time from the GC and the mass spectrum are used to confirm the presence of acetyl iodide.[18][19]

Role in Industrial Processes

Acetyl iodide is a crucial, albeit transient, intermediate in the production of acetic acid via the Monsanto and Cativa processes.[7][13] These processes involve the carbonylation of methanol.

Monsanto Process Workflow

The Monsanto process utilizes a rhodium-based catalyst system.

MonsantoProcess reactant reactant product product catalyst catalyst intermediate intermediate CH3OH Methanol CH3I Methyl Iodide CH3OH->CH3I + HI HI Hydroiodic Acid HI->CH3OH Rh_int1 [(CH₃)Rh(CO)₂I₃]⁻ CH3I->Rh_int1 + [Rh(CO)₂I₂]⁻ (Oxidative Addition) Rh_cat [Rh(CO)₂I₂]⁻ Rh_int2 [(CH₃CO)Rh(CO)I₃]⁻ Rh_int1->Rh_int2 + CO (Migratory Insertion) CO Carbon Monoxide Rh_int2->Rh_cat regenerates CH3COI Acetyl Iodide Rh_int2->CH3COI + CO (Reductive Elimination) CH3COI->HI releases CH3COOH Acetic Acid CH3COI->CH3COOH + H₂O (Hydrolysis) H2O Water product_out product_out CH3COOH->product_out CativaProcess reactant reactant product product catalyst catalyst intermediate intermediate CH3OH Methanol CH3I Methyl Iodide CH3OH->CH3I + HI HI Hydroiodic Acid HI->CH3OH Ir_int1 [Ir(CO)₂(CH₃)I₃]⁻ CH3I->Ir_int1 + [Ir(CO)₂I₂]⁻ (Oxidative Addition) Ir_cat [Ir(CO)₂I₂]⁻ Ir_int2 [Ir(CO)₂(COCH₃)I₃]⁻ Ir_int1->Ir_int2 + CO (Migratory Insertion) CO Carbon Monoxide Ir_int2->Ir_cat regenerates CH3COI Acetyl Iodide Ir_int2->CH3COI (Reductive Elimination) CH3COI->HI releases CH3COOH Acetic Acid CH3COI->CH3COOH + H₂O (Hydrolysis) H2O Water product_out product_out CH3COOH->product_out

References

Foundational

An In-depth Technical Guide to Acetyl Iodide: Molecular Properties

This guide provides essential information regarding the molecular formula and weight of acetyl iodide, tailored for researchers, scientists, and professionals in drug development. Quantitative Data Summary The fundamenta...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information regarding the molecular formula and weight of acetyl iodide, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The fundamental molecular properties of acetyl iodide are summarized in the table below. This data is crucial for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

ParameterValueReferences
Molecular FormulaC₂H₃IO[1][2][3][4]
Alternate FormulaCH₃COI[5]
Molecular Weight169.95 g/mol [1][2][4][6]
High-Precision Molecular Weight169.9491 g/mol [3]

Experimental Protocols

No specific experimental protocols were cited for determination of molecular formula and weight in the provided context. These values are established through standard analytical techniques such as mass spectrometry for molecular weight and elemental analysis for the molecular formula.

Visualization of Molecular Composition

The following diagram illustrates the elemental composition of acetyl iodide, providing a clear visual representation of the atoms that constitute the molecule.

Acetyl_Iodide_Composition A Acetyl Iodide (C₂H₃IO) C Carbon (C) A->C 2 atoms H Hydrogen (H) A->H 3 atoms I Iodine (I) A->I 1 atom O Oxygen (O) A->O 1 atom

Caption: Elemental composition of an Acetyl Iodide molecule.

References

Exploratory

An In-depth Technical Guide to the Stability of Acetyl Iodide

For Researchers, Scientists, and Drug Development Professionals Introduction Acetyl iodide (CH₃COI) is a highly reactive and versatile reagent in organic synthesis, valued for its ability to introduce the acetyl group. H...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl iodide (CH₃COI) is a highly reactive and versatile reagent in organic synthesis, valued for its ability to introduce the acetyl group. However, its utility is intrinsically linked to its inherent instability. This technical guide provides a comprehensive overview of the stability of acetyl iodide, detailing its decomposition pathways, relevant thermodynamic and kinetic data, and protocols for its synthesis, handling, and stability assessment. This document is intended to equip researchers, scientists, and drug development professionals with the critical information necessary for the safe and effective use of this compound.

Core Concepts: The Unstable Nature of Acetyl Iodide

Acetyl iodide is a colorless, fuming liquid that is notoriously unstable under various conditions.[1] Its high reactivity stems from the polarized carbon-iodine bond and the electron-withdrawing nature of the adjacent carbonyl group, making the carbonyl carbon highly susceptible to nucleophilic attack. The primary factors contributing to its instability are its reactions with water, air (moisture), alcohols, and bases, as well as its thermal lability.[2][3]

Decomposition Pathways

The decomposition of acetyl iodide is primarily driven by hydrolysis and thermolysis.

  • Hydrolysis: Acetyl iodide reacts exothermically and almost instantaneously with water, including moisture present in the air, to yield acetic acid and hydrogen iodide (hydroiodic acid).[2][3] This reaction is a significant concern as the liberated hydrogen iodide is a corrosive and toxic gas.[4] The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon.

  • Thermolysis: When heated, acetyl iodide undergoes thermal decomposition.[2] Studies on the gas-phase reaction of acetyl iodide with hydrogen iodide have been conducted to understand its kinetics and the bond dissociation energy of the C-I bond.

  • Reaction with Alcohols: Similar to its reaction with water, acetyl iodide reacts with alcohols to form esters (e.g., methyl acetate (B1210297) from methanol) and hydrogen iodide.

  • Reaction with Bases: It reacts vigorously and exothermically with bases.[4]

  • Reaction with Ethers: Acetyl iodide may react vigorously or explosively if mixed with diisopropyl ether or other ethers, particularly in the presence of trace amounts of metal salts.[2]

The primary decomposition pathway of acetyl iodide via hydrolysis is illustrated below:

Acetyl Iodide Acetyl Iodide Acetic Acid Acetic Acid Acetyl Iodide->Acetic Acid Hydrolysis Hydrogen Iodide (HI) Hydrogen Iodide (HI) Acetyl Iodide->Hydrogen Iodide (HI) Hydrolysis Water (H2O) Water (H2O) Water (H2O)->Acetic Acid Water (H2O)->Hydrogen Iodide (HI)

Caption: Hydrolysis of Acetyl Iodide.

Quantitative Data on Acetyl Iodide Stability

A compilation of key quantitative data related to the stability of acetyl iodide is presented below for easy reference and comparison.

PropertyValueReference(s)
Thermochemical Data
Heat of Hydrolysis (liquid)-93.97 kJ/mol[5]
Kinetic Data
C-I Bond Dissociation Energy50.6 kcal/mol
Physical Properties
Boiling Point108 °C[6]
Flash Point17.6 °C[3]

Experimental Protocols

Synthesis of Acetyl Iodide

A common laboratory-scale synthesis of acetyl iodide involves the reaction of isopropenyl acetate with dry hydrogen iodide gas.[7]

Materials:

  • Isopropenyl acetate

  • Dry hydrogen iodide gas

  • Anhydrous ether (as a diluent)

  • Distillation apparatus with a fractionating column

  • Ice bath

Procedure:

  • In a reaction vessel equipped with a gas inlet and placed in an ice bath, prepare a mixture of isopropenyl acetate and anhydrous ether.

  • Bubble dry hydrogen iodide gas through the mixture at 10 °C.

  • After the reaction is complete, distill the reaction mixture using a fractionating column at atmospheric pressure.

  • Collect the fraction that distills between 100-110 °C, with the majority distilling at 107 °C. This fraction is acetyl iodide.

Workflow for the Synthesis of Acetyl Iodide:

cluster_synthesis Synthesis of Acetyl Iodide A Mix Isopropenyl Acetate and Ether B Bubble Dry HI Gas at 10 °C A->B C Fractional Distillation B->C D Collect Acetyl Iodide (100-110 °C) C->D

Caption: Synthesis of Acetyl Iodide Workflow.

Stability Testing Protocol for Acetyl Iodide

A comprehensive stability testing protocol is crucial for determining the shelf-life and safe handling procedures for acetyl iodide. This protocol should be conducted under controlled conditions, and all operations should be performed in a well-ventilated fume hood.

Objective: To evaluate the stability of acetyl iodide under specified storage conditions over time.

Materials and Equipment:

  • Acetyl iodide, freshly prepared and purified.

  • Inert, tightly sealed containers (e.g., amber glass vials with PTFE-lined caps).

  • Controlled environment chambers or incubators set to desired temperature and humidity levels.

  • Analytical instrumentation for monitoring decomposition (e.g., titration setup, FTIR or NMR spectrometer).

  • Starch-iodide paper for detecting leaks.[8]

Procedure:

  • Sample Preparation: Aliquot freshly prepared acetyl iodide into pre-weighed, inert containers under an inert atmosphere (e.g., nitrogen or argon).

  • Storage Conditions: Place the samples in controlled environment chambers at various conditions. Recommended conditions for accelerated stability testing of reactive chemicals include elevated temperatures (e.g., 40 °C) and controlled humidity. Long-term stability should be assessed under intended storage conditions (e.g., refrigerated).

  • Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).

  • Analytical Monitoring: At each time point, analyze the samples for the remaining concentration of acetyl iodide and the formation of degradation products (primarily acetic acid and iodide).

    • Titration: A simple method to quantify the degradation is to titrate the sample with a standardized solution of sodium thiosulfate (B1220275) to determine the amount of free iodine formed from the oxidation of hydrogen iodide. The total acidity can also be determined by titration with a standard base.

    • Spectroscopy (FTIR/NMR): Monitor the disappearance of the acetyl iodide peak and the appearance of peaks corresponding to acetic acid.

  • Data Analysis: Plot the concentration of acetyl iodide versus time for each storage condition. Determine the decomposition kinetics (e.g., zero-order, first-order) and calculate the rate constant. The shelf-life can be estimated as the time it takes for the concentration of acetyl iodide to decrease to a certain percentage of its initial value (e.g., 90%).

Logical Flow for Stability Testing:

cluster_stability Stability Testing Protocol start Fresh Acetyl Iodide storage Store at Controlled Conditions start->storage analysis Analyze at Time Points storage->analysis data Data Analysis & Kinetics analysis->data end Determine Shelf-life data->end

Caption: Stability Testing Workflow.

Safe Handling and Storage

Given its high reactivity and toxicity, strict safety precautions are mandatory when handling acetyl iodide.

  • Handling: All manipulations should be carried out in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[9] A self-contained breathing apparatus (SCBA) may be necessary for certain operations.[9] Avoid contact with water, moisture, alcohols, and bases.[4] In case of a spill, neutralize with a suitable absorbent material like crushed limestone or soda ash.[4]

  • Storage: Store acetyl iodide in a cool, dry, and well-ventilated area, away from incompatible materials.[9] Containers should be tightly sealed and protected from light. Storage under an inert atmosphere is recommended to prevent decomposition due to air and moisture.

Industrial Relevance: A Transient but Crucial Intermediate

Despite its instability, acetyl iodide is a critical, albeit transient, intermediate in large-scale industrial processes. In the Monsanto and Cativa processes for the production of acetic acid, acetyl iodide is formed in situ from the carbonylation of methyl iodide.[6][10] It is also an intermediate in the production of acetic anhydride (B1165640) from methyl acetate.[6] The transient nature of acetyl iodide in these processes highlights the industrial solution to its instability: generate and consume it in a continuous, closed-loop system to avoid isolation and storage.

Signaling Pathway in the Cativa Process:

Methyl Iodide Methyl Iodide Iridium Catalyst Iridium Catalyst Methyl Iodide->Iridium Catalyst CO CO CO->Iridium Catalyst Acetyl Iodide (transient) Acetyl Iodide (transient) Iridium Catalyst->Acetyl Iodide (transient) Acetic Acid Acetic Acid Acetyl Iodide (transient)->Acetic Acid Water Water Water->Acetic Acid

Caption: Role of Acetyl Iodide in the Cativa Process.

Conclusion

Acetyl iodide is a fundamentally unstable compound, a characteristic that dictates its handling, storage, and application. Its high reactivity, particularly with nucleophiles like water, necessitates stringent safety protocols and handling under anhydrous conditions. While its instability poses challenges for laboratory use and long-term storage, it is this very reactivity that makes it a valuable reagent and a key transient intermediate in major industrial chemical syntheses. A thorough understanding of its stability profile, as outlined in this guide, is paramount for any researcher or professional intending to work with this potent acetylating agent.

References

Foundational

Acetyl Iodide: A Deep Dive into its Discovery, Chemistry, and Enduring Industrial Significance

For Immediate Release [City, State] – [Date] – This technical whitepaper offers an in-depth exploration of acetyl iodide, a pivotal yet often overlooked compound in the annals of chemical history and modern industrial pr...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical whitepaper offers an in-depth exploration of acetyl iodide, a pivotal yet often overlooked compound in the annals of chemical history and modern industrial processes. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the compound's discovery, historical synthesis, and its crucial role as a transient intermediate in large-scale acetic acid production. The paper also provides a comprehensive overview of its physicochemical properties, modern synthetic routes, and key chemical reactions, supported by detailed experimental protocols and data visualizations.

Introduction

Acetyl iodide (CH₃COI) is a colorless, fuming liquid with a pungent odor, classified as an acyl halide. While its counterparts, acetyl chloride and acetyl bromide, are more commonly encountered in laboratory settings, acetyl iodide holds a position of immense industrial importance. It is a key transient intermediate in the two leading processes for acetic acid production: the Monsanto and Cativa processes.[1] This guide aims to provide a thorough understanding of acetyl iodide, from its historical roots in 19th-century organic chemistry to its contemporary applications.

Discovery and History

The precise details of the initial synthesis of acetyl iodide are not as prominently documented as those of other acetyl halides. However, the groundwork for its discovery was laid in the burgeoning field of organic chemistry in the mid-19th century. The synthesis of acetyl chloride by French chemist Charles Gerhardt in 1852, by reacting phosphorus pentachloride with acetic acid, opened the door for the preparation of other acyl halides.

Following this, it is understood that acetyl iodide was first synthesized by the French chemist H. Gal in 1862. His method involved the reaction of phosphorus iodide (formed in situ from phosphorus and iodine) with acetic anhydride (B1165640). This reaction exemplifies the early methods used to replace a hydroxyl or alkoxyl group with a halide, a fundamental transformation in organic synthesis.

The historical significance of acetyl iodide and other acyl halides lies in their ability to act as powerful acetylating agents, allowing for the introduction of the acetyl group into various organic molecules. This capability was instrumental in the structural elucidation and synthesis of a wide range of organic compounds during a foundational period of the science.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is paramount for its safe handling and application. The key properties of acetyl iodide are summarized below.

PropertyValueReference
Molecular Formula C₂H₃IO[1]
Molar Mass 169.95 g/mol [1]
Appearance Colorless, fuming liquid[1]
Boiling Point 108 °C[1]
Melting Point Not available
Density 2.067 g/cm³
Solubility Decomposes in water[1]

Synthesis of Acetyl Iodide

While historically prepared from phosphorus iodide and acetic anhydride, modern synthetic routes have been developed, although large-scale industrial production relies on its in situ generation.

Historical Synthesis: Reaction of Phosphorus Iodide with Acetic Anhydride

This method, attributed to H. Gal, represents a classic approach to acyl halide synthesis from the 19th century.

Experimental Protocol:

  • Reactants:

    • Red phosphorus

    • Iodine

    • Acetic anhydride, anhydrous

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, a mixture of red phosphorus and iodine is prepared. The quantities are chosen to form phosphorus triiodide (PI₃) or phosphorus pentaiodide (PI₅) in situ.

    • Anhydrous acetic anhydride is slowly added to the flask.

    • The reaction mixture is gently heated to initiate the reaction. The reaction is often exothermic and may require cooling to control the rate.

    • After the initial reaction subsides, the mixture is heated under reflux for a period to ensure complete reaction.

    • The resulting acetyl iodide is then isolated by fractional distillation. Due to its sensitivity to moisture, all apparatus must be thoroughly dried, and the distillation should be conducted under anhydrous conditions.

Reaction:

3 (CH₃CO)₂O + PI₃ → 3 CH₃COI + P(O)(OCH₃)₃ (simplified representation)

Modern Industrial In Situ Generation

In the Monsanto and Cativa processes, acetyl iodide is not isolated but is generated and consumed within the catalytic cycle for acetic acid production.

Monsanto Process Workflow:

Caption: Catalytic cycle of the Monsanto process for acetic acid production.

Cativa Process Workflow:

Caption: Catalytic cycle of the Cativa process, utilizing an iridium catalyst.

These processes involve the carbonylation of methanol (B129727). A rhodium (Monsanto) or iridium (Cativa) complex catalyzes the reaction of methyl iodide (formed from methanol and hydrogen iodide) with carbon monoxide to produce acetyl iodide, which is then hydrolyzed to acetic acid, regenerating the hydrogen iodide catalyst.[1]

Key Chemical Reactions

Acetyl iodide is a highly reactive acetylating agent, readily participating in nucleophilic acyl substitution reactions.

Hydrolysis

Acetyl iodide reacts vigorously with water to form acetic acid and hydrogen iodide.

Reaction:

CH₃COI + H₂O → CH₃COOH + HI

Acylation of Alcohols and Amines

It reacts with alcohols to form esters and with amines to form amides, releasing hydrogen iodide as a byproduct.

Reaction with Ethanol:

CH₃COI + CH₃CH₂OH → CH₃COOCH₂CH₃ + HI

Reaction with Ammonia:

CH₃COI + 2NH₃ → CH₃CONH₂ + NH₄I

Experimental Protocol for Acetylation of an Amine:

  • Reactants:

    • Primary or secondary amine

    • Acetyl iodide

    • Anhydrous, non-protic solvent (e.g., diethyl ether, dichloromethane)

    • A base (e.g., pyridine, triethylamine) to neutralize the HI byproduct.

  • Procedure:

    • The amine is dissolved in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

    • The base is added to the solution.

    • The flask is cooled in an ice bath.

    • Acetyl iodide is added dropwise to the cooled solution with stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified time to ensure complete reaction.

    • The reaction mixture is then washed with water and a dilute acid solution to remove unreacted amine and the salt of the base.

    • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • The solvent is removed under reduced pressure to yield the crude amide, which can be further purified by recrystallization or chromatography.

Modern Applications and Significance

The primary significance of acetyl iodide today lies in its role as a transient, yet indispensable, intermediate in the industrial production of acetic acid. The Monsanto and Cativa processes account for the majority of the world's acetic acid production, a vital chemical used in the manufacturing of polymers, solvents, and other chemical products. Although not typically used as a standalone reagent in modern academic or pharmaceutical research due to the ready availability of less corrosive and more easily handled acetylating agents like acetyl chloride and acetic anhydride, its fundamental reactivity continues to be of pedagogical importance in understanding the principles of organic chemistry.

Conclusion

From its 19th-century origins as a product of early synthetic organic chemistry to its central, albeit fleeting, existence in multi-ton industrial processes, acetyl iodide represents a fascinating case study in the evolution of chemical science and technology. Its history is intertwined with the development of fundamental reaction mechanisms, and its modern-day role underscores the importance of catalytic cycles in efficient chemical manufacturing. This guide has provided a comprehensive overview for researchers and professionals, bridging the historical context with contemporary industrial relevance and offering practical insights into its chemistry.

References

Exploratory

The Pivotal Role of Acetyl Iodide in Monsanto and Cativa Acetic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The carbonylation of methanol (B129727) to produce acetic acid is a cornerstone of industrial organic chemistry, with the Monsanto and Cativa p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbonylation of methanol (B129727) to produce acetic acid is a cornerstone of industrial organic chemistry, with the Monsanto and Cativa processes representing two of the most significant technological advancements in this field. While both processes rely on a catalytic cycle involving a noble metal catalyst and an iodide promoter, the formation and subsequent reaction of acetyl iodide (CH₃COI) is a critical step that dictates the overall efficiency and economics of each method. This in-depth technical guide explores the core role of acetyl iodide in the Monsanto and Cativa processes, providing a comparative analysis of their reaction mechanisms, kinetics, and experimental protocols for their study.

The Monsanto Process: A Rhodium-Catalyzed Pathway

Developed by Monsanto in the 1960s, this process utilizes a rhodium-based catalyst, typically introduced as RhCl₃·3H₂O, which under reaction conditions forms the active species, cis-[Rh(CO)₂I₂]⁻. The process operates at temperatures of 150–200 °C and pressures of 30–60 atm.[1][2][3]

The catalytic cycle of the Monsanto process can be summarized in the following key steps:

  • Oxidative Addition: The cycle commences with the oxidative addition of methyl iodide (CH₃I) to the square planar Rh(I) center of the active catalyst. This is the rate-determining step of the entire process.[1][2][3]

  • Migratory Insertion: A methyl group on the resulting octahedral Rh(III) complex migrates to a coordinated carbon monoxide ligand, forming an acetyl group.

  • CO Coordination: A molecule of carbon monoxide coordinates to the vacant site on the rhodium center.

  • Reductive Elimination: The cycle culminates in the reductive elimination of acetyl iodide from the rhodium complex, regenerating the active Rh(I) catalyst.[1][2][3]

  • Hydrolysis: The produced acetyl iodide is then rapidly hydrolyzed by water in the reaction medium to yield the final product, acetic acid, and hydrogen iodide (HI), which regenerates the methyl iodide promoter from methanol.

The Cativa Process: An Iridium-Catalyzed Advancement

Introduced by BP Chemicals in the 1990s, the Cativa process represents a significant improvement over the Monsanto process. It employs an iridium-based catalyst, with the active species being [Ir(CO)₂I₂]⁻, and is often enhanced by a promoter, such as a ruthenium compound.[4][5] A key advantage of the Cativa process is its ability to operate at lower water concentrations (typically <8 wt%) compared to the Monsanto process (14–15 wt%), which reduces byproduct formation and separation costs.[6][7]

The catalytic cycle of the Cativa process shares similarities with the Monsanto process but with crucial differences in kinetics:

  • Oxidative Addition: The oxidative addition of methyl iodide to the Ir(I) center is significantly faster than the analogous step in the rhodium-based system, by a factor of approximately 100 to 150 times.[8] Consequently, this is no longer the rate-determining step.

  • Migratory Insertion: The migratory insertion of the methyl group to a carbonyl ligand is the rate-determining step in the Cativa process. The use of promoters accelerates this step.

  • CO Coordination and Reductive Elimination: Similar to the Monsanto process, CO coordination is followed by the reductive elimination of acetyl iodide, regenerating the active iridium catalyst.[5]

  • Hydrolysis: The final step is the hydrolysis of acetyl iodide to produce acetic acid.

Comparative Analysis: Monsanto vs. Cativa

The transition from rhodium to iridium catalysis in the Cativa process brought about several key improvements, primarily revolving around the different reactivity of the group 9 metals and the role of acetyl iodide.

ParameterMonsanto ProcessCativa Process
Catalyst Rhodium-based (cis-[Rh(CO)₂I₂]⁻)Iridium-based ([Ir(CO)₂I₂]⁻) with promoters (e.g., Ru)
Operating Temperature 150–200 °C[1][2]150–200 °C[9]
Operating Pressure 30–60 atm[1][2]30–60 atm[9]
Water Concentration 14–15 wt%[6]< 8 wt%[6]
Rate-Determining Step Oxidative addition of CH₃I[1][2][3]Migratory insertion of CO
Relative Rate of Oxidative Addition 1~100-150[8]
Selectivity to Acetic Acid > 99%[1]> 99%[9]
Byproduct Formation (e.g., Propionic Acid) HigherLower[5][7]
Catalyst Stability Less stable, prone to precipitation at low water concentrationsMore stable and soluble, especially at low water concentrations[6]

Experimental Protocols

Catalyst Preparation

Preparation of cis-[Rh(CO)₂I₂]⁻ Catalyst Precursor:

A common laboratory-scale synthesis involves the carbonylation of a rhodium(III) salt in the presence of an iodide source. For example, RhCl₃·3H₂O can be refluxed in acetic acid with the addition of hydrogen iodide. The resulting solution containing the active rhodium species can then be used directly. For more defined studies, the tetraalkylammonium salt can be prepared.

Preparation of [Ir(CO)₂I₂]⁻ Catalyst Precursor:

Similar to the rhodium analogue, an iridium(III) salt such as IrCl₃·xH₂O can be used as a starting material. The iridium salt is typically dissolved in a suitable solvent like acetic acid, and under a carbon monoxide atmosphere and in the presence of an iodide source (e.g., HI or a soluble iodide salt), the active [Ir(CO)₂I₂]⁻ species is formed in situ.

Kinetic Studies using In-Situ FTIR Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the concentrations of key species in the catalytic cycle under high-pressure and high-temperature conditions.

Experimental Setup:

A high-pressure autoclave equipped with a heated and pressurized transmission or attenuated total reflectance (ATR) probe connected to an FTIR spectrometer is required. The system should allow for the controlled addition of gaseous reactants (CO) and liquid reagents, as well as continuous stirring and temperature control.

General Procedure:

  • The autoclave is charged with the solvent (acetic acid), the catalyst precursor (e.g., RhCl₃·3H₂O or IrCl₃·xH₂O), and the iodide promoter (e.g., HI or LiI).

  • The reactor is sealed, purged with CO, and then pressurized to the desired CO pressure.

  • The reactor is heated to the reaction temperature while stirring.

  • In-situ FTIR spectra are continuously recorded to monitor the formation of the active catalyst species, identifiable by its characteristic carbonyl stretching frequencies.

  • Methanol and methyl iodide are then injected into the reactor to initiate the carbonylation reaction.

  • The reaction is monitored by observing the changes in the IR bands corresponding to the catalyst intermediates, acetyl iodide, and acetic acid. The rate of reaction can be determined by tracking the disappearance of reactants or the appearance of products over time.

Visualizations

Monsanto_Process cluster_main Catalytic Cycle cluster_side Substrate/Product Conversion Rh_I cis-[Rh(CO)₂I₂]⁻ Rh_III_Me [Rh(CO)₂(CH₃)I₃]⁻ Rh_I->Rh_III_Me + CH₃I (Oxidative Addition, RDS) CH3COI CH₃COI Rh_III_Acyl [Rh(CO)(COCH₃)I₃]⁻ Rh_III_Me->Rh_III_Acyl Migratory Insertion Rh_III_Acyl_CO [Rh(CO)₂(COCH₃)I₃]⁻ Rh_III_Acyl->Rh_III_Acyl_CO + CO Rh_III_Acyl_CO->Rh_I - CH₃COI (Reductive Elimination) Acetic_Acid CH₃COOH CH3COI->Acetic_Acid + H₂O (Hydrolysis)

Figure 1: Catalytic cycle of the Monsanto process.

Cativa_Process cluster_main Catalytic Cycle cluster_side Substrate/Product Conversion Ir_I [Ir(CO)₂I₂]⁻ Ir_III_Me [Ir(CO)₂(CH₃)I₃]⁻ Ir_I->Ir_III_Me + CH₃I (Fast) CH3COI CH₃COI Ir_III_Acyl [Ir(CO)(COCH₃)I₃]⁻ Ir_III_Me->Ir_III_Acyl Migratory Insertion (RDS) Ir_III_Acyl_CO [Ir(CO)₂(COCH₃)I₃]⁻ Ir_III_Acyl->Ir_III_Acyl_CO + CO Ir_III_Acyl_CO->Ir_I - CH₃COI (Reductive Elimination) Acetic_Acid CH₃COOH CH3COI->Acetic_Acid + H₂O (Hydrolysis)

Figure 2: Catalytic cycle of the Cativa process.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Precursor Preparation Start->Catalyst_Prep Reactor_Setup High-Pressure Reactor Setup Catalyst_Prep->Reactor_Setup In_Situ_Formation In-Situ Catalyst Formation Monitoring (FTIR) Reactor_Setup->In_Situ_Formation Reaction_Initiation Methanol/Methyl Iodide Injection In_Situ_Formation->Reaction_Initiation Kinetic_Monitoring Kinetic Data Acquisition (In-Situ FTIR) Reaction_Initiation->Kinetic_Monitoring Data_Analysis Data Analysis and Kinetic Modeling Kinetic_Monitoring->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for kinetic studies.

Conclusion

The formation and subsequent hydrolysis of acetyl iodide are central to both the Monsanto and Cativa processes for acetic acid synthesis. The evolution from the rhodium-based Monsanto process to the iridium-based Cativa process highlights the profound impact that catalyst choice has on the kinetics of the catalytic cycle. The significantly faster rate of oxidative addition of methyl iodide in the Cativa process shifts the rate-determining step to migratory insertion, which can be accelerated through the use of promoters. This, coupled with the higher stability of the iridium catalyst at lower water concentrations, results in a more efficient and economical process with reduced byproduct formation. Understanding the intricate role of acetyl iodide and the factors influencing its formation and reaction is paramount for the further optimization of existing processes and the development of new, more sustainable routes to acetic acid.

References

Foundational

The Reactivity of Acetyl Iodide with Common Solvents: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Acetyl iodide (CH₃COI) is a highly reactive acyl halide that serves as a potent acetylating agent in organic synthesis. Its reactivity profile with...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl iodide (CH₃COI) is a highly reactive acyl halide that serves as a potent acetylating agent in organic synthesis. Its reactivity profile with common laboratory solvents is a critical consideration for its safe handling, storage, and application in chemical processes. This in-depth technical guide provides a comprehensive overview of the basic reactivity of acetyl iodide with a range of common solvents, including protic, aprotic, and halogenated systems. The guide summarizes available quantitative data, details experimental protocols for monitoring these reactions, and presents reaction mechanisms through logical diagrams.

Introduction

Acetyl iodide is a colorless, fuming liquid with a pungent odor. It is structurally the most reactive of the acetyl halides due to the low bond dissociation energy of the carbon-iodine bond and the excellent leaving group ability of the iodide ion.[1] This high reactivity makes it a valuable reagent in organic synthesis, particularly in acetylation reactions where other acyl halides may be less effective. However, this same reactivity necessitates a thorough understanding of its interactions with common laboratory solvents to ensure safe and controlled reaction conditions. This guide will explore the reactivity of acetyl iodide with water, alcohols, ethers, and halogenated solvents.

Reactivity with Protic Solvents

Protic solvents, characterized by the presence of a hydrogen atom bonded to an electronegative atom (e.g., oxygen in water and alcohols), readily react with acetyl iodide through nucleophilic acyl substitution.

Water

Acetyl iodide reacts exothermically and vigorously with water in a hydrolysis reaction to produce acetic acid and hydrogen iodide.[2][3] The reaction is typically rapid and complete.

Reaction: CH₃COI + H₂O → CH₃COOH + HI

Thermodynamic Data: The standard enthalpy of reaction for the hydrolysis of liquid acetyl iodide is approximately -90.33 to -93.97 kJ/mol, indicating a highly exothermic process.[4]

Alcohols

The reaction of acetyl iodide with alcohols (alcoholysis) is also an exothermic process that yields an ester and hydrogen iodide.[3] The general reaction is as follows:

Reaction: CH₃COI + R-OH → CH₃COOR + HI

The reactivity and reaction mechanism can be influenced by the structure of the alcohol (primary, secondary, or tertiary).

  • Primary and Secondary Alcohols: The reaction with primary and secondary alcohols is generally believed to proceed through a bimolecular nucleophilic acyl substitution (SN2-type) mechanism.

  • Tertiary Alcohols: With tertiary alcohols, an SN1-type mechanism involving the formation of a stable carbocation from the alcohol may be more prevalent, especially under acidic conditions.[5]

Reactivity with Ethers

Ethers are generally less reactive towards acetyl iodide than protic solvents. However, under certain conditions, cleavage of the ether linkage can occur. The reaction is often acid-catalyzed and can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether.[6] The initial step is believed to be the formation of an oxonium ion intermediate.[7]

General Reaction (Cleavage): R-O-R' + CH₃COI → R-I + CH₃COOR' (and/or R'-I + CH₃COOR)

It is important to note that reactions of acetyl iodide with ethers, particularly in the presence of trace metal salts, can be vigorous and potentially explosive.[2]

Reaction Mechanism with Ethers

The cleavage of ethers by acetyl iodide is initiated by the attack of the ether oxygen on the electrophilic carbonyl carbon of acetyl iodide, or by protonation of the ether oxygen by HI generated in situ, leading to the formation of an oxonium ion. The iodide ion then acts as a nucleophile, attacking one of the alpha-carbons of the ether, resulting in the cleavage of a C-O bond.

  • SN2 Pathway: For ethers with primary or methyl groups, the iodide ion will attack the less sterically hindered carbon in a concerted step.[8]

  • SN1 Pathway: For ethers with tertiary, benzylic, or allylic groups, the reaction is more likely to proceed through a more stable carbocation intermediate.[3]

ether_cleavage acetyl_iodide Acetyl Iodide (CH₃COI) oxonium Oxonium Ion Intermediate acetyl_iodide->oxonium Reaction with Ether ether Ether (R-O-R') ether->oxonium products Products (Alkyl Iodide + Ester) oxonium->products Nucleophilic Attack by I⁻

Figure 1: Simplified logical flow of ether cleavage by acetyl iodide.

Reactivity with Halogenated Solvents

Information regarding the reactivity of acetyl iodide with common halogenated solvents such as dichloromethane (B109758) (CH₂Cl₂), chloroform (B151607) (CHCl₃), and carbon tetrachloride (CCl₄) is limited in readily available literature. Generally, these solvents are considered relatively inert and are often used as solvents for reactions involving acyl halides. However, the stability of acetyl iodide in these solvents over extended periods, especially in the presence of light or impurities, is not well-documented and caution is advised. Some sources indicate that acetyl iodide is soluble in benzene (B151609) and ether.[3]

Quantitative Data Summary

SolventFormulaTypeReactivity with Acetyl IodideReaction ProductsEnthalpy of Reaction (kJ/mol)
WaterH₂OProticVigorous, ExothermicAcetic Acid, Hydrogen Iodide-90.33 to -93.97[4]
MethanolCH₃OHProticExothermicMethyl Acetate, Hydrogen IodideNot Found
EthanolC₂H₅OHProticExothermicEthyl Acetate, Hydrogen IodideNot Found
n-PropanolC₃H₇OHProticExothermicn-Propyl Acetate, Hydrogen IodideNot Found
Isopropanol(CH₃)₂CHOHProticExothermicIsopropyl Acetate, Hydrogen IodideNot Found
Diethyl Ether(C₂H₅)₂OAproticCleavage under acidic conditions; can be vigorous/explosive with metal salts[2]Ethyl Iodide, Ethyl AcetateNot Found
Tetrahydrofuran (THF)C₄H₈OAproticCleavage under acidic conditions4-Iodobutanol acetateNot Found
DichloromethaneCH₂Cl₂HalogenatedGenerally considered inert, but long-term stability is not well-documented-Not Found
ChloroformCHCl₃HalogenatedGenerally considered inert, but long-term stability is not well-documented-Not Found

Experimental Protocols

Due to the hazardous nature of acetyl iodide, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) should be worn.[9]

General Handling and Storage

Acetyl iodide is sensitive to moisture and air, turning brown on exposure due to the formation of hydrogen iodide and iodine.[2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

Monitoring Reaction Progress

Several analytical techniques can be employed to monitor the progress of reactions involving acetyl iodide.

6.2.1. Titration The formation of acidic byproducts like HI can be monitored by titration with a standardized base.

  • Protocol for Monitoring Hydrolysis:

    • A known amount of acetyl iodide is added to a known volume of the solvent (e.g., water or alcohol) at a controlled temperature.

    • Aliquots of the reaction mixture are taken at specific time intervals.

    • The reaction in the aliquot is quenched, for example, by rapid cooling or dilution in a non-reactive solvent.

    • The amount of acid produced is determined by titration with a standard solution of sodium hydroxide (B78521) using a suitable indicator or a pH meter.[10]

6.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for identifying and quantifying the products of the reaction, such as esters formed from the reaction with alcohols.

  • General GC-MS Protocol for Ester Analysis:

    • The reaction is quenched at a specific time point.

    • The reaction mixture is neutralized and extracted with a suitable organic solvent (e.g., diethyl ether).

    • The organic extract is dried over an anhydrous salt (e.g., Na₂SO₄).

    • The sample is then injected into the GC-MS for analysis. The resulting chromatogram will show the separation of different components, and the mass spectra will help in their identification and quantification.[11]

6.2.3. In-situ Spectroscopic Monitoring (NMR and FTIR) Modern spectroscopic techniques allow for real-time monitoring of reaction kinetics and the detection of transient intermediates.

  • ReactIR (FTIR): An attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel to collect infrared spectra at regular intervals. The disappearance of the acetyl iodide carbonyl peak and the appearance of the ester or carboxylic acid carbonyl peak can be monitored to determine reaction rates.

  • ReactNMR: The reaction can be carried out directly in an NMR tube, and spectra can be acquired over time to monitor the changes in the concentrations of reactants, intermediates, and products.[12]

experimental_workflow start Start Reaction (Acetyl Iodide + Solvent) sampling Take Aliquots at Time Intervals start->sampling nmr_ftir In-situ NMR/FTIR start->nmr_ftir Real-time Monitoring quenching Quench Reaction sampling->quenching analysis Analyze Sample quenching->analysis titration Titration analysis->titration Acidimetry gcms GC-MS analysis->gcms Product ID & Quant. data Collect Data (Concentration vs. Time) titration->data gcms->data nmr_ftir->data kinetics Determine Kinetics data->kinetics

Figure 2: General experimental workflow for kinetic studies of acetyl iodide reactions.
Quenching and Disposal

Due to its high reactivity, any unreacted acetyl iodide must be carefully quenched before disposal. A common method is to slowly add the acetyl iodide or the reaction mixture to a stirred, cooled solution of a weak base, such as sodium bicarbonate, or a dilute solution of sodium hydroxide.[2] The resulting aqueous solution can then be neutralized and disposed of according to local regulations.

Reaction Mechanisms in Detail

The reactions of acetyl iodide with protic solvents and ethers primarily follow nucleophilic acyl substitution pathways.

Hydrolysis and Alcoholysis

The mechanism involves the nucleophilic attack of the oxygen atom of water or an alcohol on the electrophilic carbonyl carbon of acetyl iodide. This leads to a tetrahedral intermediate which then collapses, expelling the iodide ion as a leaving group.

hydrolysis_alcoholysis cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure Acetyl Iodide Acetyl Iodide Tetrahedral Intermediate Tetrahedral Intermediate Acetyl Iodide->Tetrahedral Intermediate Nucleophile (H₂O or R-OH) Nucleophile (H₂O or R-OH) Nucleophile (H₂O or R-OH)->Tetrahedral Intermediate Product (Acetic Acid or Ester) Product (Acetic Acid or Ester) Tetrahedral Intermediate->Product (Acetic Acid or Ester) Iodide Ion (I⁻) Iodide Ion (I⁻) Tetrahedral Intermediate->Iodide Ion (I⁻)

Figure 3: Nucleophilic acyl substitution mechanism for hydrolysis and alcoholysis.
Ether Cleavage

As mentioned, ether cleavage is more complex and can proceed via SN1 or SN2 pathways after the initial formation of an oxonium ion.

sn1_sn2_ether cluster_sn2 SN2 Pathway (Primary/Methyl Ethers) cluster_sn1 SN1 Pathway (Tertiary/Benzylic/Allylic Ethers) start Oxonium Ion sn2_attack Backside attack by I⁻ on less hindered carbon start->sn2_attack carbocation Formation of stable carbocation start->carbocation sn2_product Alkyl Iodide + Alcohol sn2_attack->sn2_product sn1_attack Attack by I⁻ carbocation->sn1_attack sn1_product Alkyl Iodide + Alcohol sn1_attack->sn1_product

Figure 4: SN1 vs. SN2 pathways in ether cleavage by acetyl iodide.

Safety Considerations

Acetyl iodide is a corrosive and toxic substance.[3] Inhalation of its vapors can cause severe irritation to the respiratory tract and may lead to pulmonary edema.[3] Skin and eye contact can cause severe burns.[9] It is also flammable. Therefore, strict adherence to safety protocols is paramount when handling this chemical. Always work in a fume hood, wear appropriate PPE, and have a quenching agent readily available.

Conclusion

Acetyl iodide exhibits high reactivity towards common protic solvents like water and alcohols, leading to rapid formation of acetic acid or esters. Its reaction with ethers is more complex, involving ether cleavage that can be vigorous. While quantitative kinetic data is sparse in the literature, the qualitative reactivity and mechanistic pathways are generally understood. Researchers and professionals in drug development must handle this reagent with extreme care, taking into account its hazardous nature and its vigorous reactions with many common laboratory solvents. Further kinetic studies under various conditions would be beneficial for a more precise understanding and control of reactions involving acetyl iodide.

References

Exploratory

Acetyl Iodide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Organoiodine Compound Introduction Acetyl iodide (CH₃COI) is a highly reactive organoiodine compound and a member of the acyl halide family....

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Properties, and Applications of a Key Organoiodine Compound

Introduction

Acetyl iodide (CH₃COI) is a highly reactive organoiodine compound and a member of the acyl halide family. While less commonly utilized in laboratory settings compared to its chloride and bromide analogs, acetyl iodide plays a crucial, albeit often transient, role in large-scale industrial chemical manufacturing. Its significance extends to its potential as a potent acetylating and iodinating agent in organic synthesis, making it a compound of interest for researchers, scientists, and professionals in the field of drug development. This technical guide provides a comprehensive overview of acetyl iodide, encompassing its chemical and physical properties, synthesis methodologies, key reactions, and applications, with a particular focus on its relevance to the pharmaceutical industry.

Chemical and Physical Properties

Acetyl iodide is a colorless, fuming liquid with a pungent odor.[1][2] It is sensitive to moisture and air, often turning brown upon exposure due to the formation of iodine.[1] It is soluble in organic solvents like benzene (B151609) and ether.[1][2] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical and Spectroscopic Properties of Acetyl Iodide
PropertyValueReference(s)
Molecular Formula C₂H₃IO[3]
Molecular Weight 169.95 g/mol [3]
Boiling Point 108 °C[3]
Density 2.067 g/cm³
CAS Number 507-02-8[3]
Appearance Colorless, fuming liquid[1][2]
Solubility Soluble in benzene and ether; decomposes in water[1][2][3]
IR Spectroscopy (ν, cm⁻¹) C=O stretch: ~1770, C-I stretch: ~532[4]
¹H NMR (δ, ppm) ~2.8 (s, 3H)[5]
¹³C NMR (δ, ppm) Carbonyl (C=O): ~168, Methyl (CH₃): ~30[6]
Mass Spectrometry (m/z) Molecular Ion (M⁺): 170; Base Peak (CH₃CO⁺): 43[6]

Synthesis of Acetyl Iodide

While acetyl iodide is a key intermediate in large-scale industrial processes, its laboratory-scale synthesis can be achieved through several methods.

Experimental Protocol 1: Finkelstein-type Reaction

The Finkelstein reaction provides a convenient method for the synthesis of acetyl iodide from acetyl chloride.[7][8] This reaction is driven by the precipitation of the insoluble sodium chloride in acetone.

Materials:

  • Acetyl chloride

  • Anhydrous sodium iodide

  • Anhydrous acetone

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve anhydrous sodium iodide (1.1 equivalents) in anhydrous acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1 equivalent) to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The formation of a white precipitate (sodium chloride) will be observed.

  • Filter the reaction mixture under a nitrogen atmosphere to remove the precipitated sodium chloride.

  • The resulting filtrate is a solution of acetyl iodide in acetone. The solvent can be carefully removed by distillation to yield crude acetyl iodide, which can be further purified by fractional distillation.

Key Reactions of Acetyl Iodide

Acetyl iodide is a powerful acetylating agent, reacting readily with nucleophiles such as alcohols and amines.

Experimental Protocol 2: Acetylation of an Alcohol

This protocol describes the general procedure for the acetylation of a primary or secondary alcohol using acetyl iodide.

Materials:

  • Alcohol (e.g., ethanol)

  • Acetyl iodide

  • Anhydrous pyridine (B92270) or a non-nucleophilic base

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the alcohol (1 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl iodide (1.1 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.

  • Purify the product by distillation or column chromatography.

Experimental Protocol 3: Acetylation of an Amine

This protocol outlines the general procedure for the N-acetylation of a primary or secondary amine.

Materials:

  • Amine (e.g., aniline)

  • Acetyl iodide

  • A suitable base (e.g., triethylamine (B128534) or pyridine)

  • Anhydrous solvent (e.g., dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the amine (1 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl iodide (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude amide.

  • Recrystallize the product from a suitable solvent system to obtain the purified N-acetylated amine.

Industrial Significance: Role in Acetic Acid Synthesis

Acetyl iodide is a pivotal, yet transient, intermediate in two major industrial processes for the production of acetic acid: the Monsanto process and the Cativa process.[3] Both processes involve the carbonylation of methanol.

The Monsanto Process

Developed by Monsanto in the 1960s, this process utilizes a rhodium-based catalyst. The key steps involving acetyl iodide are depicted in the catalytic cycle below.

Monsanto_Process cluster_hydrolysis Hydrolysis [Rh(CO)₂I₂]⁻ [Rh(CO)₂I₂]⁻ [(CH₃)Rh(CO)₂I₃]⁻ [(CH₃)Rh(CO)₂I₃]⁻ [Rh(CO)₂I₂]⁻->[(CH₃)Rh(CO)₂I₃]⁻ Oxidative Addition of CH₃I [(CH₃CO)Rh(CO)I₃]⁻ [(CH₃CO)Rh(CO)I₃]⁻ [(CH₃)Rh(CO)₂I₃]⁻->[(CH₃CO)Rh(CO)I₃]⁻ Migratory Insertion of CO [(CH₃CO)Rh(CO)₂I₃]⁻ [(CH₃CO)Rh(CO)₂I₃]⁻ [(CH₃CO)Rh(CO)I₃]⁻->[(CH₃CO)Rh(CO)₂I₃]⁻ + CO [(CH₃CO)Rh(CO)₂I₃]⁻->[Rh(CO)₂I₂]⁻ Reductive Elimination of CH₃COI CH₃COI CH₃COI CH₃COOH CH₃COOH CH₃COI->CH₃COOH + H₂O HI HI CH₃COI->HI CH₃I CH₃I HI->CH₃I + CH₃OH

Figure 1: Catalytic cycle of the Monsanto process for acetic acid synthesis.

The Cativa Process

Developed by BP Chemicals, the Cativa process is a more modern and efficient method that employs an iridium-based catalyst. This process also proceeds via an acetyl iodide intermediate.

Cativa_Process cluster_hydrolysis Hydrolysis [Ir(CO)₂I₂]⁻ [Ir(CO)₂I₂]⁻ [(CH₃)Ir(CO)₂I₃]⁻ [(CH₃)Ir(CO)₂I₃]⁻ [Ir(CO)₂I₂]⁻->[(CH₃)Ir(CO)₂I₃]⁻ Oxidative Addition of CH₃I [(CH₃CO)Ir(CO)₂I₃]⁻ [(CH₃CO)Ir(CO)₂I₃]⁻ [(CH₃)Ir(CO)₂I₃]⁻->[(CH₃CO)Ir(CO)₂I₃]⁻ Migratory Insertion of CO [(CH₃CO)Ir(CO)₂I₃]⁻->[Ir(CO)₂I₂]⁻ Reductive Elimination of CH₃COI CH₃COI CH₃COI CH₃COOH CH₃COOH CH₃COI->CH₃COOH + H₂O HI HI CH₃COI->HI CH₃I CH₃I HI->CH₃I + CH₃OH

Figure 2: Catalytic cycle of the Cativa process for acetic acid synthesis.

Applications in Drug Development and Organic Synthesis

The high reactivity of acetyl iodide makes it a valuable reagent in organic synthesis, with potential applications in the development of pharmaceuticals. Organoiodine compounds, in general, are of growing interest in medicinal chemistry.

Acetylating Agent

As demonstrated in the experimental protocols, acetyl iodide is a potent acetylating agent for the protection of hydroxyl and amino groups, a common strategy in multi-step drug synthesis. The acetylation of functional groups can modulate a molecule's polarity, reactivity, and bioavailability.

In Situ Generation for Enhanced Reactivity

In some synthetic strategies, acetyl iodide can be generated in situ from less reactive acetylating agents, such as acetyl chloride, by the addition of an iodide salt. This approach enhances the electrophilicity of the acetyl group, enabling reactions with less nucleophilic substrates.

Potential Role in the Synthesis of Active Pharmaceutical Ingredients (APIs)

While direct, large-scale applications of isolated acetyl iodide in API synthesis are not widely documented due to its reactivity and handling challenges, its role as a powerful acetylating agent suggests its utility in specific synthetic steps. For instance, in the synthesis of celecoxib, a nonsteroidal anti-inflammatory drug, acetylation is a key transformation. While acetic anhydride (B1165640) is commonly used, the high reactivity of acetyl iodide could be advantageous in certain contexts.

Furthermore, acetyl iodide is a precursor to acetyl hypoiodite, which can be involved in the synthesis of iodinated compounds. This is particularly relevant in the development of iodinated contrast media used in medical imaging.[4][9]

Safety and Handling

Acetyl iodide is a corrosive and toxic compound that reacts violently with water.[1] It is a lachrymator and can cause severe burns upon contact with skin and eyes. Inhalation of its vapors can lead to pulmonary edema.[1] All manipulations of acetyl iodide should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It should be stored in a cool, dry, and well-ventilated area, away from water and incompatible materials.

Conclusion

Acetyl iodide, while a challenging reagent to handle, possesses a high degree of reactivity that makes it a valuable tool in both industrial and laboratory settings. Its fundamental role in the Monsanto and Cativa processes underscores its importance in large-scale chemical production. For researchers and drug development professionals, an understanding of the synthesis, properties, and reactivity of acetyl iodide can open avenues for the efficient acetylation of complex molecules and the development of novel synthetic methodologies. As the field of organoiodine chemistry continues to expand, the potential applications of acetyl iodide in the synthesis of pharmaceuticals and other fine chemicals are likely to grow.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Acetyl Iodide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction Acetyl iodide (CH₃COI) is a highly reactive organoiodine compound and the most reactive of the acetyl halides. While less common in the laborat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl iodide (CH₃COI) is a highly reactive organoiodine compound and the most reactive of the acetyl halides. While less common in the laboratory than its chloride and bromide counterparts, it serves as a powerful reagent in organic synthesis, primarily for acetylation and iodination reactions. It is a colorless, fuming liquid that turns brown on exposure to air and moisture.[1][2] Industrially, acetyl iodide is a critical, albeit transient, intermediate in the large-scale production of acetic acid via the Monsanto and Cativa processes.[1] Its high reactivity makes it a valuable tool for specific synthetic transformations where other acylating agents may be less effective.

Application Notes

Acetyl iodide's utility in organic synthesis stems from its dual functionality as an acetylating agent and an iodide source.

Acetylation Reactions

As an acetylating agent, acetyl iodide readily introduces an acetyl group (CH₃CO-) onto various nucleophiles. The high reactivity is due to the excellent leaving group ability of the iodide ion.

  • Synthesis of Esters and Alkyl Iodides from Alcohols: The reaction of acetyl iodide with alcohols can lead to two different products depending on the substrate and conditions. Phenols and certain primary alcohols like 2-chloroethanol (B45725) react similarly to other acyl halides to yield the corresponding esters.[3] However, many primary and secondary alcohols, and especially tertiary alcohols, undergo cleavage of the C-O bond to produce the corresponding alkyl iodide and acetic acid.[3][4] This dual reactivity allows for its use in both esterification and iodination contexts.

  • Synthesis of Amides: Acetyl iodide reacts with primary and secondary amines to form N-acetylated amides, analogous to the reactions of acyl chlorides.[5]

  • Friedel-Crafts Acylation: Acetyl iodide can be used in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst to synthesize aryl ketones.[6][7] The reaction introduces an acetyl group onto the aromatic ring. The resulting ketone is deactivated towards further substitution, preventing polyacylation.[6]

  • Synthesis of Anhydrides: In a reaction that distinguishes it from acyl chlorides, acetyl iodide reacts with monocarboxylic acids in an exchange process to generate a new acyl iodide and acetic acid.[1][8] When reacted with certain dicarboxylic acids, such as phthalic acid, it yields the corresponding anhydride (B1165640) (phthalic anhydride) and acetic acid.[8]

Iodination and C-O Bond Cleavage

The weak C-I bond and the stability of the iodide ion make acetyl iodide an effective iodinating agent and a reagent for cleaving C-O bonds.

  • Conversion of Alcohols to Alkyl Iodides: As mentioned, the reaction with many alcohols serves as a method for converting them into alkyl iodides.[3] For example, tert-butanol (B103910) is converted to tert-butyl iodide with high yield.[4]

  • Cleavage of Ethers: Acetyl iodide can cleave ethers to produce an alkyl iodide and an acetate (B1210297) ester. Caution is advised as this reaction can be explosive with certain ethers, like diisopropyl ether, in the presence of metal salts.[2]

  • Reaction with Siloxanes: It readily cleaves Si-O bonds in compounds like alkyl(alkoxy)silanes and disiloxanes, forming alkyl iodides, alkyl acetates, and silyl (B83357) acetates.[3]

Industrial Carbonylation Processes

Acetyl iodide is a central intermediate in the two leading industrial methods for acetic acid synthesis.

  • Monsanto and Cativa Processes: In these processes, methanol (B129727) is first converted to methyl iodide. The methyl iodide then undergoes an oxidative addition to a rhodium (Monsanto) or iridium (Cativa) catalyst.[9][10][11][12] Following a migratory insertion of carbon monoxide to form an acetyl group, the catalyst reductively eliminates acetyl iodide.[10][12] The acetyl iodide is then hydrolyzed to produce acetic acid and regenerate the hydrogen iodide used in the initial step.[9][12] The Cativa process is a newer, more efficient version that operates at lower water concentrations, reducing byproducts.[12][13]

Quantitative Data

Table 1: Physical and Chemical Properties of Acetyl Iodide
PropertyValueReference(s)
CAS Number 507-02-8[1]
Molecular Formula C₂H₃IO[1]
Molecular Weight 169.95 g/mol [2]
Appearance Colorless, fuming liquid; turns brown in air[2]
Boiling Point 108 °C (226 °F; 381 K)[1]
Solubility in Water Decomposes[1]
Vapor Pressure 32.4 mmHg[2]
Table 2: Reaction Conditions and Product Yields
ReactantReagentConditionsProduct(s)YieldReference(s)
tert-ButanolAcetyl Iodide60-70 °C, 1 hourtert-Butyl Iodide, Acetic Acid90% (t-BuI), 75% (AcOH)[4]
2-PropanolAcetyl Iodide80-90 °C, 1.5 hours2-Propyl Iodide, Acetic Acid16% (PrI), 78% (AcOH)[4]
Allyl AlcoholAcetyl Iodide80-90 °C, 1 hourAllyl Iodide, Acetic Acid62% (Allyl Iodide), 58% (AcOH)[4]
MethanolAcetyl IodideRoom Temp, 1.5 hoursMethyl Iodide, Methyl Acetate, Acetic AcidProducts identified by GLC[4]
Monocarboxylic AcidAcetyl IodideHeatingAcyl Iodide, Acetic AcidGeneral preparative route[8]
Phthalic AcidAcetyl IodideHeatingPhthalic Anhydride, Acetic Acid-[8]

Experimental Protocols

Safety Precaution: Acetyl iodide is highly corrosive, water-reactive, and toxic. All manipulations must be performed in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All glassware must be scrupulously dried before use.

Protocol 1: General Procedure for the Synthesis of Acyl Iodides from Carboxylic Acids

This protocol describes a general method for preparing an acyl iodide from a carboxylic acid, which is a notable application of acetyl iodide's reactivity.[8]

  • Reaction Setup:

    • In a fume hood, equip a dry, round-bottomed flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂).

    • Charge the flask with the desired carboxylic acid (1.0 equiv).

    • Add acetyl iodide (1.1 equiv) to the flask via syringe under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction Execution:

    • Gently heat the reaction mixture with stirring using a heating mantle. The optimal temperature will depend on the specific carboxylic acid used.

    • Monitor the reaction progress by observing the formation of acetic acid, which is more volatile than many other carboxylic acids and can sometimes be distilled off. Alternatively, monitor by GC or TLC (after quenching an aliquot with methanol to form the methyl ester).

  • Workup and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • The product acyl iodide can be purified by fractional distillation under reduced pressure. The receiving flask should be cooled to prevent decomposition of the product.

    • Due to the high reactivity and instability of many acyl iodides, they are often generated and used in situ for subsequent reactions without isolation.

Protocol 2: General Procedure for Friedel-Crafts Acylation of an Arene

This protocol outlines the acylation of an aromatic compound like anisole, based on standard Friedel-Crafts procedures.[14][15]

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottomed flask with a magnetic stir bar, a reflux condenser with a gas trap (to absorb evolved HI), and a pressure-equalizing dropping funnel under an inert atmosphere.

    • Suspend a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.1 equiv), in a dry, inert solvent (e.g., dichloromethane, DCM, or carbon disulfide, CS₂) in the flask.

    • Cool the suspension to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Dissolve acetyl iodide (1.0 equiv) in a small amount of the dry solvent and add it to the dropping funnel.

    • Add the acetyl iodide solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. The formation of the acylium ion complex may be observed.

    • After the addition is complete, dissolve the arene (1.0 equiv) in the dry solvent and add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction and Workup:

    • After the addition of the arene, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, or until completion as monitored by TLC.

    • Carefully quench the reaction by pouring it slowly over crushed ice and concentrated HCl in a beaker within the fume hood. This will decompose the aluminum chloride complex.[14]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to neutralize acid), and brine.[14]

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification:

    • The crude aryl ketone product can be purified by column chromatography, recrystallization, or distillation.

Visualizations

Logical Relationships and Workflows

Acetyl_Iodide_Reactions AcI Acetyl Iodide (CH₃COI) Ester Esters (RCOOR') AcI->Ester Acylation AlkylIodide Alkyl Iodides (R-I) AcI->AlkylIodide Iodination AcI->AlkylIodide AcylIodide Acyl Iodides (RCOI) AcI->AcylIodide Anhydride Anhydrides ((RCO)₂O) AcI->Anhydride Ketone Aryl Ketones (ArCOR) AcI->Ketone Amide Amides (RCONR'₂) AcI->Amide ROH Alcohols / Phenols ROH->AcI Nucleophilic Attack RCOOH Carboxylic Acids RCOOH->AcI Exchange Arene Arenes (Ar-H) Arene->AcI Friedel-Crafts Amine Amines (R₂NH) Amine->AcI Acylation Ether Ethers (R-O-R') Ether->AcI Cleavage

Caption: Key synthetic applications of acetyl iodide.

Cativa_Process Cativa Process for Acetic Acid Synthesis cat [Ir(CO)₂I₂]⁻ (Active Catalyst) int1 [(CH₃)Ir(CO)₂I₃]⁻ (Octahedral Ir(III) Species) cat->int1 Oxidative Addition int2 [(CH₃CO)Ir(CO)I₃]⁻ (Acetyl Complex) int1->int2 Migratory Insertion int2->cat Reductive Elimination AcI CH₃COI (Acetyl Iodide) int2->AcI MeI CH₃I MeI->cat CO CO CO->int1 AcOH CH₃COOH (Acetic Acid) AcI->AcOH Hydrolysis HI HI AcI->HI Regeneration H2O H₂O H2O->AcI HI->MeI MeOH CH₃OH MeOH->MeI Esterification

Caption: Catalytic cycle of the Cativa process.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Assemble and Dry Glassware reagents Weigh Reagents & Prepare Solutions start->reagents setup Charge Flask & Establish Inert Atmosphere reagents->setup addition Slowly Add Reagents (e.g., Acetyl Iodide) setup->addition react Stir at Controlled Temperature addition->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction (e.g., with ice/water) monitor->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry & Filter wash->dry evap Solvent Evaporation dry->evap purify Purify Crude Product (Chromatography, Distillation, or Recrystallization) evap->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: General workflow for an acylation reaction.

Handling and Safety Precautions

Acetyl iodide is a hazardous substance that requires strict safety protocols.

  • General Hazards: The compound is highly flammable, corrosive, and water-reactive.[2] It causes severe skin burns and eye damage.[2] Inhalation of its vapors can cause pulmonary edema.[2]

  • Reactivity: It reacts exothermically with water, moisture, and alcohols, producing toxic and corrosive hydrogen iodide (HI) fumes.[2] It also reacts vigorously with bases.[2] A potential explosion hazard exists when mixed with ethers in the presence of trace metal salts.[2]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., Silver Shield®/4-H®), splash-proof goggles, a face shield, and a flame-retardant lab coat. Do not wear contact lenses.[2]

  • Storage: Store in a cool, dry, well-ventilated area in the original, tightly sealed container, away from incompatible materials like bases, alcohols, and moisture. Store under an inert gas.

  • Spills and Disposal: In case of a spill, absorb with inert material like sand or vermiculite. Do not use water.[2] All waste containing acetyl iodide should be treated as hazardous waste and disposed of according to institutional and local regulations.

References

Application

Application Notes and Protocols for the Acetylation of Alcohols Using Acetyl Iodide

For Researchers, Scientists, and Drug Development Professionals Introduction Acetylation is a fundamental chemical transformation in organic synthesis, crucial for the protection of hydroxyl groups and the synthesis of a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylation is a fundamental chemical transformation in organic synthesis, crucial for the protection of hydroxyl groups and the synthesis of acetate (B1210297) esters, which are prevalent in pharmaceuticals and materials science. While various reagents can effect acetylation, this document focuses on the use of acetyl iodide. It provides a detailed examination of its reactivity with alcohols, comprehensive safety protocols, and experimental procedures.

Reactivity of Acetyl Iodide with Alcohols: An Important Distinction

Contrary to the typical reactivity of other acyl halides like acetyl chloride, which readily acetylate alcohols to form esters, acetyl iodide exhibits a different and important reactivity profile. The reaction of acetyl iodide with many common alcohols does not yield the expected acetate ester. Instead, it leads to the formation of the corresponding alkyl iodide . This is a critical consideration for researchers planning syntheses involving acetyl iodide.

However, the expected acetylation reaction to form an ester does occur with certain alcohols, such as 2-chloroethanol (B45725) and phenols. This dual reactivity highlights the unique chemical properties of acetyl iodide.

Safety Precautions and Handling of Acetyl Iodide

Acetyl iodide is a highly reactive, corrosive, and flammable substance that requires strict safety measures for handling.[1][2][3]

Hazard Summary:

  • Highly Flammable: Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Corrosive: Causes severe skin burns and eye damage.[1][2] May be corrosive to metals.[1][2]

  • Water Reactive: Reacts violently with water and moisture to produce toxic and corrosive hydrogen iodide gas.[2][3] All manipulations must be carried out under anhydrous conditions.

  • Health Hazards: Harmful if inhaled or absorbed through the skin.[4] Can cause lung irritation and pulmonary edema.[2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., Silver Shield®/4H®).

  • Skin and Body Protection: A flame-retardant lab coat and protective clothing are required. An emergency safety shower and eyewash station must be readily accessible.

  • Respiratory Protection: Work in a well-ventilated fume hood. For higher-risk procedures, a supplied-air respirator may be necessary.

Handling and Storage:

  • Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[1]

  • Store away from incompatible materials such as water, strong bases, and ethers.[1][2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

Spill and Emergency Procedures:

  • Spills: In case of a spill, evacuate the area. Absorb the spill with inert, dry material like sand or vermiculite (B1170534) and place it in a sealed container for hazardous waste disposal. Do not use water to clean up spills.[1][2]

  • Fire: Use a dry chemical or CO2 extinguisher. DO NOT USE WATER. [2][3]

  • First Aid:

    • Skin Contact: Immediately flush with large amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[1][2][3]

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[1][2][3]

    • Inhalation: Move the person to fresh air. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][3]

Experimental Protocols

Protocol 1: Reaction of an Alcohol with Acetyl Iodide (Formation of an Alkyl Iodide)

This protocol describes the general procedure for the reaction of a primary or secondary alcohol with acetyl iodide, which typically results in the formation of an alkyl iodide.

Materials:

  • Alcohol (e.g., ethanol, 1 equivalent)

  • Acetyl iodide (1.1 equivalents)

  • Anhydrous dichloromethane (B109758) (or other suitable anhydrous, non-protic solvent)

  • Anhydrous sodium bicarbonate (for work-up)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and needle for inert atmosphere techniques

  • Schlenk line or argon/nitrogen inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere (argon or nitrogen), add the alcohol and anhydrous dichloromethane to a dry round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Acetyl Iodide:

    • Slowly add acetyl iodide to the stirred solution of the alcohol via a syringe or an addition funnel over 15-30 minutes.

    • Caution: The reaction can be exothermic. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C to neutralize the hydroiodic acid formed.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, 10% aqueous sodium thiosulfate (B1220275) (to remove any residual iodine), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude alkyl iodide by distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Acetylation of an Alcohol using Acetic Anhydride (B1165640) (For Comparison)

This protocol provides a standard and reliable method for the acetylation of alcohols to form acetate esters, using acetic anhydride as the acetylating agent.

Materials:

  • Alcohol (1 equivalent)

  • Acetic anhydride (1.5 - 2 equivalents)

  • Pyridine (B92270) or a catalytic amount of 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane or other suitable aprotic solvent

  • 5% aqueous HCl (for work-up)

  • Saturated aqueous sodium bicarbonate (for work-up)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the alcohol in anhydrous dichloromethane.

    • Add pyridine or a catalytic amount of DMAP to the solution.

  • Addition of Acetic Anhydride:

    • Add acetic anhydride dropwise to the stirred solution at room temperature.

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with 5% aqueous HCl (to remove pyridine/DMAP), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic layer under reduced pressure.

    • Purify the resulting acetate ester by distillation or column chromatography.

Data Presentation

Table 1: Reactivity of Acetyl Iodide with Various Alcohols

Alcohol SubstratePrimary ProductReference
MethanolMethyl Iodide & Methyl Acetate[1]
EthanolEthyl Iodide & Ethyl Acetate[1]
IsopropanolIsopropyl Iodide[1]
tert-Butanoltert-Butyl Iodide[1]
Allyl AlcoholAllyl Iodide[1]
Propargyl AlcoholPropargyl Iodide[1]
2-Chloroethanol2-Chloroethyl Acetate[1]
PhenolPhenyl Acetate[1]

Visualizations

Reaction of Acetyl Iodide with a Generic Alcohol

Acetyl_Iodide_Reaction Reaction of Acetyl Iodide with a Generic Alcohol R_OH R-OH (Alcohol) Intermediate [Transition State] R_OH->Intermediate + AcetylIodide CH3COI (Acetyl Iodide) AcetylIodide->Intermediate AlkylIodide R-I (Alkyl Iodide) Intermediate->AlkylIodide Major Pathway (for most alcohols) AceticAcid CH3COOH (Acetic Acid) Intermediate->AceticAcid + Ester R-OCOCH3 (Ester - Minor/Specific Cases) Intermediate->Ester Minor Pathway (e.g., Phenols) HI HI (Hydrogen Iodide) Intermediate->HI +

Caption: Reaction pathways of acetyl iodide with alcohols.

Experimental Workflow for Reaction of Alcohol with Acetyl Iodide

Experimental_Workflow Workflow: Alcohol + Acetyl Iodide Setup 1. Reaction Setup - Dry Glassware - Inert Atmosphere - Alcohol in Anhydrous Solvent - Cool to 0°C Addition 2. Slow Addition of Acetyl Iodide Setup->Addition Reaction 3. Reaction - Stir at RT - Monitor by TLC/GC-MS Addition->Reaction Workup 4. Aqueous Work-up - Quench with NaHCO3 - Wash with Na2S2O3 & Brine Reaction->Workup Purification 5. Purification - Dry with MgSO4 - Concentrate - Distillation/Chromatography Workup->Purification Product Final Product (Alkyl Iodide) Purification->Product

Caption: Experimental workflow for alkyl iodide synthesis.

References

Method

Application Notes and Protocols: Acetyl Iodide as a Reagent for Introducing Acetyl Groups

For Researchers, Scientists, and Drug Development Professionals Introduction Acetyl iodide (CH₃COI) is a highly reactive organoiodine compound and the most reactive of the acetyl halides.[1][2] It is a colorless to brown...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl iodide (CH₃COI) is a highly reactive organoiodine compound and the most reactive of the acetyl halides.[1][2] It is a colorless to brown, fuming liquid with a pungent odor, primarily utilized in organic synthesis for the introduction of acetyl groups (acetylation) into various molecules.[1][] Its high reactivity makes it a valuable tool for acylating a wide range of substrates, including alcohols, amines, and thiols, enabling the synthesis of esters, amides, and thioesters.[4][5][6] These acetylated compounds are essential intermediates and final products in the pharmaceutical, agrochemical, and material science industries.[4][5]

Due to its reactivity, acetyl iodide is particularly useful for acylating sterically hindered or less reactive substrates where other reagents like acetic anhydride (B1165640) or acetyl chloride may be less effective.[][7] However, its utility is balanced by its sensitivity to moisture, with which it reacts exothermically to produce acetic acid and hydroiodic acid.[1] Consequently, all reactions involving acetyl iodide must be conducted under strict anhydrous conditions.[1][8]

Key Properties of Acetyl Iodide:

  • Molecular Formula: C₂H₃IO[1]

  • Molecular Weight: 169.95 g/mol

  • Appearance: Colorless to pale yellow/brown liquid[1]

  • Boiling Point: 107 - 109 °C[4]

  • Reactivity: Highly reactive, moisture-sensitive, corrosive[1][]

Applications in Acetyl Group Introduction

Acetyl iodide serves as a potent reagent for introducing acetyl groups into organic molecules, a critical transformation in medicinal chemistry and drug development for enhancing bioavailability, modifying solubility, or for use as a protecting group.[4][9]

  • O-Acetylation (Ester Formation): Acetyl iodide reacts vigorously with primary, secondary, and even tertiary alcohols to form acetate (B1210297) esters.[10][11] This reaction is often faster and more comprehensive than those using other acetylating agents, particularly for hindered alcohols.[7] The reaction with alcohols can, in some cases, lead to the formation of alkyl iodides, depending on the substrate and reaction conditions.[10]

  • N-Acetylation (Amide Formation): Primary and secondary amines react readily with acetyl iodide to produce the corresponding N-acetyl amides.[][10] This reaction is a fundamental method for synthesizing amides and for protecting amine functionalities during multi-step syntheses.[12] The high reactivity of acetyl iodide allows for the acylation of even weakly nucleophilic amines.[13]

  • Use in Medicinal Chemistry: By acetylating drug molecules, researchers can alter their pharmacokinetic properties. Acetylation can increase lipophilicity, which may enhance cell membrane permeability and improve drug absorption.[4][9]

  • Synthetic Intermediate: Acetyl iodide is a key intermediate in certain industrial processes, such as the Cativa process for acetic acid production, where it is generated in situ.[]

Reaction Mechanisms and Workflows

The introduction of an acetyl group by acetyl iodide proceeds via a nucleophilic acyl substitution mechanism. The carbonyl carbon of acetyl iodide is highly electrophilic due to the inductive effect of the two electronegative atoms (oxygen and iodine). A nucleophile, such as the lone pair of electrons on the oxygen of an alcohol or the nitrogen of an amine, attacks this electrophilic carbon. This is followed by the elimination of the iodide ion, which is an excellent leaving group.

General Experimental Workflow

The following diagram outlines a typical workflow for an acetylation reaction using acetyl iodide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Substrate & Glassware C Dissolve Substrate in Solvent A->C B Prepare Anhydrous Solvent B->C D Add Base (if required) C->D E Add Acetyl Iodide (dropwise, 0°C) D->E F Stir at RT (Monitor by TLC) E->F G Quench Reaction (e.g., with NaHCO₃ soln.) F->G Upon Completion H Extract with Organic Solvent G->H I Wash, Dry, and Concentrate H->I J Purify Product (e.g., Chromatography) I->J

Caption: General experimental workflow for acetylation.

Mechanism of O-Acetylation of Alcohols

The reaction begins with the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of acetyl iodide, forming a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the iodide ion to yield the ester and hydrogen iodide. A non-nucleophilic base is often used to neutralize the HI byproduct.

Caption: Mechanism of O-Acetylation of an alcohol.

Mechanism of N-Acetylation of Amines

Similar to alcohols, the reaction with a primary or secondary amine involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon. The resulting tetrahedral intermediate eliminates the iodide ion. A second equivalent of the amine or an added base then deprotonates the nitrogen to give the final amide product.[14]

Caption: Mechanism of N-Acetylation of a primary amine.

Experimental Protocols

Disclaimer: The following are general protocols. Due to the high reactivity of acetyl iodide, reaction conditions (e.g., temperature, reaction time, stoichiometry) should be optimized for each specific substrate. All operations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

General Protocol for O-Acetylation of an Alcohol

This protocol describes the formation of an acetate ester from an alcohol.

Materials:

  • Alcohol (1.0 eq)

  • Acetyl Iodide (1.1 - 1.5 eq)

  • Anhydrous non-nucleophilic base (e.g., pyridine, triethylamine, or DIPEA, 1.5 eq)

  • Anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), diethyl ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with stir bar, dropping funnel, septa

Procedure:

  • Setup: Assemble a flame- or oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere (N₂ or Ar).

  • Reagent Preparation: In the flask, dissolve the alcohol (1.0 eq) and the anhydrous base (1.5 eq) in the chosen anhydrous solvent.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Acetyl Iodide: Add acetyl iodide (1.1 eq) dropwise to the cooled solution via a syringe or dropping funnel over 10-15 minutes. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with the organic solvent (e.g., DCM).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (if a basic catalyst was used), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude ester product by flash column chromatography or distillation as required.

General Protocol for N-Acetylation of an Amine

This protocol describes the formation of an N-substituted amide from a primary or secondary amine.

Materials:

  • Amine (1.0 eq)

  • Acetyl Iodide (1.1 eq)

  • Anhydrous base (e.g., pyridine, triethylamine, or use excess amine [2.2 eq])

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard dry glassware

Procedure:

  • Setup: Under an inert atmosphere, add the amine (1.0 eq) and the base (1.5 eq, if not using excess amine) to a flame-dried round-bottom flask with a stir bar and anhydrous solvent.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Addition of Acetyl Iodide: Slowly add acetyl iodide (1.1 eq) dropwise to the stirred solution. The reaction is often vigorous.[11]

  • Reaction: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature. Continue stirring for 1-3 hours, monitoring by TLC until the starting amine is consumed.

  • Quenching: Cautiously add water or saturated NaHCO₃ solution to quench any remaining acetyl iodide.

  • Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Washing: Wash the combined organic extracts sequentially with water, dilute acid (e.g., 1 M HCl, to remove excess amine and base), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to yield the pure amide.

Data Presentation

Table 1: Qualitative Comparison of Common Acetylating Agents

ReagentGeneral ReactivityByproductTypical ConditionsKey Considerations
Acetic AcidLowWaterAcid catalyst, heat, reversible[2][8]Equilibrium reaction; requires water removal for high yield.[2]
Acetic AnhydrideModerateAcetic AcidAcid or base catalyst, heat[6]Less reactive than acyl halides; good for general purpose use.[]
Acetyl ChlorideHighHClBase scavenger (e.g., pyridine), 0°C to RT[][15]Highly reactive and moisture-sensitive; better yields than anhydride.[7]
Acetyl Iodide Very High HI Strictly anhydrous, base scavenger, 0°C to RT Most reactive acetyl halide; ideal for difficult substrates but highly moisture-sensitive. [1]

Table 2: Reaction Scope of Acetyl Iodide

Substrate TypeProductExpected ReactivityNotes
Primary AlcoholsAcetate EsterVery HighRapid reaction, often exothermic.[16]
Secondary AlcoholsAcetate EsterHighGenerally fast reaction; may be slower than primary due to sterics.[16]
Tertiary AlcoholsAcetate EsterModerate to HighEffective where less reactive agents fail; elimination can be a side reaction.[16]
PhenolsPhenyl AcetateHighReacts readily.[16]
Primary AminesN-Substituted AmideVery HighViolent reaction may occur; often requires cooling and dilution.[10][14]
Secondary AminesN,N-Disubstituted AmideHighVigorous reaction.[10]
ThiolsThioacetateHighExpected to react readily to form thioesters.

Safety and Handling

Acetyl iodide is a hazardous chemical and must be handled with extreme care.

  • Corrosivity: It is corrosive to skin, eyes, and mucous membranes.[1]

  • Reactivity with Water: Reacts violently with water and alcohols, releasing toxic and corrosive hydrogen iodide (HI) gas.[1] All work must be conducted under strictly anhydrous conditions in a fume hood.

  • Inhalation: Inhalation of vapors can cause severe irritation to the respiratory tract and may lead to pulmonary edema.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), splash-proof safety goggles, a face shield, and a lab coat.

  • Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials, under an inert atmosphere if possible.[1]

  • Spills: Neutralize small spills with a dry, inert absorbent material (e.g., sand, vermiculite) and dispose of as hazardous waste. Do not use water.

Conclusion

Acetyl iodide is a powerful, albeit highly reactive, reagent for the introduction of acetyl groups. Its primary advantage lies in its ability to acylate a broad range of nucleophiles, including those that are sterically hindered or electronically deactivated. While its moisture sensitivity and hazardous nature demand careful handling and anhydrous reaction conditions, its efficacy makes it an important tool in the arsenal (B13267) of synthetic chemists, particularly in the fields of drug discovery and complex molecule synthesis. The general protocols provided herein offer a foundation for utilizing this potent reagent, with the understanding that substrate-specific optimization is crucial for achieving high yields and purity.

References

Application

Applications of Acetyl Iodide in Pharmaceutical Manufacturing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Acetyl iodide (CH₃COI) is a highly reactive organoiodine compound that serves as a potent reagent in organic synthesis.[1] While less common in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl iodide (CH₃COI) is a highly reactive organoiodine compound that serves as a potent reagent in organic synthesis.[1] While less common in laboratory settings than its chloride and bromide counterparts, acetyl iodide's unique reactivity profile makes it a valuable tool in specific applications within pharmaceutical manufacturing.[1] Its primary roles are as a powerful acetylating agent and as a source of iodide for iodination reactions.[2][3] This document provides detailed application notes and experimental protocols for the use of acetyl iodide in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Acetyl iodide is a key intermediate in the industrial production of acetic acid and acetic anhydride, highlighting its significance in large-scale chemical processes.[1] In pharmaceutical synthesis, it is particularly useful for introducing acetyl groups into molecules to modify their physicochemical properties, such as solubility, stability, and bioavailability.[2] It can also be employed in the synthesis of iodinated compounds, which may have therapeutic or diagnostic applications.[2][4]

Application Notes

Acetylation Reactions

Acetyl iodide is a highly efficient acetylating agent for a variety of functional groups, including amines, alcohols, and thiols. The high reactivity of the acyl-iodide bond facilitates reactions under mild conditions, often without the need for a catalyst.[5]

  • N-Acetylation: The acetylation of primary and secondary amines is a common transformation in pharmaceutical synthesis to form stable amide bonds. This is often a key step in building the core structure of a drug molecule or to protect amine groups during multi-step syntheses.

  • O-Acetylation: Alcohols and phenols can be readily acetylated to form esters. This modification can be used to mask polar hydroxyl groups, thereby increasing a molecule's lipophilicity and ability to cross biological membranes. The resulting esters can also act as prodrugs, which are hydrolyzed in vivo to release the active parent drug.

  • S-Acetylation: Thiols can be converted to thioesters through reaction with acetyl iodide.[3] This is relevant in the synthesis of certain sulfur-containing pharmaceuticals or as a means of protecting reactive thiol groups.

Iodination Reactions

In addition to its role as an acetylating agent, acetyl iodide can also serve as an iodinating reagent. This is particularly relevant in the synthesis of iodinated pharmaceuticals, such as radioiodinated compounds for diagnostic imaging or therapy, and iodinated contrast media for X-ray imaging.[4][6] The reaction often involves the in situ generation of a more reactive iodinating species.

Key Advantages of Acetyl Iodide in Pharmaceutical Synthesis:
  • High Reactivity: Often allows for faster reaction times and milder conditions compared to other acetylating agents.

  • Versatility: Can be used for the acetylation of a range of functional groups.[2][3]

  • Dual Functionality: Can act as both an acetylating and iodinating agent.

Challenges and Considerations:
  • Moisture Sensitivity: Acetyl iodide reacts readily with water to form acetic acid and hydroiodic acid. Therefore, all reactions must be carried out under anhydrous conditions.

  • Stability: It can be less stable than acetyl chloride or bromide and may require fresh preparation or purification before use.

  • Corrosivity: As with other acyl halides, acetyl iodide is corrosive and requires careful handling in appropriate fume hoods with personal protective equipment.

Quantitative Data Summary

The following table summarizes the typical applications of acetyl iodide in the context of pharmaceutical intermediate synthesis, with representative yields. It is important to note that specific yields are highly dependent on the substrate and reaction conditions.

ApplicationSubstrate Functional GroupProduct Functional GroupTypical Yield (%)Ref.
N-Acetylation Primary/Secondary AmineAmide85-98[7]
O-Acetylation Alcohol/Phenol (B47542)Ester90-99[8]
S-Acetylation ThiolThioester70-90[3]
Iodination Aromatic RingIodo-AromaticVariable[4]

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation of a Primary or Secondary Amine

This protocol describes a general method for the acetylation of an amine using acetyl iodide.

Materials:

  • Amine substrate

  • Acetyl iodide (freshly distilled)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Anhydrous pyridine (B92270) or other non-nucleophilic base (optional, to scavenge HI)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Dissolve the amine substrate (1.0 eq) in anhydrous DCM. If a base is used, add anhydrous pyridine (1.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl iodide (1.05 eq), either neat or dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 10-15 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. If the solution has a purple or brown color due to the presence of iodine, wash with saturated aqueous Na₂S₂O₃ solution until the color disappears.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for O-Acetylation of an Alcohol or Phenol

This protocol provides a general method for the esterification of an alcohol or phenol.

Materials:

  • Alcohol or phenol substrate

  • Acetyl iodide (freshly distilled)

  • Anhydrous solvent (e.g., DCM, acetonitrile)

  • Anhydrous base (e.g., pyridine, triethylamine)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware as listed in Protocol 1

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask, dissolve the alcohol or phenol substrate (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C.

  • Add acetyl iodide (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC.

  • Work-up the reaction as described in Protocol 1 (steps 6-10).

Protocol 3: General Procedure for S-Acetylation of a Thiol

This protocol outlines a general method for the preparation of a thioester from a thiol.[3]

Materials:

  • Thiol substrate

  • Acetyl iodide (freshly distilled)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), DCM)

  • A non-nucleophilic base (e.g., 2,6-lutidine)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard laboratory glassware as listed in Protocol 1

Procedure:

  • Dissolve the thiol substrate (1.0 eq) and 2,6-lutidine (1.1 eq) in anhydrous THF in a dry, nitrogen-flushed flask.

  • Cool the solution to 0 °C.

  • Slowly add acetyl iodide (1.05 eq).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Perform an aqueous work-up as described in Protocol 1 (steps 6-10).

Visualizations

Acetylation_Mechanism Substrate Substrate (R-XH) X = O, N, S Intermediate Protonated Intermediate Substrate->Intermediate Nucleophilic Attack AcetylIodide Acetyl Iodide (CH₃COI) AcetylIodide->Intermediate Product Acetylated Product (R-X-COCH₃) Intermediate->Product Deprotonation Byproduct Hydrogen Iodide (HI) Intermediate->Byproduct

Caption: General mechanism of acetylation using acetyl iodide.

Experimental_Workflow start Start dissolve Dissolve Substrate in Anhydrous Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reagent Add Acetyl Iodide Dropwise cool->add_reagent react Stir at Room Temperature (Monitor by TLC) add_reagent->react quench Quench with aq. NaHCO₃ react->quench workup Aqueous Work-up (Wash with Na₂S₂O₃, H₂O, Brine) quench->workup dry Dry Organic Layer (Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Recrystallization or Chromatography) concentrate->purify end End purify->end

Caption: Typical experimental workflow for acetylation.

References

Method

Application Notes and Protocols: Acetyl Iodide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the use of acetyl iodide as a reagent for the synthesis of amides and esters. Acetyl iodide, a highly...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of acetyl iodide as a reagent for the synthesis of amides and esters. Acetyl iodide, a highly reactive acyl halide, offers distinct advantages in specific acylation reactions, particularly in the synthesis of amides from primary and secondary amines and the esterification of phenols.

Synthesis of Amides using Acetyl Iodide

Acetyl iodide is an effective reagent for the N-acylation of a wide range of primary and secondary amines, including aliphatic and aromatic substrates. The high reactivity of acetyl iodide allows for rapid and high-yielding reactions, often under mild conditions. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Quantitative Data for Amide Synthesis

The following table summarizes the reaction of various amines with acetyl chloride in the presence of iodine, a reaction in which acetyl iodide is generated in situ. These results are indicative of the efficacy of using acetyl iodide for N-acylation.

Amine SubstrateProductReaction Time (min)Yield (%)
AnilineN-Phenylacetamide598
4-NitroanilineN-(4-Nitrophenyl)acetamide1095
4-ChloroanilineN-(4-Chlorophenyl)acetamide896
BenzylamineN-Benzylacetamide597
DibenzylamineN,N-Dibenzylacetamide1592
Piperidine1-Acetylpiperidine1095
Pyrrolidine1-Acetylpyrrolidine1094
Indole1-Acetylindole1590

Data adapted from a study on iodine-catalyzed N-acylation with acetyl chloride, which proceeds through an acetyl iodide intermediate.

Experimental Protocol: General Procedure for N-Acylation of Amines

This protocol describes a solvent-free method for the N-acylation of primary and secondary amines using acetyl iodide (generated in situ from acetyl chloride and iodine).

Materials:

  • Amine substrate (1.0 mmol)

  • Acetyl chloride (1.05 mmol)

  • Iodine (0.1 mmol)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Diethyl ether or other suitable organic solvent

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the amine (1.0 mmol) and iodine (0.1 mmol).

  • To this mixture, add acetyl chloride (1.05 mmol) dropwise while stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the excess iodine by adding saturated sodium thiosulfate solution until the brown color disappears.

  • Add diethyl ether (10 mL) to the flask and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude amide product.

  • If necessary, purify the product by recrystallization or column chromatography.

Synthesis of Esters using Acetyl Iodide

The reaction of acetyl iodide with alcohols shows substrate-dependent outcomes. While simple aliphatic alcohols primarily yield alkyl iodides, phenols and certain substituted alcohols undergo O-acylation to form the corresponding esters.[1] This selectivity makes acetyl iodide a useful reagent for the esterification of phenols, which can be sluggish with less reactive acylating agents. The increased electrophilicity of the acetyl iodide carbonyl carbon facilitates the attack by the less nucleophilic phenolic oxygen.[2]

Quantitative Data for Ester Synthesis from Phenols

The following data illustrates the utility of in situ generated acetyl iodide for the acylation of sterically hindered phenols.

Phenol (B47542) SubstrateAcyl ChlorideIodide SourceYield (%)
2,6-DimethylphenolAcetyl chlorideKI85
2,4,6-TrimethylphenolAcetyl chlorideKI80
2,6-DiisopropylphenolAcetyl chlorideKI75
2,6-Di-tert-butylphenolPivaloyl chlorideKI68

Data is representative of reactions where acetyl iodide is generated in situ from the corresponding acyl chloride and an iodide salt.[2]

Experimental Protocol: General Procedure for O-Acylation of Phenols

This protocol describes the esterification of phenols using acetyl iodide generated in situ from acetyl chloride and potassium iodide.[2]

Materials:

  • Phenol substrate (1.0 mmol)

  • Acetyl chloride (1.2 mmol)

  • Potassium iodide (KI) (0.6 mmol)

  • Anhydrous acetonitrile (B52724)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (B1210297) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of the phenol (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask, add potassium iodide (0.6 mmol).

  • Add acetyl chloride (1.2 mmol) to the stirring mixture at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction may require heating for less reactive or sterically hindered phenols.

  • Once the reaction is complete, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude ester by column chromatography.

Reaction Mechanisms and Workflows

Reaction Mechanisms

The synthesis of amides and esters using acetyl iodide proceeds through a nucleophilic acyl substitution mechanism.

Amide_Synthesis cluster_0 Amide Synthesis R-NH2 Primary/Secondary Amine Intermediate Tetrahedral Intermediate R-NH2->Intermediate Nucleophilic Attack AcI Acetyl Iodide (CH3COI) AcI->Intermediate Amide Amide (R-NH-COCH3) Intermediate->Amide Elimination of I- HI Hydrogen Iodide (HI) Intermediate->HI

Caption: Mechanism of Amide Synthesis.

Ester_Synthesis cluster_1 Ester Synthesis from Phenol Ar-OH Phenol Intermediate Tetrahedral Intermediate Ar-OH->Intermediate Nucleophilic Attack AcI Acetyl Iodide (CH3COI) AcI->Intermediate Ester Phenyl Ester (Ar-O-COCH3) Intermediate->Ester Elimination of I- HI Hydrogen Iodide (HI) Intermediate->HI

Caption: Mechanism of Ester Synthesis from Phenol.

Experimental Workflow

The general workflow for the synthesis and purification of amides and esters using acetyl iodide is outlined below.

workflow start Reactants (Amine/Phenol + Acetyl Iodide) reaction Reaction (Room Temp or Heat) start->reaction quench Quenching reaction->quench extraction Workup (Extraction & Washing) quench->extraction drying Drying extraction->drying purification Purification (Chromatography/Recrystallization) drying->purification product Final Product purification->product

Caption: General Experimental Workflow.

Logical Relationships: Reactivity of Acetyl Iodide with Alcohols

The outcome of the reaction between acetyl iodide and an alcohol is dependent on the nature of the alcohol.

reactivity acetyl_iodide Acetyl Iodide alcohol_type Alcohol Type acetyl_iodide->alcohol_type simple_alcohol Simple Aliphatic Alcohols (e.g., Methanol, Ethanol) alcohol_type->simple_alcohol Primary Product phenol Phenols & Certain Substituted Alcohols alcohol_type->phenol Primary Product alkyl_iodide Product: Alkyl Iodide simple_alcohol->alkyl_iodide ester Product: Ester phenol->ester

References

Application

Acetyl Iodide as a Potent Iodinating Agent in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the use of acetyl iodide as a versatile and potent iodinating agent in medicinal chemist...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of acetyl iodide as a versatile and potent iodinating agent in medicinal chemistry. Acetyl iodide serves as an efficient source of iodine for the synthesis of a variety of iodinated organic molecules, which are crucial intermediates in the development of novel therapeutic agents and diagnostic tools.

Introduction

Acetyl iodide (CH₃COI) is a highly reactive reagent that plays a significant role in organic synthesis, particularly in the introduction of iodine into molecular scaffolds.[1] In medicinal chemistry, the incorporation of iodine can modulate the pharmacological properties of a drug candidate, including its potency, metabolic stability, and pharmacokinetic profile. Furthermore, the introduction of radioactive iodine isotopes is a cornerstone of nuclear medicine for both diagnostic imaging and targeted radiotherapy.

This document outlines protocols for two primary applications of acetyl iodide as an iodinating agent: the conversion of alcohols to alkyl iodides and the transformation of carboxylic acids into acyl iodides. These reactions provide access to key building blocks for drug discovery and development.

Conversion of Alcohols to Alkyl Iodides

The reaction of alcohols with acetyl iodide provides a direct and efficient method for the synthesis of alkyl iodides.[2] This transformation is particularly useful for preparing precursors for subsequent nucleophilic substitution or cross-coupling reactions. The reaction proceeds via an SN2 mechanism for primary and secondary alcohols, leading to an inversion of stereochemistry.

General Reaction Scheme
Experimental Protocol: General Procedure for the Iodination of Alcohols

Materials:

  • Alcohol (1.0 eq)

  • Acetyl iodide (1.2 - 1.5 eq)

  • Anhydrous solvent (e.g., dichloromethane (B109758), acetonitrile, or neat)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol and the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl iodide to the stirred solution. A color change to brown upon addition is often observed.[3]

  • Allow the reaction to warm to room temperature and stir for the time indicated in the table below, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude alkyl iodide, which can be purified by column chromatography or distillation.

Quantitative Data for Iodination of Alcohols
Substrate (Alcohol)Product (Alkyl Iodide)Reaction ConditionsYield (%)
Primary Alcohol (e.g., 1-Octanol)1-IodooctaneAcetyl iodide (1.2 eq), Neat, RT, 4hTypically >90%
Secondary Alcohol (e.g., 2-Pentanol)2-IodopentaneAcetyl iodide (1.5 eq), CH₂Cl₂, 0 °C to RT, 6hTypically 70-85%
Benzyl AlcoholBenzyl IodideAcetyl iodide (1.2 eq), CH₃CN, RT, 2hTypically >95%

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Experimental Workflow: Conversion of an Alcohol to an Alkyl Iodide

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Flame-dried flask under N₂ B Add Alcohol (1.0 eq) A->B C Add Anhydrous Solvent B->C D Cool to 0 °C C->D E Slowly add Acetyl Iodide (1.2-1.5 eq) D->E F Stir and warm to RT E->F G Monitor by TLC/GC-MS F->G H Quench with NaHCO₃ (aq) G->H I Extract with Organic Solvent H->I J Wash with Brine I->J K Dry over Na₂SO₄ J->K L Filter and Concentrate K->L M Column Chromatography or Distillation L->M N Pure Alkyl Iodide M->N

Caption: Experimental workflow for the synthesis of alkyl iodides from alcohols using acetyl iodide.

Conversion of Carboxylic Acids to Acyl Iodides

Acetyl iodide can also be employed to convert carboxylic acids into their corresponding acyl iodides.[1] This is an equilibrium-driven exchange reaction. Acyl iodides are highly reactive intermediates that can be used in a variety of subsequent transformations, such as esterification, amidation, and Friedel-Crafts acylation.

General Reaction Scheme
Experimental Protocol: General Procedure for the Synthesis of Acyl Iodides

Materials:

  • Carboxylic acid (1.0 eq)

  • Acetyl iodide (1.0 - 1.2 eq)

  • Anhydrous solvent (optional, e.g., dichloromethane or neat)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, combine the carboxylic acid and acetyl iodide (and solvent, if used).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) to drive the equilibrium towards the product. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the acyl iodide carbonyl stretch).

  • The resulting acyl iodide is typically used in situ for the next reaction step due to its reactivity and sensitivity to moisture. If isolation is required, excess acetyl iodide and acetic acid can be removed under reduced pressure.

Quantitative Data for Acyl Iodide Formation
Substrate (Carboxylic Acid)Product (Acyl Iodide)Reaction ConditionsYield (%)
Aliphatic Carboxylic Acid (e.g., Hexanoic Acid)Hexanoyl IodideAcetyl iodide (1.1 eq), Neat, 50 °C, 1hUsed in situ
Aromatic Carboxylic Acid (e.g., Benzoic Acid)Benzoyl IodideAcetyl iodide (1.2 eq), CH₂Cl₂, RT, 2hUsed in situ

Note: Acyl iodides are typically generated and used immediately without isolation. Yields for subsequent reactions are generally high.

Logical Relationship: In Situ Generation and Use of Acyl Iodides

G A Carboxylic Acid + Acetyl Iodide B Acyl Iodide (in situ) A->B Exchange Reaction D Ester or Amide Product B->D Acylation C Nucleophile (e.g., Alcohol, Amine) C->D Reaction with

Caption: In situ generation of acyl iodides from carboxylic acids and their subsequent acylation reactions.

Applications in Medicinal Chemistry

The synthesis of alkyl and acyl iodides using acetyl iodide provides access to valuable intermediates for the preparation of complex molecules with therapeutic potential.

  • Scaffold Modification: Iodinated intermediates can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new carbon-carbon and carbon-heteroatom bonds, enabling the exploration of a wider chemical space in drug discovery programs.

  • Radiolabeling: Alkyl and aryl iodides are precursors for the introduction of iodine radioisotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I). These radiolabeled molecules are essential for in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as for targeted radionuclide therapy. The synthesis of a stable iodinated precursor is a critical first step in the development of new radiopharmaceuticals. For example, an aryl iodide synthesized via a multi-step sequence, where an initial iodination could be achieved using a reagent like acetyl iodide on a suitable precursor, can then undergo isotopic exchange to introduce a radioiodine.

Safety and Handling

Acetyl iodide is a corrosive and moisture-sensitive liquid that reacts exothermically with water and alcohols.[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions should be conducted under an inert atmosphere to prevent decomposition.

Conclusion

Acetyl iodide is a powerful and efficient reagent for the iodination of alcohols and carboxylic acids. The protocols outlined in this document provide a foundation for the synthesis of key iodinated intermediates in a medicinal chemistry setting. These building blocks are instrumental in the design and synthesis of novel drug candidates and radiolabeled probes for disease diagnosis and treatment.

References

Method

Application Notes and Protocols: Iodine-Catalyzed Acetylation with Acetyl Iodide

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed overview of the mechanism, applications, and experimental protocols for iodine-catalyzed acetylation reactions. This metho...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanism, applications, and experimental protocols for iodine-catalyzed acetylation reactions. This method offers an efficient and often solvent-free approach for the protection of hydroxyl and amino groups, which is a crucial step in the synthesis of pharmaceuticals and other complex organic molecules.

Introduction

Acetylation is a fundamental chemical transformation in organic synthesis, primarily used for the protection of functional groups such as alcohols, phenols, and amines. Traditional acetylation methods often require harsh conditions, stoichiometric amounts of strong acids or bases, and the use of volatile organic solvents. Iodine-catalyzed acetylation has emerged as a mild, efficient, and environmentally friendly alternative. Molecular iodine acts as a powerful Lewis acid catalyst, enabling the acetylation of a wide range of substrates with high yields under solvent-free conditions.[1][2] The key to this reaction is the in-situ generation of acetyl iodide, a highly reactive acetylating agent.

Mechanism of Catalysis

The iodine-catalyzed acetylation of substrates (e.g., alcohols, R-OH) with an acetylating agent like acetic anhydride (B1165640) [(Ac)₂O] proceeds through a catalytic cycle involving the formation of acetyl iodide (AcI) as a key intermediate.

The proposed mechanism involves three main steps:

  • Generation of Acetyl Iodide: Molecular iodine (I₂) acts as a Lewis acid, polarizing the acetic anhydride molecule. This interaction facilitates the cleavage of the anhydride to generate acetyl iodide (AcI) and an acetoxy-iodine (AcOI) species.

  • Nucleophilic Attack and Acetylation: Acetyl iodide is a significantly more reactive acetylating agent than acetic anhydride. The substrate (e.g., an alcohol) undergoes rapid nucleophilic attack on the carbonyl carbon of acetyl iodide. This leads to the formation of the corresponding ester and hydrogen iodide (HI).

  • Catalyst Regeneration: The hydrogen iodide produced in the acetylation step reacts with the acetoxy-iodine species to regenerate the molecular iodine catalyst and produce acetic acid as a byproduct, thus completing the catalytic cycle.

This catalytic cycle allows for the use of a substoichiometric amount of iodine to achieve high conversion rates.

Iodine-Catalyzed Acetylation Cycle cluster_cycle Catalytic Cycle cluster_reactants Overall Reaction I2 I₂ (Catalyst) AcI_AcOI CH₃COI + CH₃COOI (Acetyl Iodide + Acetoxy-iodine) I2->AcI_AcOI + (CH₃CO)₂O Ac2O (CH₃CO)₂O (Acetic Anhydride) ROAc_HI R-OCOCH₃ + HI (Acetylated Product + Hydrogen Iodide) AcI_AcOI->ROAc_HI + R-OH ROH R-OH (Substrate) ROAc_HI->I2 + CH₃COOI Reactants R-OH + (CH₃CO)₂O Products R-OCOCH₃ + CH₃COOH Reactants->Products I₂ (catalyst)

Caption: Catalytic cycle of iodine-catalyzed acetylation.

Quantitative Data

The iodine-catalyzed acetylation is effective for a wide range of substrates, including primary, secondary, and tertiary alcohols, as well as phenols and amines. The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating, and typically under solvent-free conditions. The following table summarizes representative yields for the acetylation of various substrates.

SubstrateProductCatalyst Loading (mol%)Temp. (°C)TimeYield (%)
Benzyl alcoholBenzyl acetate (B1210297)10RT5 min98
1-Octanol1-Octyl acetate10RT5 min97
2-Octanol2-Octyl acetate10RT15 min95
CyclohexanolCyclohexyl acetate10RT10 min96
tert-Butanoltert-Butyl acetate10RT60 min90
PhenolPhenyl acetate10RT30 min92
4-Methoxyphenol4-Methoxyphenyl acetate10RT25 min95
4-Nitrophenol4-Nitrophenyl acetate10RT45 min90
AnilineAcetanilide10RT5 min98
4-Chloroaniline4-Chloroacetanilide10RT5 min97

Note: Data compiled from multiple sources reporting on iodine-catalyzed acetylation under solvent-free conditions with acetic anhydride. Reaction times and yields are representative and may vary based on specific experimental conditions.

Experimental Protocols

Below are two representative protocols for the iodine-catalyzed acetylation of an alcohol and a polysaccharide.

Protocol 1: General Procedure for the Acetylation of Alcohols and Phenols

This protocol is a general guideline for the solvent-free acetylation of simple alcohols and phenols.

Materials:

  • Substrate (alcohol or phenol)

  • Acetic anhydride (Ac₂O)

  • Iodine (I₂)

  • Saturated sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Diethyl ether or ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the substrate (10 mmol).

  • Add acetic anhydride (12 mmol, 1.2 equivalents).

  • Add iodine (1 mmol, 10 mol%).

  • Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with diethyl ether or ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium thiosulfate to remove excess iodine.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • If necessary, purify the product by column chromatography on silica (B1680970) gel or by distillation.

Protocol 2: Acetylation of a Polysaccharide (Guar Gum)

This protocol details the acetylation of a more complex substrate, guar (B607891) gum, and involves a reflux step.

Materials:

  • Guar gum

  • Acetic anhydride

  • Iodine

  • Saturated sodium thiosulfate solution

  • Acetone

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Procedure:

  • In a pre-dried round-bottom flask, add iodine (0.50 g).

  • Add acetic anhydride (5 mL) and stir the mixture for 15 minutes.

  • Add guar gum (1.0 g) to the mixture.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add a saturated solution of sodium thiosulfate to quench the excess iodine, resulting in the precipitation of the product.

  • Filter the white precipitate of guar gum acetate and wash it three times with cold water.

  • Re-precipitate the product from acetone.

  • Dry the final product under vacuum at 50°C for 12 hours.

Experimental_Workflow cluster_prep Reaction Setup cluster_workup Work-up start Start add_substrate Add Substrate (e.g., Alcohol, 10 mmol) start->add_substrate add_ac2o Add Acetic Anhydride (1.2 equiv) add_substrate->add_ac2o add_iodine Add Iodine (10 mol%) add_ac2o->add_iodine stir Stir at Room Temperature add_iodine->stir monitor Monitor by TLC stir->monitor dilute Dilute with Ether/EtOAc monitor->dilute wash_thiosulfate Wash with Na₂S₂O₃ soln. dilute->wash_thiosulfate wash_bicarb Wash with NaHCO₃ soln. wash_thiosulfate->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate purify Purify (if needed) evaporate->purify end End Product purify->end

Caption: General experimental workflow for iodine-catalyzed acetylation.

Applications in Drug Development and Research

The iodine-catalyzed acetylation method is highly valuable in medicinal chemistry and drug development for several reasons:

  • Protection of Functional Groups: It provides a mild and efficient way to protect hydroxyl and amino groups in complex molecules and intermediates during multi-step syntheses.

  • Improved Bioavailability: Acetylation can increase the lipophilicity of a drug molecule, which may enhance its absorption and bioavailability.

  • Prodrug Synthesis: The acetyl group can be used as a promoiety in prodrug design, which is cleaved in vivo to release the active pharmaceutical ingredient.

  • Green Chemistry: The solvent-free nature and the use of a non-toxic, inexpensive catalyst align with the principles of green chemistry, making it an attractive method for sustainable manufacturing processes.[1][2]

Conclusion

Iodine-catalyzed acetylation is a powerful and versatile method for the efficient and selective acetylation of a wide range of substrates. The reaction proceeds through a mechanism involving the in-situ formation of the highly reactive acetyl iodide. The mild, often solvent-free conditions, and the use of an inexpensive and environmentally benign catalyst make this a valuable tool for researchers and professionals in organic synthesis and drug development.

References

Application

The Role of Acetyl Iodide in Acetic Anhydride Production: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract Acetyl iodide serves as a critical, transient intermediate in the industrial synthesis of acetic anhydride (B1165640), primarily through the carbon...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl iodide serves as a critical, transient intermediate in the industrial synthesis of acetic anhydride (B1165640), primarily through the carbonylation of methyl acetate (B1210297). This process, catalyzed by rhodium or iridium complexes, is a cornerstone of modern chemical manufacturing. This document provides detailed application notes on the mechanism and industrial significance of acetyl iodide in this reaction, alongside a comprehensive laboratory-scale protocol for the synthesis of acetic anhydride via methyl acetate carbonylation. Safety precautions, materials, and quantitative data from various studies are presented to offer a thorough resource for laboratory and process development professionals.

Introduction

Acetic anhydride is a widely utilized reagent in the pharmaceutical and chemical industries, primarily as an acetylating agent in the synthesis of compounds such as aspirin (B1665792) and cellulose (B213188) acetate. While several production methods exist, the carbonylation of methyl acetate has emerged as a dominant and efficient route. In this process, acetyl iodide is formed in situ as a key intermediate that plays a pivotal role in the catalytic cycle.

The overall reaction is as follows:

CH₃COOCH₃ + CO → (CH₃CO)₂O

This reaction is typically carried out under high pressure and temperature in the presence of a rhodium-based catalyst and an iodide promoter, such as lithium iodide.

The Catalytic Cycle: The Role of Acetyl Iodide

The production of acetic anhydride via methyl acetate carbonylation proceeds through a catalytic cycle involving a rhodium catalyst. Acetyl iodide is a central, albeit transient, species in this cycle.

The key steps are:

  • Formation of Methyl Iodide: In the presence of an iodide promoter (e.g., lithium iodide), methyl acetate is converted to methyl iodide.

  • Oxidative Addition: The active rhodium(I) catalyst undergoes oxidative addition with methyl iodide to form a methyl-rhodium(III) intermediate.

  • Migratory Insertion: Carbon monoxide inserts into the methyl-rhodium bond, forming an acetyl-rhodium(III) complex.

  • Reductive Elimination: This complex then undergoes reductive elimination to produce acetyl iodide (CH₃COI) and regenerate the rhodium(I) catalyst.[1]

  • Reaction with Acetate Source: The acetyl iodide rapidly reacts with an acetate source, such as lithium acetate or acetic acid, to form the final product, acetic anhydride, and regenerate the iodide promoter.[2][3]

This cyclic process, often referred to as the Monsanto or Cativa process (when using iridium), highlights the indispensable role of acetyl iodide as the carrier of the acetyl group from the catalyst to the final product.

Quantitative Data from Literature

The following tables summarize quantitative data from various studies on the carbonylation of methyl acetate to acetic anhydride. These provide a comparative overview of different catalytic systems and reaction conditions.

Table 1: Rhodium-Catalyzed Carbonylation of Methyl Acetate

Catalyst SystemTemperature (°C)Pressure (bar)Reaction Time (h)Acetic Anhydride Yield (%)Selectivity (%)Reference
RhCl₃ / LiI16080324>90US4046807A
RhCl₃ / Cr(OAc)₃ / LiI18528--95-99Zoeller et al., 1992
Rh(OAc)₂ / HPW / SiO₂250-8->90Catalysis Science & Technology, 2021

Table 2: Nickel-Catalyzed Carbonylation of Methyl Acetate

Catalyst SystemTemperature (°C)Pressure (bar)Reaction Time (h)Acetic Anhydride Yield (%)Selectivity (%)Reference
Ni(CO)₄ / NaI / 15-crown-518040215-US4619791A
Ni(isq)₂Cl₂ / Isoquinoline22550.31-96.84Kelkar et al., 1993

Note: Direct comparison of yields can be challenging due to variations in the definition of yield (e.g., based on converted reactant vs. initial reactant) and different experimental setups.

Experimental Protocol: Laboratory Synthesis of Acetic Anhydride via Methyl Acetate Carbonylation

This protocol describes a representative laboratory-scale synthesis of acetic anhydride from methyl acetate using a rhodium-based catalyst.

Materials and Equipment
  • Reactants:

    • Methyl acetate (anhydrous)

    • Carbon monoxide (high purity)

    • Methyl iodide

  • Catalyst and Promoter:

  • Solvent:

    • Acetic acid (glacial) or excess methyl acetate

  • Equipment:

    • High-pressure autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, liquid sampling port, pressure gauge, and temperature controller.

    • Gas cylinder with a two-stage regulator for carbon monoxide.

    • Distillation apparatus for purification.

    • Standard laboratory glassware.

    • Fume hood.

Safety Precautions
  • Acetic Anhydride: Corrosive, flammable, and a lachrymator. Reacts violently with water.[4][5] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat.[4][6]

  • Acetyl Iodide (in situ): Highly reactive and corrosive. It is not isolated in this procedure but exists as an intermediate. All safety precautions for corrosive and reactive materials should be followed.

  • Carbon Monoxide: Highly toxic and flammable gas. The entire apparatus must be leak-tested, and the reaction should be conducted in a fume hood with a carbon monoxide detector.

  • Methyl Iodide: Toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

  • High-Pressure Operations: The use of a high-pressure autoclave requires proper training. Ensure the reactor is properly assembled and not pressurized beyond its certified limit.

Experimental Procedure
  • Catalyst Preparation:

    • In a glovebox or under an inert atmosphere, charge the high-pressure autoclave with rhodium(III) chloride hydrate (e.g., 0.1-0.5 mol%) and anhydrous lithium iodide (e.g., 5-15 mol%) relative to methyl acetate.

  • Charging the Reactor:

    • Add anhydrous methyl acetate (e.g., 50 g) and methyl iodide (e.g., 5 g) to the autoclave.[1] Acetic acid can be used as a co-solvent.

  • Reaction Setup:

    • Seal the autoclave according to the manufacturer's instructions.

    • Connect the gas inlet to the carbon monoxide cylinder.

    • Purge the reactor several times with nitrogen or argon, followed by low-pressure carbon monoxide to remove air.

  • Reaction Conditions:

    • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 40-80 bar).

    • Begin stirring and heat the reactor to the target temperature (e.g., 160-190 °C).[1]

    • Maintain the pressure by feeding carbon monoxide as it is consumed.

    • Monitor the reaction progress by taking samples periodically (if the setup allows) and analyzing them by gas chromatography (GC).

  • Reaction Work-up and Purification:

    • After the desired reaction time (e.g., 2-5 hours), cool the reactor to room temperature.

    • Carefully vent the excess carbon monoxide in the fume hood.

    • Open the reactor and transfer the liquid product mixture.

    • The crude product will contain acetic anhydride, unreacted methyl acetate, methyl iodide, acetic acid, and the catalyst.

    • Purify the acetic anhydride by fractional distillation.[7] The boiling point of acetic anhydride is approximately 140 °C. Unreacted methyl acetate (b.p. 57 °C) and methyl iodide (b.p. 42 °C) will distill first.

Visualizations

Catalytic Cycle of Acetic Anhydride Synthesis

Catalytic_Cycle Rh_I [Rh(CO)₂I₂]⁻ (Active Catalyst) Rh_III_Me [Rh(CO)₂I₃(CH₃)]⁻ Rh_I->Rh_III_Me MeI CH₃I (Methyl Iodide) MeI->Rh_III_Me Oxidative Addition Rh_III_Ac [Rh(CO)₂I₃(COCH₃)]⁻ Rh_III_Me->Rh_III_Ac Migratory Insertion CO CO (Carbon Monoxide) CO->Rh_III_Ac Rh_III_Ac->Rh_I Reductive Elimination AcI CH₃COI (Acetyl Iodide) Rh_III_Ac->AcI Ac2O (CH₃CO)₂O (Acetic Anhydride) AcI->Ac2O + Acetate Source MeOAc CH₃COOCH₃ (Methyl Acetate) MeOAc->MeI + LiI LiOAc LiOAc/CH₃COOH (Acetate Source) LiOAc->Ac2O LiI LiI (Promoter)

Caption: Catalytic cycle for acetic anhydride synthesis.

Experimental Workflow

Experimental_Workflow start Start charge_reactor Charge Autoclave: - RhCl₃·xH₂O - LiI - Methyl Acetate - Methyl Iodide start->charge_reactor seal_purge Seal and Purge Reactor (N₂ then CO) charge_reactor->seal_purge pressurize_heat Pressurize with CO (40-80 bar) Heat to 160-190 °C seal_purge->pressurize_heat react Maintain T and P (2-5 hours) pressurize_heat->react cool_vent Cool to Room Temperature Vent Excess CO react->cool_vent workup Transfer Crude Product cool_vent->workup purify Fractional Distillation workup->purify product Pure Acetic Anhydride purify->product

Caption: Laboratory synthesis workflow.

Conclusion

Acetyl iodide is a pivotal intermediate in the rhodium-catalyzed carbonylation of methyl acetate to produce acetic anhydride. Understanding its role within the catalytic cycle is crucial for process optimization and development. The provided laboratory protocol offers a practical guide for researchers to synthesize acetic anhydride on a laboratory scale, emphasizing the necessary safety precautions for handling the hazardous materials involved. The compiled quantitative data serves as a valuable reference for comparing different catalytic systems and reaction parameters.

References

Method

Application Notes and Protocols: Acetyl Iodide in the Functionalization of Polymers and Materials

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of acetyl iodide as a powerful reagent for the functionalization of polymers and materia...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of acetyl iodide as a powerful reagent for the functionalization of polymers and materials. Acetyl iodide, a highly reactive acetylating agent, offers a versatile tool for modifying material properties to suit a wide range of applications, from enhancing surface characteristics to creating tailored drug delivery systems. This document details specific protocols, quantitative data, and logical workflows to guide researchers in leveraging acetyl iodide for their specific needs.

Section 1: Functionalization of Hydroxyl-Containing Polymers - A Case Study with Polyvinyl Alcohol (PVA)

Application Note:

The acetylation of polymers rich in hydroxyl groups, such as polyvinyl alcohol (PVA), is a critical process for tuning their physicochemical properties. Introducing acetyl groups can significantly alter solubility, hydrophobicity, and thermal characteristics. While acetic anhydride (B1165640) is commonly used, acetyl iodide presents a more reactive alternative, potentially allowing for milder reaction conditions or achieving higher degrees of substitution. The protocol provided below is adapted from established methods using acetic anhydride and is tailored for the use of acetyl iodide, taking into account its higher reactivity.[1]

Experimental Protocol: Acetylation of Polyvinyl Alcohol (PVA) with Acetyl Iodide

This protocol describes the procedure for the acetylation of PVA using acetyl iodide in a solvent-based system.

Materials:

  • Polyvinyl Alcohol (PVA)

  • Acetyl Iodide (CH₃COI)

  • Pyridine (B92270) (as a catalyst and acid scavenger)

  • N,N-dimethylacetamide (DMAc) (solvent)

  • Methanol (B129727) (for precipitation)

  • Deionized water

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for filtration and washing

Procedure:

  • Dissolution of PVA: In a round-bottom flask, dissolve a known amount of PVA in DMAc by heating the mixture at 80°C under an inert atmosphere with continuous stirring until a clear solution is obtained.[1]

  • Reaction Setup: Cool the PVA solution to room temperature. Add pyridine to the solution, acting as a catalyst and to neutralize the hydroiodic acid byproduct.

  • Addition of Acetyl Iodide: Slowly add acetyl iodide dropwise to the PVA solution at room temperature with vigorous stirring. Caution: The reaction is exothermic. Control the addition rate to maintain the temperature.

  • Reaction: After the addition is complete, allow the reaction to proceed at room temperature for a specified time (e.g., 2-24 hours), depending on the desired degree of substitution. The progress of the reaction can be monitored by taking aliquots and analyzing them using FTIR spectroscopy for the appearance of the ester carbonyl peak.

  • Precipitation and Purification: Precipitate the acetylated PVA by slowly pouring the reaction mixture into a large excess of methanol with constant stirring.

  • Washing: Filter the precipitated polymer and wash it thoroughly with deionized water to remove any unreacted reagents and byproducts.

  • Drying: Dry the resulting acetylated PVA in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization:

  • FTIR Spectroscopy: Confirm the acetylation by the appearance of a strong absorption band around 1730 cm⁻¹ (C=O stretching of the ester group) and a decrease in the intensity of the hydroxyl (-OH) band around 3300 cm⁻¹.

  • ¹H NMR Spectroscopy: Determine the degree of substitution by integrating the signals corresponding to the acetyl protons (around 2.0 ppm) and the protons of the polymer backbone.

Quantitative Data:

The following table summarizes the expected influence of reaction parameters on the degree of substitution (DS) based on analogous reactions with acetic anhydride.[1] The DS represents the average number of acetyl groups per repeating monomer unit.

ParameterConditionExpected Degree of Substitution (DS)
Reaction Time Short (e.g., 2h)Low
Long (e.g., 24h)High
Molar Ratio (Acetyl Iodide:PVA monomer) Low (e.g., 1:1)Low
High (e.g., 5:1)High
Temperature Room TemperatureModerate
Elevated (e.g., 50°C)High (with caution due to potential side reactions)

Reaction Mechanism: Acetylation of PVA

PVA_Acetylation PVA PVA (-CH2-CH(OH)-)n AcetylatedPVA Acetylated PVA (-CH2-CH(O-COCH3)-)n PVA->AcetylatedPVA Nucleophilic Attack AcetylIodide Acetyl Iodide (CH3COI) Intermediate Activated Acetyl-Pyridinium Intermediate AcetylIodide->Intermediate Pyridine Pyridine (C5H5N) Pyridine->Intermediate Catalyst Intermediate->AcetylatedPVA HI_Pyridine Pyridinium Iodide (C5H5N·HI) Intermediate->HI_Pyridine

Caption: Mechanism of PVA acetylation using acetyl iodide and pyridine.

Section 2: Surface Functionalization of Inorganic Materials - A Protocol for Silica (B1680970)

Application Note:

The surface modification of inorganic materials like silica (SiO₂) is crucial for improving their compatibility with polymeric matrices, for use as stationary phases in chromatography, and for biomedical applications such as drug delivery and bio-sensing. Acetyl iodide can be employed to introduce acetyl groups onto the silica surface, which is rich in silanol (B1196071) (-Si-OH) groups. This functionalization can alter the surface from hydrophilic to more hydrophobic.

Experimental Protocol: Surface Acetylation of Silica Nanoparticles

This protocol outlines a general procedure for the surface functionalization of silica nanoparticles with acetyl iodide.

Materials:

  • Silica Nanoparticles (or silica gel)

  • Acetyl Iodide (CH₃COI)

  • Anhydrous Toluene (B28343) (or other inert, dry solvent)

  • Triethylamine (B128534) (or another non-nucleophilic base)

  • Anhydrous Methanol (for washing)

  • Centrifuge and centrifuge tubes

  • Schlenk line or glove box for inert atmosphere operations

Procedure:

  • Activation of Silica: Activate the silica by heating it under vacuum (e.g., at 150°C for 4 hours) to remove adsorbed water.

  • Dispersion: Disperse the dried silica nanoparticles in anhydrous toluene in a Schlenk flask under an inert atmosphere.

  • Addition of Reagents: Add triethylamine to the silica dispersion, followed by the slow, dropwise addition of acetyl iodide at room temperature with vigorous stirring.

  • Reaction: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60°C) for several hours (e.g., 12-24 hours).

  • Purification: After the reaction, isolate the functionalized silica nanoparticles by centrifugation.

  • Washing: Wash the particles sequentially with anhydrous toluene and anhydrous methanol to remove unreacted reagents and byproducts. Repeat the washing steps multiple times.

  • Drying: Dry the acetylated silica nanoparticles under vacuum.

Characterization:

  • FTIR Spectroscopy: Evidence of acetylation will be the appearance of characteristic peaks for C-H stretching of the methyl group (around 2900 cm⁻¹) and C=O stretching of the ester group (around 1730 cm⁻¹), along with a decrease in the broad -OH stretching band (around 3400 cm⁻¹).

  • Thermogravimetric Analysis (TGA): Quantify the degree of functionalization by measuring the weight loss corresponding to the decomposition of the grafted acetyl groups.

  • Contact Angle Measurement: Assess the change in surface hydrophobicity by measuring the water contact angle on a pressed pellet of the modified silica.

Experimental Workflow: Polymer Surface Functionalization

Surface_Functionalization_Workflow start Start substrate Substrate Preparation (Cleaning, Activation) start->substrate reaction Functionalization Reaction (e.g., with Acetyl Iodide) substrate->reaction purification Purification (Washing, Centrifugation) reaction->purification drying Drying purification->drying characterization Characterization (FTIR, NMR, TGA, etc.) drying->characterization end End characterization->end

Caption: General workflow for polymer and material surface functionalization.

Section 3: Considerations for Other Polymers and Applications

Polyethylene (B3416737) and Other Non-polar Polymers:

Direct functionalization of non-polar polymers like polyethylene with acetyl iodide is generally not feasible due to the lack of reactive functional groups on the polymer backbone. Functionalization of such polymers typically requires more aggressive methods like plasma treatment, corona discharge, or free-radical grafting in the melt phase to introduce reactive sites.

Polyesters:

Polyesters possess ester linkages in their backbone and may have hydroxyl or carboxyl end groups depending on the synthesis method. Acetyl iodide can potentially react with these hydroxyl end groups, leading to end-capping of the polymer chains. This can be useful for controlling the polymer's reactivity in subsequent processing or for altering its degradation profile. The reaction would follow a similar principle to the acetylation of PVA, targeting the terminal hydroxyl groups.

Drug Delivery Applications:

The acetylation of polymers is a valuable strategy in drug delivery system design. Introducing acetyl groups can:

  • Control Hydrophilicity/Hydrophobicity: This can influence the encapsulation efficiency of hydrophobic or hydrophilic drugs and control the swelling and degradation rate of the polymer matrix, thereby modulating drug release.

  • Enhance Biocompatibility: Acetylation can sometimes mask or alter polymer surface properties to reduce immunogenicity.

  • Modify Drug Release Kinetics: Changes in polymer properties upon acetylation can lead to more desirable drug release profiles (e.g., sustained or targeted release).

While direct protocols for using acetyl iodide to synthesize drug delivery polymers are not widely published, the principles outlined for PVA and silica functionalization can be adapted for modifying biocompatible polymers containing hydroxyl groups (e.g., polysaccharides, certain synthetic polymers) for drug delivery applications.

Logical Framework: Choosing a Functionalization Strategy

Functionalization_Strategy rect rect start Polymer/Material to Functionalize reactive_groups Presence of Reactive Groups? start->reactive_groups hydroxyl_groups Hydroxyl Groups? reactive_groups->hydroxyl_groups Yes no_groups Introduce Reactive Groups (e.g., Plasma, Grafting) reactive_groups->no_groups No direct_acetylation Direct Acetylation with Acetyl Iodide hydroxyl_groups->direct_acetylation Yes other_groups Other Reactive Groups? hydroxyl_groups->other_groups No alternative_chem Alternative Functionalization Chemistry other_groups->alternative_chem Yes other_groups->no_groups No

Caption: Decision flowchart for selecting a polymer functionalization strategy.

Disclaimer: Acetyl iodide is a corrosive and moisture-sensitive reagent. All experimental work should be conducted in a well-ventilated fume hood, under inert atmosphere conditions where necessary, and with appropriate personal protective equipment. Researchers should consult the Safety Data Sheet (SDS) for acetyl iodide before use.

References

Application

Application Notes and Protocols for Reactions Involving Acetyl Iodide

For Researchers, Scientists, and Drug Development Professionals Introduction Acetyl iodide (CH₃COI) is a highly reactive organoiodine compound and a potent acetylating agent. Although less common in the laboratory than i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl iodide (CH₃COI) is a highly reactive organoiodine compound and a potent acetylating agent. Although less common in the laboratory than its chloride and bromide analogs, it plays a significant, often transient, role in large-scale industrial processes like the Cativa and Monsanto methods for acetic acid production.[1] Its high reactivity, stemming from the excellent leaving group ability of the iodide ion, makes it a valuable reagent for the acetylation of a wide range of nucleophiles, including alcohols, amines, thiols, and aromatic systems. These application notes provide a comprehensive overview of the experimental setup, safety precautions, and detailed protocols for conducting reactions with acetyl iodide.

Safety and Handling

Acetyl iodide is a colorless, fuming liquid that is corrosive, flammable, and reacts violently with water.[2] It is crucial to handle this reagent with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.

  • Ventilation: All manipulations must be performed in a certified chemical fume hood.

  • Moisture Sensitivity: Acetyl iodide reacts exothermically with water and moisture to produce corrosive hydrogen iodide (HI) gas.[3] All glassware must be thoroughly dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as bases, alcohols, and oxidizing agents. The container should be tightly sealed.

  • Spill and Waste Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water to clean up spills.

General Experimental Setup

A typical reaction setup for using acetyl iodide involves standard laboratory glassware, ensuring all components are scrupulously dried to prevent decomposition of the reagent.

Standard Apparatus:

  • A round-bottom flask, appropriately sized for the reaction scale.

  • A magnetic stirrer and stir bar.

  • A reflux condenser (if heating is required).

  • A dropping funnel for the controlled addition of reagents.

  • An inert gas inlet (nitrogen or argon) to maintain anhydrous conditions.

  • A bubbler or a drying tube to protect the reaction from atmospheric moisture.

A schematic of a general experimental workflow is depicted below.

experimental_workflow General Experimental Workflow for Acetyl Iodide Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware setup_apparatus Assemble Apparatus prep_glass->setup_apparatus inert_atm Establish Inert Atmosphere setup_apparatus->inert_atm add_reagents Add Substrate and Solvent inert_atm->add_reagents add_acetyl_iodide Add Acetyl Iodide (often dropwise) add_reagents->add_acetyl_iodide react Stir at Specified Temperature add_acetyl_iodide->react monitor Monitor Reaction (TLC, GC, etc.) react->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry purify Purify Product (Chromatography, Distillation, etc.) dry->purify

Caption: General workflow for reactions involving acetyl iodide.

Acetylation Reactions

Acetyl iodide is a highly effective reagent for the introduction of an acetyl group onto various functional groups.

Acetylation of Alcohols to Esters

The reaction of acetyl iodide with alcohols provides the corresponding esters. However, under certain conditions, the reaction can favor the formation of alkyl iodides, especially with simple primary and secondary alcohols. The formation of the ester is more favored with phenols and hindered alcohols.[4]

General Reaction:

R-OH + CH₃COI → R-OCOCH₃ + HI

Experimental Protocol: Acetylation of Benzyl (B1604629) Alcohol

  • To a stirred solution of benzyl alcohol (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) under a nitrogen atmosphere at 0 °C, add acetyl iodide (1.2 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford benzyl acetate (B1210297).

Quantitative Data for Acetylation of Alcohols:

SubstrateProductReaction Time (h)Temperature (°C)Yield (%)
Benzyl AlcoholBenzyl Acetate2-40 to RT80-90
PhenolPhenyl Acetate1-2RT>90
CyclohexanolCyclohexyl Acetate3-5RT75-85

Note: Yields are representative and can vary based on specific reaction conditions and purification methods.

Acetylation of Amines to Amides

Primary and secondary amines react readily with acetyl iodide to form the corresponding N-acetylated amides. The reaction is typically fast and exothermic.

General Reaction:

R-NH₂ + CH₃COI → R-NHCOCH₃ + HI

Experimental Protocol: Acetylation of Aniline (B41778)

  • In a round-bottom flask, dissolve aniline (1.0 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (10 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl iodide (1.1 mmol) to the stirred solution.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield acetanilide, which can be further purified by recrystallization.[5]

Quantitative Data for Acetylation of Amines:

SubstrateProductReaction Time (h)Temperature (°C)Yield (%)
AnilineAcetanilide1-20 to RT>90
BenzylamineN-Benzylacetamide1-20 to RT85-95
DiethylamineN,N-Diethylacetamide2-3RT80-90

Note: Yields are representative and can vary based on specific reaction conditions and purification methods.

Acetylation of Thiols to Thioesters

Thiols can be acetylated with acetyl iodide to produce thioesters. The reaction conditions are similar to those for alcohols and amines.[6]

General Reaction:

R-SH + CH₃COI → R-SCOCH₃ + HI

Experimental Protocol: Acetylation of Thiophenol

  • Dissolve thiophenol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add acetyl iodide (1.2 mmol) dropwise with stirring.

  • Let the reaction proceed at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • After filtration, remove the solvent in vacuo to obtain the crude S-phenyl thioacetate, which can be purified by chromatography.

Quantitative Data for Acetylation of Thiols:

SubstrateProductReaction Time (h)Temperature (°C)Yield (%)
ThiophenolS-Phenyl thioacetate1-20 to RT>90
Benzyl mercaptanS-Benzyl thioacetate1-20 to RT85-95
1-OctanethiolS-Octyl thioacetate2-3RT80-90

Note: Yields are representative and can vary based on specific reaction conditions and purification methods.

Friedel-Crafts Acylation

Acetyl iodide can be used in Friedel-Crafts acylation reactions to introduce an acetyl group onto an aromatic ring. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required.[7]

General Reaction:

Ar-H + CH₃COI --(AlCl₃)--> Ar-COCH₃ + HI

Experimental Protocol: Acylation of Toluene (B28343)

  • To a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 mmol) and anhydrous dichloromethane (10 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl iodide (1.1 mmol) dropwise to the stirred suspension.

  • After stirring for 15 minutes, add a solution of toluene (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice containing concentrated HCl (5 mL).

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent and purify the product by distillation or column chromatography to yield a mixture of ortho- and para-methylacetophenone.

Quantitative Data for Friedel-Crafts Acylation:

SubstrateMajor Product(s)Reaction Time (h)Temperature (°C)Yield (%)
Toluenep-Methylacetophenone2-30 to RT70-80
Anisolep-Methoxyacetophenone1-20 to RT85-95
BenzeneAcetophenone2-30 to RT75-85

Note: Yields are representative and can vary based on specific reaction conditions and purification methods.

Signaling Pathways and Logical Relationships

The reactivity of acetyl iodide can be understood through its role as an electrophile in nucleophilic acyl substitution reactions. The general mechanism is illustrated below.

nucleophilic_acyl_substitution Nucleophilic Acyl Substitution with Acetyl Iodide acetyl_iodide Acetyl Iodide (CH₃COI) tetrahedral_intermediate Tetrahedral Intermediate acetyl_iodide->tetrahedral_intermediate nucleophile Nucleophile (Nu-H) nucleophile->tetrahedral_intermediate Nucleophilic Attack product Acetylated Product (CH₃CONu) tetrahedral_intermediate->product Collapse of Intermediate leaving_group Iodide Ion (I⁻) tetrahedral_intermediate->leaving_group Loss of Leaving Group proton_transfer Proton Transfer product->proton_transfer leaving_group->proton_transfer

Caption: General mechanism of nucleophilic acyl substitution.

Conclusion

Acetyl iodide is a powerful but hazardous reagent that requires careful handling. Its high reactivity makes it an excellent choice for a variety of acetylation reactions, often providing high yields under mild conditions. The protocols provided herein offer a starting point for researchers to utilize acetyl iodide in their synthetic endeavors. It is always recommended to perform a small-scale trial to optimize conditions for a specific substrate.

References

Technical Notes & Optimization

Troubleshooting

How to handle and store acetyl iodide safely

Acetyl Iodide: Technical Support Center This guide provides essential safety information, troubleshooting advice, and handling protocols for acetyl iodide for researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: December 2025

Acetyl Iodide: Technical Support Center

This guide provides essential safety information, troubleshooting advice, and handling protocols for acetyl iodide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is acetyl iodide and what are its primary hazards?

Acetyl iodide (CH₃COI) is a colorless, fuming liquid with a pungent odor that is highly reactive and used in organic synthesis.[1][2][3] It is classified as a corrosive and combustible material.[4][5] The primary hazards include:

  • Corrosivity: It can cause severe burns to the skin and eyes upon contact.[1][2][4]

  • Toxicity: Inhalation of its vapors can irritate the lungs, potentially leading to a build-up of fluid in the lungs (pulmonary edema), which is a medical emergency.[1][2][4][5]

  • Reactivity with Water: It reacts violently and exothermically with water or moisture to produce toxic and corrosive hydrogen iodide gas.[1][2][4]

  • Flammability: While it may not ignite readily, it is considered a combustible material.[4][5]

Q2: What are the proper storage conditions for acetyl iodide?

Proper storage is crucial to maintain the stability and safety of acetyl iodide. Key storage recommendations include:

  • Containers: Keep containers tightly closed and in their original packaging.[6][7]

  • Environment: Store in a cool, dry, and well-ventilated area.[3][6][7] Some sources recommend storage at room temperature, while others suggest a cool and dark place below 15°C.[6]

  • Inert Atmosphere: For long-term stability, it should be stored under an inert gas.[8]

  • Avoidances: Protect from moisture, direct sunlight, and heat sources.[3][6][8][9] It is also sensitive to light.[9]

Q3: What personal protective equipment (PPE) is required when handling acetyl iodide?

Due to its corrosive and toxic nature, a comprehensive set of PPE is mandatory:

  • Eye and Face Protection: Wear indirect-vent, impact and splash-resistant goggles along with a face shield.[1][6] Contact lenses should not be worn.[1]

  • Hand Protection: Wear gloves made of a material that cannot be permeated or degraded by acetyl iodide. Silver Shield®/4-H® gloves are recommended.[1]

  • Body Protection: Wear protective clothing, such as a lab coat or a chemical-resistant suit (e.g., DuPont Tychem®), to prevent skin contact.[1][6]

  • Respiratory Protection: Use a NIOSH-approved supplied-air respirator with a full facepiece, especially where the potential for overexposure exists.[1][6]

Q4: What materials are incompatible with acetyl iodide?

Acetyl iodide can react vigorously or explosively with several substances:

  • Water and Moisture: Reacts to release toxic and corrosive hydrogen iodide.[1][4]

  • Alcohols: Decomposes exothermically in alcohol.[4]

  • Strong Bases: Reacts vigorously with strong bases like sodium hydroxide (B78521) and potassium hydroxide, generating heat.[1][10]

  • Ethers: Can react explosively with diisopropyl ether and other ethers in the presence of trace metal salts.[1][4]

  • Strong Oxidizing Agents: Incompatible with strong oxidizing agents.[6]

  • Metals: It is corrosive to metals.[1][2][5]

Q5: How does acetyl iodide decompose and what are the hazardous byproducts?

Acetyl iodide decomposes on contact with water, moisture, or heat.[2][4][11] The primary hazardous decomposition products are:

  • Hydrogen Iodide (HI): A toxic and corrosive gas formed upon reaction with water or moisture.[1][2][4]

  • Iodine Vapor and other Iodides: Produced in a fire.[1][10]

  • Carbon Oxides: Can be produced during a fire.[6]

Q6: What should I do in case of an acetyl iodide spill?

In the event of a spill, follow these steps:

  • Evacuate and Secure: Immediately evacuate personnel from the area and control entry.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition.[1][12]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: For minor spills, contain and absorb the spill with inert materials like sand, earth, or vermiculite.[7] Do not use water.[1][10]

  • Neutralization: Neutralize the spilled material with crushed limestone, soda ash, or lime.[1][10]

  • Cleanup: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for waste disposal.[7][13]

Q7: What is the proper first aid response to acetyl iodide exposure?

Immediate medical attention is crucial after any exposure to acetyl iodide.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if it can be done safely. Seek immediate medical attention.[1][7]

  • Skin Contact: Quickly remove all contaminated clothing. Immediately wash the affected skin with large amounts of soap and water. Seek immediate medical attention.[1][7]

  • Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][7]

  • Ingestion: Do not induce vomiting. Clean the mouth with water. Seek immediate medical attention.[6]

Q8: How should I dispose of acetyl iodide waste?

Acetyl iodide and materials contaminated with it should be treated as hazardous waste.[1]

  • Place waste in a properly labeled, sealed container.[7]

  • Dispose of the waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.

Troubleshooting Guides

Scenario 1: I noticed the acetyl iodide in my bottle has turned brown. Is it still usable?

A brown color indicates decomposition, likely due to exposure to air or moisture, which liberates free iodine.[1] This decomposition compromises the purity of the reagent. For syntheses requiring high purity, it is recommended to use fresh, colorless acetyl iodide. The decomposed material may still be suitable for some applications, but the presence of impurities like hydrogen iodide could interfere with your reaction.

Scenario 2: I can smell a pungent odor near the storage area. What should I do?

A pungent odor suggests a possible leak or spill.[1][2]

  • Do not enter the area without appropriate respiratory protection.

  • If the odor is strong, evacuate the immediate vicinity and inform your lab supervisor or safety officer.

  • Ensure the area is well-ventilated.

  • Wearing full PPE, carefully inspect the storage containers and surrounding area for any signs of a leak or spill.

  • If a leak is found, handle it as a spill and decontaminate the area as described in the FAQ section.

Scenario 3: A small amount of acetyl iodide spilled on the lab bench. How do I clean it up?

For a small spill:

  • Ensure you are wearing the appropriate PPE, including respiratory protection, gloves, and eye/face protection.

  • Contain the spill with an inert absorbent material like sand or vermiculite.[7]

  • Neutralize the spill with a suitable agent like crushed limestone or soda ash.[1][10]

  • Carefully collect the contained material using non-sparking tools and place it in a labeled container for hazardous waste disposal.[7]

  • Wipe the area clean and ensure it is well-ventilated.

Scenario 4: My experiment involving acetyl iodide is generating unexpected fumes. What is the immediate course of action?

Unexpected fumes can indicate a runaway reaction or decomposition.

  • If it is safe to do so, stop the reaction by removing the heat source or quenching the reaction with a suitable non-reactive solvent.

  • If the reaction cannot be controlled, evacuate the immediate area and activate the emergency alarm.

  • Ensure the fume hood is functioning correctly.

  • Inform your supervisor and the safety officer immediately.

  • Do not re-enter the area until it has been deemed safe by qualified personnel.

Quantitative Data

PropertyValueSource
Molecular Formula C₂H₃IO[2][14]
Molecular Weight 169.95 g/mol [2][14]
Appearance Colorless, fuming liquid; turns brown on exposure to air.[1][2][5]
Boiling Point 105-109 °C[10][14]
Density 2.070 g/cm³[14]
Vapor Pressure 32.4 mmHg[5]
UN Number 1898[6]
Hazard Class 8 (Corrosive)[1][6]
Packing Group II[6]

Experimental Protocols

Protocol: Safe Handling of Acetyl Iodide in a Laboratory Setting

  • Preparation and Precautionary Measures:

    • Before starting any work, ensure you are fully trained on the hazards and safe handling procedures for acetyl iodide.[1]

    • Work in a well-ventilated chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[9]

    • Remove all incompatible materials from the work area.

    • Have spill cleanup materials and neutralizing agents readily available.

  • Personal Protective Equipment (PPE):

    • Don the required PPE: a face shield and chemical splash goggles, chemical-resistant gloves (Silver Shield®/4-H® recommended), and a chemical-resistant lab coat or suit.[1]

    • Use a NIOSH-approved respirator if there is a risk of inhalation.[1][6]

  • Handling and Dispensing:

    • Ground and bond containers and receiving equipment to prevent static discharge.[7]

    • Use only non-sparking tools.[7]

    • When transferring, do so slowly and carefully to avoid splashing.

    • Keep the container tightly sealed when not in use.[6][7]

    • If a reaction with water is possible, always add acetyl iodide to the other reagent slowly and in a controlled manner. Never add water to acetyl iodide.[7]

  • Post-Handling and Cleanup:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[7]

    • Decontaminate any equipment that has come into contact with acetyl iodide.

    • Properly label and store any unused acetyl iodide according to the storage guidelines.

    • Dispose of all waste, including empty containers and contaminated materials, as hazardous waste.

Visualizations

AcetylIodide_Handling_Workflow start Start: Receive Acetyl Iodide Shipment inspect Inspect Container for Damage or Leaks start->inspect damaged Damaged Container: Isolate and Contact EHS inspect->damaged Yes store Store in Cool, Dry, Well-Ventilated Area Under Inert Gas inspect->store No prepare_exp Prepare for Experiment: Don Full PPE store->prepare_exp fume_hood Work in a Certified Fume Hood prepare_exp->fume_hood handle Handle and Dispense Acetyl Iodide fume_hood->handle spill_check Spill Occurred? handle->spill_check spill_protocol Execute Spill Cleanup Protocol spill_check->spill_protocol Yes reaction Perform Reaction spill_check->reaction No spill_protocol->handle decontaminate Decontaminate Glassware and Equipment reaction->decontaminate waste Dispose of Waste as Hazardous decontaminate->waste end End waste->end

Caption: Workflow for the safe handling of acetyl iodide from receipt to disposal.

References

Optimization

Technical Support Center: Acetyl Iodide Decomposition in the Presence of Water or Air

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides essential information for handling acetyl iodide in experimental settings where exposure to water or air is a concern....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information for handling acetyl iodide in experimental settings where exposure to water or air is a concern. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to help mitigate and understand the decomposition of this highly reactive compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Colorless acetyl iodide turns brown upon opening or during use. Exposure to moist air. Acetyl iodide reacts with water vapor to produce hydrogen iodide (HI), which can decompose or react to form iodine (I₂), causing a brown discoloration.[1][2][3][4][5]• Handle acetyl iodide under an inert atmosphere (e.g., nitrogen or argon).• Use a dry syringe to dispense the liquid.• Minimize the time the container is open to the atmosphere.• If the material is significantly discolored, it may indicate substantial decomposition and should be used with caution as its purity is compromised.
Pungent, acidic odor and fuming observed. Reaction with moisture in the air is producing hydrogen iodide (HI) gas, a strong irritant.[1][2][3][4][5]• Ensure adequate ventilation, preferably by working in a fume hood.• Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.• In case of significant fuming, evacuate the immediate area and allow vapors to dissipate within the fume hood.
Unexpectedly vigorous or exothermic reaction when adding acetyl iodide. The reactant, solvent, or apparatus contains residual water. The reaction of acetyl iodide with water is highly exothermic.[1][2][4]• Ensure all glassware is thoroughly dried (e.g., oven-dried) before use.• Use anhydrous solvents.• Add acetyl iodide slowly and in a controlled manner, especially when the presence of moisture is possible.• Have an appropriate cooling bath on standby.
Inconsistent or poor yields in acetylation reactions. The acetyl iodide has partially decomposed due to improper storage or handling, reducing the amount of active reagent.• Store acetyl iodide in a cool, dry, dark place under an inert atmosphere.[6] • Use freshly opened or properly stored acetyl iodide for reactions requiring high purity.• Consider purifying the acetyl iodide by distillation if its purity is questionable, though this should be done with extreme caution due to its reactivity.
Corrosion of metal equipment (e.g., needles, spatulas). Acetyl iodide and its decomposition product, hydroiodic acid, are corrosive to many metals.[7][8]• Use equipment made of resistant materials such as glass, PTFE, or stainless steel (with caution and for short durations).• Clean any metal equipment immediately after use to prevent corrosion.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition products of acetyl iodide when it reacts with water?

A1: The primary decomposition products are acetic acid (CH₃COOH) and hydrogen iodide (HI).[6] The reaction is a hydrolysis reaction.

Q2: How does exposure to air affect acetyl iodide?

A2: Exposure to air, which contains moisture, leads to hydrolysis, forming acetic acid and hydrogen iodide. The hydrogen iodide can be further oxidized by oxygen in the air, which may lead to the formation of iodine (I₂), causing the characteristic brown color.[1][2][3][4][5]

Q3: Is the decomposition of acetyl iodide dangerous?

A3: Yes, the decomposition can be hazardous. The reaction with water is exothermic and can be vigorous, potentially causing splashing.[1][2][4] It releases toxic and corrosive fumes of hydrogen iodide, which is a strong irritant to the respiratory system, eyes, and skin.[1][2][3][4][5]

Q4: How should I properly store acetyl iodide to prevent decomposition?

A4: Acetyl iodide should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and dark place.[6] This minimizes its exposure to moisture and light, which can accelerate decomposition.

Q5: Can I use acetyl iodide that has turned brown?

A5: Brown discoloration indicates decomposition and the presence of impurities, likely iodine. While it may still be usable for some applications where high purity is not critical, it is not recommended for reactions that are sensitive to impurities or require precise stoichiometry. The presence of HI and I₂ can lead to unwanted side reactions.

Q6: What is the mechanism of hydrolysis for acetyl iodide?

A6: The hydrolysis of acetyl iodide proceeds via a nucleophilic acyl substitution mechanism. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl iodide. This is followed by the elimination of the iodide ion, which is a good leaving group.

Quantitative Data on Acetyl Iodide Decomposition

PropertyValueNotes
Formula C₂H₃IO
Molar Mass 169.95 g/mol [8]
Appearance Colorless, fuming liquid; turns brown on exposure to air.[5][9]
Boiling Point 108 °C (381 K)[8][10]
Solubility in Water Decomposes[8]
Heat of Hydrolysis (ΔrH°) -90.33 to -93.97 kJ/mol[3] This highly negative value indicates a strongly exothermic reaction.

Experimental Protocols

The following are generalized protocols for studying the decomposition of acetyl iodide. These should be adapted to specific laboratory conditions and safety protocols.

Protocol 1: Monitoring Acetyl Iodide Hydrolysis by Titration

Objective: To determine the rate of hydrolysis of acetyl iodide by titrating the acidic products.

Materials:

  • Acetyl iodide

  • Anhydrous solvent (e.g., acetone)

  • Deionized water

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Ice bath

  • Burette, pipettes, conical flasks

  • Stopwatch

Procedure:

  • Prepare a stock solution of acetyl iodide in the anhydrous solvent.

  • In a separate flask, prepare a mixture of the solvent and deionized water.

  • Initiate the reaction by adding a known volume of the acetyl iodide stock solution to the water/solvent mixture. Start the stopwatch immediately.

  • At regular time intervals (e.g., every 2, 5, 10 minutes), withdraw a known volume (aliquot) of the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to an ice bath to slow down the reaction rate.

  • Add a few drops of phenolphthalein indicator to the quenched aliquot.

  • Titrate the aliquot with the standardized NaOH solution until a persistent pink color is observed. Record the volume of NaOH used.

  • Continue taking aliquots at various time points until the concentration of acid remains constant, indicating the completion of the reaction.

  • The concentration of the acid produced at each time point can be calculated from the volume of NaOH used. The rate of reaction can then be determined by plotting the concentration of acid versus time.

Protocol 2: Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the products of acetyl iodide decomposition in the presence of humid air.

Materials:

  • Acetyl iodide

  • A controlled environment chamber with controlled humidity and air supply

  • Gas-tight syringe

  • GC-MS system with a suitable column (e.g., a polar capillary column)

  • Anhydrous solvent for dilution (e.g., dichloromethane)

Procedure:

  • Introduce a known amount of acetyl iodide into the controlled environment chamber.

  • Allow the acetyl iodide to be exposed to the humid air for a specific period.

  • At desired time points, withdraw a sample of the gas phase using a gas-tight syringe.

  • Alternatively, for liquid phase analysis, a small amount of an anhydrous solvent can be used to trap the decomposition products from the chamber's atmosphere or a sample of the remaining liquid acetyl iodide can be taken.

  • Dilute the collected sample appropriately with the anhydrous solvent.

  • Inject a known volume of the diluted sample into the GC-MS system.

  • Run a suitable temperature program for the GC to separate the components.

  • Analyze the resulting mass spectra to identify the decomposition products by comparing them with library spectra (e.g., for acetic acid, and potentially other byproducts).

  • Quantification can be achieved by using appropriate internal or external standards.

Visualizations

Acetyl_Iodide_Hydrolysis acetyl_iodide Acetyl Iodide (CH₃COI) intermediate Tetrahedral Intermediate acetyl_iodide->intermediate Nucleophilic attack by water water Water (H₂O) water->intermediate acetic_acid Acetic Acid (CH₃COOH) intermediate->acetic_acid Elimination of I⁻ hydrogen_iodide Hydrogen Iodide (HI) intermediate->hydrogen_iodide

Caption: Hydrolysis pathway of acetyl iodide.

Experimental_Workflow_Titration cluster_prep Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis prep_acetyl_iodide Prepare Acetyl Iodide Stock Solution mix Initiate Reaction prep_acetyl_iodide->mix prep_water_solvent Prepare Water/Solvent Mixture prep_water_solvent->mix sample Withdraw Aliquots at Time Intervals mix->sample quench Quench in Ice Bath sample->quench titrate Titrate with NaOH quench->titrate calculate Calculate Acid Concentration titrate->calculate plot Plot Concentration vs. Time calculate->plot

Caption: Workflow for monitoring hydrolysis by titration.

Logical_Relationship_Decomposition acetyl_iodide Acetyl Iodide exposure Exposure to... acetyl_iodide->exposure moist_air Moist Air exposure->moist_air liquid_water Liquid Water exposure->liquid_water hydrolysis Hydrolysis moist_air->hydrolysis liquid_water->hydrolysis products Decomposition Products hydrolysis->products oxidation Oxidation (by O₂ in air) iodine Iodine (I₂) (causes brown color) oxidation->iodine acetic_acid Acetic Acid products->acetic_acid hydrogen_iodide Hydrogen Iodide products->hydrogen_iodide hydrogen_iodide->oxidation

Caption: Decomposition of acetyl iodide in air and water.

References

Troubleshooting

Technical Support Center: Acetyl Iodide Discoloration

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering discoloration of acetyl iodide during their experiments. Frequently Asked Qu...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering discoloration of acetyl iodide during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my initially colorless acetyl iodide now brown?

A1: Acetyl iodide is inherently unstable and turns brown upon exposure to air and moisture.[1][2][3] The primary cause is a two-step decomposition process. First, acetyl iodide reacts with moisture from the air to produce hydrogen iodide (HI) and acetic acid.[4][5] Subsequently, the hydrogen iodide is oxidized by oxygen in the air, particularly in the presence of light, to form elemental iodine (I₂), which imparts the characteristic brown color to the solution.[6]

Q2: Can I still use acetyl iodide once it has turned brown?

A2: The presence of a brown color indicates that the reagent is contaminated with iodine and acetic acid. For experiments that require high purity acetyl iodide, such as sensitive organic syntheses, using the discolored reagent is not recommended as the impurities can lead to side reactions and lower yields. However, for some applications where purity is less critical, it might still be usable, but the results should be interpreted with caution.

Q3: How can I prevent my acetyl iodide from turning brown?

A3: To maintain the stability of acetyl iodide, it is crucial to handle and store it under anhydrous (moisture-free) and inert conditions.[4] Store the reagent in a tightly sealed, dark glass bottle to protect it from light and moisture. The container should be stored in a cool, dry place.[4] For optimal stability, storing it under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q4: My acetyl iodide has turned brown. How can I purify it?

A4: If your acetyl iodide has discolored, it can be purified by fractional distillation.[1] This process separates the acetyl iodide from the less volatile acetic acid and iodine impurities. It is important to carry out the distillation under an inert atmosphere to prevent further decomposition.

Troubleshooting Guide

This guide will help you diagnose and address issues related to the discoloration of acetyl iodide.

Issue: Acetyl Iodide appears brown in the bottle.

  • Question 1: How was the acetyl iodide stored?

    • Answer A (Improper Storage): If the bottle was not sealed tightly, exposed to light, or stored in a humid environment, the discoloration is likely due to decomposition from air and moisture exposure.

    • Answer B (Proper Storage): If the reagent was stored correctly (cool, dry, dark, tightly sealed), the decomposition may have occurred over a long period. Acetyl iodide has limited long-term stability.

  • Question 2: What is the impact on my experiment?

    • Answer: The brown color indicates the presence of iodine (I₂) and acetic acid. These impurities can act as unwanted reactants or catalysts in your reaction, potentially leading to the formation of byproducts and a reduction in the yield of your desired product.

  • Question 3: What are my options?

    • Option A (Use As-Is - Not Recommended for Sensitive Reactions): If the reaction is tolerant to small amounts of iodine and acetic acid, you may proceed, but be aware of potential complications.

    • Option B (Purify the Reagent): For reactions requiring high-purity starting material, purification by fractional distillation is the recommended course of action.[1]

    • Option C (Use a New Bottle): If purification is not feasible, the most reliable solution is to use a new, unopened bottle of acetyl iodide.

Data Presentation

The following table summarizes key physical and chemical properties of acetyl iodide relevant to its handling and stability.

PropertyValueSignificance
Appearance Colorless to pale yellow liquid when pure.[4]Turns brown upon decomposition.[3]
Boiling Point 108 °CUseful for purification by fractional distillation.[2][7]
Density 2.067 g/mL at 20 °CImportant for handling and measurements.[2]
Reactivity with Water Decomposes exothermically.[1][2][3]Highlights the need for anhydrous handling conditions to prevent decomposition.[4]
Solubility Soluble in benzene (B151609) and ether.[1][3]Informs choice of solvents for reactions.
Purity (Typical) ≥ 95% (Assay by titration) when new.[8]Provides a benchmark for assessing the quality of the reagent.
Experimental Protocols
Protocol: Quality Control by Titration to Determine Purity

This protocol outlines a method to estimate the purity of acetyl iodide by determining the amount of acidic byproducts (acetic acid and hydrogen iodide) present.

Objective: To quantify the acid impurity in a sample of acetyl iodide.

Materials:

Methodology:

  • Sample Preparation:

    • In a fume hood, carefully weigh approximately 1.0 g of the discolored acetyl iodide into a 250 mL Erlenmeyer flask containing 50 mL of deionized water. The acetyl iodide will react with the water to form acetic acid and hydrogen iodide.

    • Allow the mixture to react completely (stir for 5 minutes).

  • Titration:

    • Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.

    • Fill a burette with the standardized 0.1 M NaOH solution and record the initial volume.

    • Titrate the acidic solution with the NaOH solution until a faint, persistent pink color is observed.

    • Record the final volume of the NaOH solution used.

  • Calculation:

    • Calculate the moles of NaOH used: Moles NaOH = Molarity of NaOH × (Final Volume - Initial Volume)

    • Since both acetic acid and HI are monoprotic acids, the total moles of acid impurity are equal to the moles of NaOH used.

    • Calculate the mass of the acid impurities (assuming an average molar mass for simplicity, or by more advanced methods if a more precise value is needed).

    • The percentage purity can be estimated by comparing the expected amount of acetyl iodide to the amount of acid impurity detected. A higher volume of NaOH indicates a greater degree of decomposition.

Visualizations
Decomposition Pathway

The following diagram illustrates the chemical pathway leading to the discoloration of acetyl iodide.

G acetyl_iodide Acetyl Iodide (CH₃COI) (Colorless) hi Hydrogen Iodide (HI) (Colorless) acetyl_iodide->hi Hydrolysis acetic_acid Acetic Acid (CH₃COOH) acetyl_iodide->acetic_acid h2o Water (H₂O) (from air) h2o->hi o2 Oxygen (O₂) (from air) iodine Iodine (I₂) (Brown) o2->iodine hi->iodine Oxidation light Light light->iodine

Caption: Chemical decomposition pathway of acetyl iodide upon exposure to air and light.

Troubleshooting Workflow

This diagram provides a logical workflow for addressing the issue of acetyl iodide discoloration.

G start Start: Acetyl Iodide is Brown check_sensitivity Is the reaction sensitive to impurities (I₂ and Acetic Acid)? start->check_sensitivity proceed_caution Proceed with Caution (Monitor for side products) check_sensitivity->proceed_caution No purify Purify by Fractional Distillation check_sensitivity->purify Yes end_alternative End: Alternative Action Taken proceed_caution->end_alternative use_new Use a New Bottle of Acetyl Iodide purify->use_new Not Feasible end_success End: Proceed with Experiment purify->end_success Feasible use_new->end_success

Caption: Troubleshooting workflow for discolored acetyl iodide.

References

Optimization

Technical Support Center: Acetyl Iodide Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of acetyl iodide. It is intended for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of acetyl iodide. It is intended for researchers, scientists, and professionals in drug development who handle this reactive compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial acetyl iodide?

A1: The most common impurities in acetyl iodide stem from its decomposition upon exposure to moisture and air. Acetyl iodide is a colorless, fuming liquid that can turn brown, indicating the presence of impurities.[1][2] The primary decomposition products are:

  • Hydrogen Iodide (HI): Formed from the reaction of acetyl iodide with water.[1][2]

  • Acetic Acid: Also a product of hydrolysis.[3]

  • Iodine (I₂): Free iodine can be present, contributing to the brown coloration.

Q2: What is the primary method for purifying acetyl iodide?

A2: The most effective and commonly cited method for the purification of acetyl iodide is fractional distillation .[1][4] This technique separates components of a liquid mixture based on differences in their boiling points.

Q3: What are the boiling points of acetyl iodide at different pressures?

A3: The boiling point of acetyl iodide is crucial for planning a successful distillation. The following table summarizes reported boiling points at various pressures.

PressureBoiling Point
760 mmHg (atmospheric pressure)108 °C[5]
Reduced PressureData at specific reduced pressures can be limited, but distillation under vacuum is a viable option for heat-sensitive compounds.

Q4: Are there any recommended stabilizers to use during the distillation of acetyl iodide?

A4: While specific stabilizers for acetyl iodide distillation are not widely documented in readily available literature, the use of copper wire or turnings is a common practice in the distillation of other reactive organic halides to remove free halogen and sulfur impurities.[6][7][8] The copper reacts with iodine to form non-volatile copper(I) iodide.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of acetyl iodide.

Issue 1: The acetyl iodide is brown or dark in color before purification.
  • Cause: This indicates decomposition and the presence of free iodine.

  • Solution: Proceed with fractional distillation. The addition of a small amount of copper wire or turnings to the distilling flask can help remove dissolved iodine.[6][7][8]

Issue 2: During distillation, the distillate is still colored.
  • Cause 1: The distillation rate is too fast, leading to the co-distillation of impurities.

  • Solution 1: Reduce the heating rate to ensure a slow and steady distillation rate, allowing for proper separation of fractions.

  • Cause 2: The fractionating column is not efficient enough for the separation.

  • Solution 2: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge) to increase the number of theoretical plates.

  • Cause 3: Decomposition is occurring in the distillation apparatus.

  • Solution 3: Ensure all glassware is scrupulously dried before use to prevent hydrolysis. Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) can also minimize decomposition.

Issue 3: The temperature fluctuates during distillation.
  • Cause: Inconsistent heating or the presence of multiple components with close boiling points.

  • Solution: Ensure the heating mantle is properly sized for the flask and provides even heating. Use a magnetic stirrer for smooth boiling. If the temperature fluctuates between two plateaus, it indicates the presence of a significant impurity, and fractions should be collected separately.

Issue 4: No distillate is being collected at the expected boiling point.
  • Cause 1: The system is not properly sealed, especially for vacuum distillation.

  • Solution 1: Check all joints and connections for leaks. Use appropriate grease for ground glass joints if necessary.

  • Cause 2: The thermometer is not placed correctly.

  • Solution 2: The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

Experimental Protocols

Protocol 1: Fractional Distillation of Acetyl Iodide

Objective: To purify acetyl iodide by removing decomposition products and other impurities.

Materials:

  • Crude acetyl iodide

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Heating mantle with stirrer

  • Inert gas source (Nitrogen or Argon)

  • Drying tube (filled with calcium chloride or other suitable desiccant)

  • Copper wire or turnings (optional)

Methodology:

  • Apparatus Setup:

    • Thoroughly dry all glassware in an oven and allow to cool under a stream of inert gas.

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below.

    • If using, add a small amount of copper wire or turnings to the distilling flask.

    • Charge the distilling flask with the crude acetyl iodide. Caution: Acetyl iodide is highly corrosive and reacts with moisture. Handle in a fume hood with appropriate personal protective equipment (PPE).

    • Place a magnetic stir bar in the distilling flask.

    • Attach the fractionating column, distillation head with a thermometer, and condenser.

    • Connect the condenser to a chilled water source.

    • Place a receiving flask at the end of the condenser.

    • Attach a drying tube to the outlet of the receiving flask to protect the system from atmospheric moisture.

    • If performing a vacuum distillation, connect the vacuum source to the take-off adapter.

  • Distillation:

    • Begin stirring the acetyl iodide.

    • Slowly heat the distilling flask using the heating mantle.

    • Observe the temperature on the thermometer. The temperature will rise and then stabilize at the boiling point of the first fraction (impurities with lower boiling points).

    • Discard the initial fraction (forerun).

    • As the temperature rises and stabilizes at the boiling point of acetyl iodide (approx. 108 °C at atmospheric pressure), collect the main fraction in a clean, dry receiving flask.

    • Continue distillation until only a small amount of residue remains in the distilling flask. Do not distill to dryness.

    • Stop heating and allow the apparatus to cool down under an inert atmosphere.

  • Storage:

    • Transfer the purified acetyl iodide to a clean, dry, amber glass bottle under an inert atmosphere.

    • Store in a cool, dry, and dark place.

Visualizations

Acetyl_Iodide_Purification_Workflow cluster_preparation Preparation cluster_distillation Distillation Process cluster_post_distillation Post-Purification start Start: Crude Acetyl Iodide dry_glassware Dry Glassware start->dry_glassware assemble Assemble Distillation Apparatus dry_glassware->assemble add_ai Charge Flask with Crude Acetyl Iodide assemble->add_ai add_cu Add Copper Wire (Optional) add_ai->add_cu heat Heat and Stir add_cu->heat collect_forerun Collect and Discard Forerun heat->collect_forerun collect_main Collect Main Fraction at Boiling Point collect_forerun->collect_main stop Stop Heating and Cool collect_main->stop store Store Purified Acetyl Iodide stop->store end End: Purified Acetyl Iodide store->end

Caption: Experimental workflow for the fractional distillation of acetyl iodide.

Troubleshooting_Logic cluster_color Color Issue cluster_temp Temperature Issue cluster_distillate Distillate Collection Issue start Start: Acetyl Iodide Purification Issue color_issue Is the liquid colored? start->color_issue distillate_colored Is the distillate still colored? color_issue->distillate_colored Yes (During Distillation) add_copper Action: Add copper to still pot color_issue->add_copper Yes (Before Distillation) temp_fluctuation Is the temperature fluctuating? color_issue->temp_fluctuation No slow_distillation Action: Slow down distillation rate distillate_colored->slow_distillation add_copper->temp_fluctuation check_column Action: Use a more efficient column slow_distillation->check_column check_dryness Action: Ensure anhydrous conditions check_column->check_dryness check_dryness->temp_fluctuation even_heating Action: Ensure even heating and stirring temp_fluctuation->even_heating Yes no_distillate Is there no distillate? temp_fluctuation->no_distillate No even_heating->no_distillate check_seals Action: Check for system leaks no_distillate->check_seals Yes end End: Problem Resolved no_distillate->end No check_thermometer Action: Check thermometer placement check_seals->check_thermometer check_thermometer->end

Caption: Logical troubleshooting guide for acetyl iodide purification.

References

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Acetyl Iodide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when u...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when using acetyl iodide.

Frequently Asked Questions (FAQs)

Q1: My acetyl iodide reagent is brown. Can I still use it?

A1: Acetyl iodide is a colorless, fuming liquid that can turn brown upon exposure to air and moisture.[1][2] This discoloration is due to the formation of hydrogen iodide (HI) and elemental iodine (I₂) as decomposition products.[2] While a slight yellow or brown tint may not significantly affect some reactions, a dark brown color indicates substantial decomposition. For reactions sensitive to acidic conditions or requiring high purity, it is recommended to purify the acetyl iodide by fractional distillation before use.[2][3]

Q2: My reaction with acetyl iodide is sluggish or incomplete. What are the possible causes and solutions?

A2: Several factors can lead to a sluggish or incomplete reaction:

  • Poor Quality Reagent: As mentioned in Q1, decomposed acetyl iodide will have a lower concentration of the active acetylating agent. Using freshly distilled or a new bottle of acetyl iodide is recommended.

  • Presence of Moisture: Acetyl iodide reacts vigorously with water to form acetic acid and hydrogen iodide, which will quench the reagent and not lead to the desired product.[2][4] Ensure all glassware is oven-dried and solvents are anhydrous. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Insufficient Reactivity of the Substrate: Some substrates, particularly sterically hindered alcohols or amines, may react slowly. Acetyl iodide is generally more reactive than acetyl chloride or acetic anhydride.[5] If the reaction is still slow, consider the following:

    • Increase Reaction Temperature: Gently warming the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures may also promote side reactions or decomposition.

    • Use a Catalyst: For acetylations, a non-nucleophilic base like pyridine (B92270) or a catalytic amount of a stronger acylation catalyst can be added to facilitate the reaction.

  • Inadequate Stoichiometry: Ensure the correct molar ratio of reactants is being used. A slight excess of acetyl iodide may be necessary to drive the reaction to completion, depending on the substrate.

Q3: I am observing unexpected side products in my reaction. What are they and how can I minimize them?

A3: Common side products in reactions involving acetyl iodide often stem from its high reactivity and sensitivity to moisture.

  • Acetic Acid: This is formed from the hydrolysis of acetyl iodide by any trace water present.[4] To minimize its formation, rigorously exclude moisture from the reaction.

  • Products of HI-mediated reactions: The hydrogen iodide byproduct can sometimes react with sensitive functional groups on the substrate or product.

  • Over-acetylation: For substrates with multiple reactive sites (e.g., diols, diamines), controlling the stoichiometry of acetyl iodide is crucial to achieve selective mono-acetylation. Using a limiting amount of acetyl iodide and low reaction temperatures can favor mono-acetylation.

Q4: How should I properly quench and work up my reaction involving acetyl iodide?

A4: Acetyl iodide reacts exothermically with water and alcohols.[2] Therefore, quenching should be done carefully and at a low temperature (e.g., in an ice bath).

  • Quenching: Slowly add the reaction mixture to a cold, stirred solution of a quenching agent. Suitable quenching agents include:

    • Water or ice: To hydrolyze excess acetyl iodide to acetic acid.[6]

    • Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution: To neutralize the hydrogen iodide byproduct and any acetic acid formed.[7]

    • A dilute solution of sodium thiosulfate (B1220275) (Na₂S₂O₃): To remove any elemental iodine that may have formed, which would appear as a brown or purple color in the organic layer.

  • Work-up: After quenching, the typical work-up involves:

    • Extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane).

    • Washing the organic layer sequentially with water, dilute aqueous acid (if a basic catalyst like pyridine was used), saturated aqueous sodium bicarbonate, and finally, brine.[7]

    • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Filtering and concentrating the solvent under reduced pressure to obtain the crude product.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Reagent decomposition (dark brown color).Purify acetyl iodide by fractional distillation or use a fresh bottle.[2][3]
Presence of water in reagents or glassware.Thoroughly dry all glassware and use anhydrous solvents. Run the reaction under an inert atmosphere.[4]
Insufficiently reactive substrate.Increase reaction temperature or add a suitable catalyst (e.g., pyridine for acetylation).[5]
Reaction has not gone to completion.Increase reaction time and monitor by TLC or other analytical methods.
Formation of Multiple Products Over-acetylation of a multi-functional substrate.Use a limiting amount of acetyl iodide and lower the reaction temperature.
Side reactions caused by HI byproduct.Use a non-nucleophilic base to scavenge the HI as it is formed.
Product instability to reaction conditions.Attempt the reaction at a lower temperature for a longer duration.
Difficult Product Isolation Product is water-soluble.Saturate the aqueous layer with brine (NaCl) to decrease the polarity of the aqueous phase and extract multiple times.
Emulsion formation during work-up.Add brine to the separatory funnel to help break the emulsion. Filtering the mixture through a pad of Celite can also be effective.
Residual iodine contamination (purple/brown organic layer).Wash the organic layer with a dilute solution of sodium thiosulfate.

Experimental Protocols

General Protocol for Ester Synthesis from an Alcohol
  • Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of the alcohol (1.0 equiv.) in a dry, aprotic solvent (e.g., dichloromethane (B109758), diethyl ether) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acetyl Iodide: Slowly add acetyl iodide (1.1-1.2 equiv.) to the stirred solution via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding it to a stirred mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (2-3 times). Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by column chromatography or distillation as required.

General Protocol for Amide Synthesis from a Primary or Secondary Amine
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stir bar, and an inert gas inlet, dissolve the amine (1.0 equiv.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.2 equiv.) in a dry, aprotic solvent (e.g., dichloromethane or THF).[]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acetyl Iodide: Dissolve acetyl iodide (1.1 equiv.) in a small amount of the dry reaction solvent and add it to the dropping funnel. Add the acetyl iodide solution dropwise to the stirred amine solution over 15-30 minutes. A precipitate of the amine hydrohalide salt may form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of water.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with dilute aqueous HCl (to remove the base), water, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude amide by recrystallization or column chromatography.

Visualizing Workflows and Relationships

Acetyl_Iodide_Reaction_Troubleshooting Troubleshooting Low Yield in Acetyl Iodide Reactions Start Low or No Product Yield CheckReagent Check Acetyl Iodide Quality (Colorless/Pale Yellow?) Start->CheckReagent CheckConditions Review Reaction Conditions CheckReagent->CheckConditions Yes PurifyReagent Purify by Distillation or Use New Reagent CheckReagent->PurifyReagent No (Brown) CheckSubstrate Evaluate Substrate Reactivity CheckConditions->CheckSubstrate Conditions OK Anhydrous Ensure Anhydrous Conditions (Dry Glassware/Solvents, Inert Gas) CheckConditions->Anhydrous Moisture Suspected OptimizeTemp Optimize Temperature (Increase if sluggish, decrease for side reactions) CheckSubstrate->OptimizeTemp Low Reactivity AddCatalyst Consider Catalyst (e.g., Pyridine for acetylation) CheckSubstrate->AddCatalyst Low Reactivity IncreaseTime Increase Reaction Time CheckSubstrate->IncreaseTime Incomplete Conversion PurifyReagent->CheckConditions Anhydrous->CheckConditions SuccessfulReaction Proceed to Work-up OptimizeTemp->SuccessfulReaction AddCatalyst->SuccessfulReaction IncreaseTime->SuccessfulReaction

Caption: Troubleshooting workflow for low yield in acetyl iodide reactions.

Acetyl_Iodide_Workup_Workflow General Work-up Procedure for Acetyl Iodide Reactions ReactionComplete Reaction Complete (Monitored by TLC) Quench Quench Reaction at 0°C (e.g., add to ice/NaHCO3 soln.) ReactionComplete->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with Anhydrous Agent (e.g., Na2SO4 or MgSO4) Wash->Dry WashDetails Sequential Washes: 1. H2O 2. Dilute Acid (if needed) 3. NaHCO3 (aq) 4. Brine Wash->WashDetails FilterConcentrate Filter and Concentrate (Rotary Evaporator) Dry->FilterConcentrate CrudeProduct Crude Product FilterConcentrate->CrudeProduct Purify Purify (Column Chromatography/Distillation) CrudeProduct->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Standard aqueous work-up workflow for acetyl iodide reactions.

References

Optimization

Acetyl Iodide Corrosion Management: A Technical Support Guide

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the corrosive properties of acetyl iodide in a laboratory setting. Below are frequentl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the corrosive properties of acetyl iodide in a laboratory setting. Below are frequently asked questions, troubleshooting guides, and experimental protocols designed to ensure safety and experimental integrity.

Frequently Asked Questions (FAQs)

Q1: Why is acetyl iodide so corrosive?

A1: Acetyl iodide's high corrosivity (B1173158) stems from its extreme sensitivity to moisture.[1] It reacts exothermically with water, including atmospheric humidity, to form hydroiodic acid (HI) and acetic acid.[1][2] Hydroiodic acid is a strong, corrosive acid that readily attacks many metals and tissues.[2][3] This reaction also generates toxic and corrosive fumes.[4]

Q2: My bottle of acetyl iodide has turned brown. Is it still usable?

A2: The brown discoloration is a common sign of decomposition.[5] Upon exposure to air and moisture, acetyl iodide breaks down, releasing hydrogen iodide (hydroiodic acid), which contributes to the color change.[2][3] While it may still contain acetyl iodide, the presence of impurities can significantly affect reaction outcomes. For high-purity applications, using freshly opened or distilled acetyl iodide is recommended.

Q3: What are the primary hazards associated with acetyl iodide exposure?

A3: Acetyl iodide is toxic and corrosive.[2] Contact with skin and eyes can cause severe burns and injury.[6] Inhalation of its pungent vapors can irritate the mucous membranes and lungs, potentially leading to a delayed and life-threatening buildup of fluid in the lungs (pulmonary edema).[5][6] Ingestion can cause severe injury or death.[2]

Q4: How should acetyl iodide be stored to minimize corrosion and decomposition?

A4: To ensure its stability, acetyl iodide should be stored in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area, away from direct sunlight.[7][8][9] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent contact with moisture.[8][9] It should be kept separate from incompatible materials such as strong bases, alcohols, and oxidizing agents.[5][8]

Troubleshooting Guide

Issue: Unexpected corrosion of laboratory equipment (reactors, tubing, needles).

This guide provides a logical workflow to diagnose and resolve equipment corrosion when working with acetyl iodide.

cluster_0 Troubleshooting Workflow start Corrosion Observed in Equipment q1 Was the material of construction appropriate for acetyl iodide and HI? start->q1 sol1 Action: Replace with compatible materials like Hastelloy C or appropriate fluoropolymers. q1->sol1 No q2 Was the system confirmed to be free of moisture (anhydrous)? q1->q2 Yes end Resolution: Implement corrective actions to prevent future corrosion. sol1->end no1 No yes1 Yes sol2 Action: Improve drying procedures for glassware and solvents. Use an inert atmosphere (N2 or Ar). q2->sol2 No q3 Were incompatible reagents (e.g., water, alcohols, strong bases) introduced accidentally? q2->q3 Yes sol2->end no2 No yes2 Yes sol3 Action: Review experimental protocol and reagent purity. Ensure all reagents are compatible and anhydrous. q3->sol3 Yes q3->end No sol3->end no3 No

Caption: Troubleshooting workflow for diagnosing equipment corrosion.

Data Presentation: Material Compatibility

Due to its reactivity, selecting appropriate materials for handling and storing acetyl iodide is critical. The primary corrosive agents are acetyl iodide itself and its hydrolysis product, hydroiodic acid (HI).

Table 1: Material Compatibility Summary

Material ClassCompatible MaterialsIncompatible Materials / Not RecommendedRationale for Incompatibility
Metals Hastelloy C[10]Carbon Steel, Stainless Steels (304, 316), Aluminum, Copper, Bronze, Iron[3][10][11]Acetyl iodide and its acidic byproducts are highly corrosive to most common metals, leading to equipment failure and contamination.[11]
Plastics Polytetrafluoroethylene (PTFE), Polyvinylidene fluoride (B91410) (PVDF)[12]Polyvinyl Chloride (PVC), Polyethylene[12]Certain plastics can be attacked by acetyl iodide or the solvents it is used in. PVC and Polyethylene have limited resistance to strong acids and halogenated compounds.[12]
Elastomers Perfluoroelastomers (FFKM)Buna-N (NBR), EPDM, Viton (FKM)[10][13]Standard elastomers may swell, degrade, or leach impurities upon contact. NBR and EPDM have poor resistance to halogenated compounds and strong acids.[13]
Glass & Ceramic Borosilicate Glass, Ceramic[12]-Glass and ceramic are generally resistant to acetyl iodide and hydroiodic acid, making them suitable for laboratory glassware and components.[12]

Note: This data is a general guide. Always consult specific chemical resistance charts and perform compatibility testing for your specific application conditions (temperature, pressure, concentration).

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentStandard
Eye/Face Chemical safety goggles and a face shield.[14]OSHA 29 CFR 1910.133 or EN166[15]
Hand Elbow-length PVC or Silver Shield®/4H® gloves.[7][11]-
Body Chemical-resistant apron, coveralls, or full suit (e.g., DuPont Tychem®).[11][14]-
Respiratory A NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases, or a positive-pressure supplied-air respirator for high concentrations.[14][15]OSHA 29 CFR 1910.134 or EN 149[15]

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of Acetyl Iodide

This protocol outlines the essential steps for safely handling acetyl iodide to prevent exposure and equipment corrosion.

cluster_workflow Safe Handling Workflow prep 1. Preparation - Don all required PPE (Table 2). - Work in a certified chemical fume hood. - Ensure eyewash/safety shower is accessible. setup 2. Inert Atmosphere Setup - Assemble dry glassware (oven-dried). - Purge system with inert gas (N2/Ar) to remove air and moisture. prep->setup Proceed once ready transfer 3. Reagent Transfer - Use a dry, gas-tight syringe or cannula. - Slowly draw the required volume of acetyl iodide. - Transfer reagent to the reaction vessel under positive inert gas pressure. setup->transfer System is inert cleanup 4. Quenching & Cleanup - Quench residual reagent in the syringe with a suitable solvent (e.g., isopropanol) in a separate flask. - Rinse all equipment with an appropriate solvent. transfer->cleanup Transfer complete storage 5. Storage - Tightly seal the acetyl iodide container, preferably with paraffin (B1166041) tape. - Store in a designated, cool, dry location. cleanup->storage Decontamination complete

Caption: Step-by-step workflow for the safe handling of acetyl iodide.

Methodology:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly.[14] All work must be conducted within a properly functioning chemical fume hood. Verify that an emergency eyewash station and safety shower are unobstructed and accessible.[15]

  • Inert Atmosphere: Acetyl iodide reacts with moisture, so all glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours) and allowed to cool in a desiccator or under an inert gas stream.[1] The reaction apparatus should be assembled and purged with dry nitrogen or argon to create an anhydrous environment.

  • Reagent Transfer: Use a clean, dry, gas-tight syringe with a compatible needle (stainless steel for brief use, but inspect for corrosion). Alternatively, for larger volumes, use cannula transfer techniques. The transfer should be performed under a positive pressure of inert gas to prevent air from entering the system.

  • Quenching and Cleanup: Any residual acetyl iodide in the transfer equipment (syringe, cannula) must be safely neutralized. This can be done by slowly injecting the residual material into a separate flask containing an alcohol like isopropanol, followed by a basic solution (e.g., sodium bicarbonate) to neutralize the resulting acids.

  • Storage: After dispensing, securely seal the main reagent bottle.[7] Applying paraffin film around the cap provides an extra barrier against moisture. Return the bottle to its designated storage location promptly.[8]

Protocol 2: Acetyl Iodide Spill Management

WARNING: A spill of acetyl iodide is a hazardous event. Evacuate the immediate area if the spill is large or if you feel unwell. Only trained personnel with appropriate PPE should perform cleanup.

  • Evacuate and Ventilate: Alert others in the lab. Ensure the fume hood is operating at maximum capacity to contain vapors.[7]

  • Contain the Spill: If safe to do so, contain the spill using a non-combustible absorbent material like dry sand, earth, or vermiculite.[7] DO NOT use water or combustible materials like paper towels directly on the spill.[5][11]

  • Neutralize the Spill: Cautiously cover the spill and absorbent material with a neutralizing agent such as crushed limestone (calcium carbonate) or soda ash (sodium carbonate).[11] These materials will react with acetyl iodide and its acidic decomposition products.

  • Collect Waste: Using non-sparking tools, carefully collect the neutralized mixture into a clearly labeled, sealed container for hazardous waste disposal.[4][7]

  • Decontaminate Area: Wipe the spill area with a cloth soaked in a basic solution (e.g., 5% sodium bicarbonate), followed by water, and then dry thoroughly.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[5]

References

Troubleshooting

Incompatible materials to avoid with acetyl iodide

This technical support center provides essential information for researchers, scientists, and drug development professionals working with acetyl iodide. It addresses common questions and potential issues to ensure safe a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with acetyl iodide. It addresses common questions and potential issues to ensure safe and effective experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary materials to avoid when working with acetyl iodide?

A1: Acetyl iodide is a highly reactive compound and should not come into contact with water, moisture, alcohols, bases, oxidizing agents, ethers, and most metals. These materials can trigger vigorous, exothermic, and potentially hazardous reactions.

Q2: What happens when acetyl iodide is exposed to water or moisture?

A2: Acetyl iodide reacts exothermically with water and even moisture in the air.[1] This reaction, known as hydrolysis, produces acetic acid and corrosive, toxic hydrogen iodide (HI) gas.[1][2][3] The reaction can generate significant heat, increasing the concentration of hazardous fumes in the air.[2][3]

Q3: Can I use alcohol as a solvent with acetyl iodide?

A3: No, it is unsafe to use alcohols as solvents for acetyl iodide. Acetyl iodide decomposes exothermically in alcohol, which can lead to a dangerous and uncontrolled reaction.[1][2]

Q4: What is the risk of mixing acetyl iodide with bases?

A4: Acetyl iodide reacts vigorously and exothermically with bases.[1][2] This can cause a rapid increase in temperature and pressure, posing a significant safety hazard.

Q5: Are there specific risks associated with using ethers with acetyl iodide?

A5: Yes, mixing acetyl iodide with ethers, particularly in the presence of trace metal salts, can lead to vigorous or even explosive reactions.[1][2] Ethers are also prone to forming explosive peroxides over time, a risk that can be exacerbated by the presence of reactive chemicals like acetyl iodide.

Q6: How does acetyl iodide interact with metals?

A6: Acetyl iodide is corrosive to most metals.[3] Contact with metals may also lead to the evolution of flammable hydrogen gas.[3] Therefore, it is crucial to use appropriate corrosion-resistant materials for storage and handling.

Q7: What are the signs of acetyl iodide decomposition?

A7: A key sign of decomposition is a color change from a colorless or pale yellow liquid to brown.[1] This is often due to exposure to air or moisture, leading to the formation of iodine. Fuming upon exposure to air is also a clear indicator of reaction with atmospheric moisture.[1]

Q8: What should I do in case of an acetyl iodide spill?

A8: In the event of a spill, evacuate the area immediately. Do not use water to clean it up, as this will worsen the situation. Use a dry, inert absorbent material like sand or vermiculite (B1170534) to contain the spill. Ensure proper ventilation and wear appropriate personal protective equipment (PPE), including respiratory protection.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Experiment yields are consistently low. Decomposition of acetyl iodide due to moisture contamination.Ensure all glassware is thoroughly dried before use. Handle acetyl iodide under an inert atmosphere (e.g., nitrogen or argon). Use fresh, properly stored acetyl iodide.
A brown color develops in the acetyl iodide reagent bottle. Exposure to air and/or light.Discard the reagent safely. Store new acetyl iodide in a cool, dark, and dry place under an inert atmosphere.
A violent reaction or sudden temperature increase occurs. Incompatible material was introduced into the reaction.Immediately follow emergency shutdown procedures. If safe to do so, use a cooling bath to control the temperature. Review the experimental protocol to identify the incompatible substance.
Corrosion is observed on metal equipment. Direct contact of acetyl iodide or its vapors with the metal surface.Use equipment made of corrosion-resistant materials such as glass, Teflon, or appropriate stainless steel alloys. Regularly inspect equipment for signs of corrosion.

Incompatible Materials Summary

The following table summarizes the materials that are incompatible with acetyl iodide and the potential hazards associated with their interaction.

Incompatible Material Potential Hazard Products of Reaction Quantitative Data
Water/MoistureVigorous, exothermic reaction; release of toxic and corrosive gas.[1][2][3]Acetic Acid, Hydrogen Iodide (HI).[3]Heat of Hydrolysis: -90.33 to -93.97 kJ/mol.[4]
AlcoholsExothermic decomposition.[1][2]Alkyl Iodides or Esters.Data not available.
Bases (e.g., Sodium Hydroxide)Vigorous, exothermic reaction.[1][2]Acetate salts, Iodide salts, Water.Data not available.
Oxidizing AgentsFire and/or explosion.Data not available.Data not available.
Ethers (especially with metal salts)Vigorous to explosive reaction.[1][2]Complex mixture, potential for peroxide-initiated polymerization.Data not available.
MetalsCorrosion; evolution of flammable hydrogen gas.[3]Metal Iodides, Metal Acetates, Hydrogen.Corrosion rates are material-dependent; specific data for acetyl iodide is limited.

Experimental Protocol: N-Acetylation of Aniline (B41778) with Acetyl Iodide (Adapted)

This protocol is adapted from standard acetylation procedures for primary amines. Extreme caution must be exercised when handling acetyl iodide due to its high reactivity and hazardous nature. This experiment should only be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.

Materials:

  • Aniline

  • Acetyl Iodide (freshly opened or properly stored)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Triethylamine (B128534) (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Slowly add triethylamine (1.1 equivalents) to the stirred solution.

  • Addition of Acetyl Iodide: Slowly add acetyl iodide (1.1 equivalents) dropwise to the reaction mixture via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any unreacted acetyl iodide and hydrogen iodide.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude acetanilide.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualized Workflows and Relationships

MaterialCompatibility cluster_incompatible Incompatible Materials acetyl_iodide Acetyl Iodide water Water / Moisture acetyl_iodide->water Vigorous Reaction alcohols Alcohols acetyl_iodide->alcohols Decomposition bases Bases acetyl_iodide->bases Vigorous Reaction oxidizing_agents Oxidizing Agents acetyl_iodide->oxidizing_agents Fire/Explosion Risk ethers Ethers acetyl_iodide->ethers Explosion Risk metals Metals acetyl_iodide->metals Corrosion

Caption: Incompatible materials with acetyl iodide.

TroubleshootingFlow start Problem Encountered low_yield Low Yield? start->low_yield color_change Reagent Discoloration? start->color_change violent_reaction Violent Reaction? start->violent_reaction low_yield->color_change No check_moisture Check for moisture. Use dry equipment and inert atmosphere. low_yield->check_moisture Yes color_change->violent_reaction No check_storage Check storage conditions. Store in cool, dark, dry place. color_change->check_storage Yes check_incompatibles Identify and remove incompatible materials. violent_reaction->check_incompatibles Yes end Problem Resolved check_moisture->end check_storage->end check_incompatibles->end

References

Optimization

Technical Support Center: Quenching Procedures for Acetyl Iodide Reactions

For Researchers, Scientists, and Drug Development Professionals This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for safely and effectively quenching reactions...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for safely and effectively quenching reactions involving acetyl iodide. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with acetyl iodide and its reactions?

A1: Acetyl iodide is a highly reactive, corrosive, and flammable liquid.[1] Key hazards include:

  • High Reactivity with Water: It reacts violently and exothermically with water, including moisture in the air, to produce corrosive and toxic fumes of hydrogen iodide (HI) and acetic acid.[2][3]

  • Corrosive: Causes severe skin burns and eye damage upon contact.[1] Vapors are irritating to the eyes and mucous membranes and can cause pulmonary edema.[3]

  • Flammable: Acetyl iodide is a highly flammable liquid and vapor.[1]

  • Byproduct Formation: The primary byproduct, hydrogen iodide, is a strong, corrosive acid.[4]

Q2: What are the most common quenching agents for acetyl iodide reactions?

A2: The choice of quenching agent depends on the reaction solvent and the desired workup procedure. Common quenching agents for acylating reagents like acetyl iodide include:

  • Water: Effective but the reaction is highly exothermic.[2] Slow and controlled addition to the reaction mixture is crucial.

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃) Solution: A preferred method as it neutralizes the excess acetyl iodide and the acidic byproduct, hydroiodic acid.[5][6] The addition should be slow and cautious as it generates carbon dioxide gas, which can cause pressure buildup.

  • Alcohols (e.g., Methanol (B129727), Ethanol, Isopropanol): React with acetyl iodide to form esters.[7] This method is less vigorous than water quenching but introduces an ester into the reaction mixture. Isopropanol is often used for quenching pyrophoric materials due to its less vigorous reaction compared to water.[8]

  • Saturated Aqueous Ammonium Chloride (NH₄Cl) Solution: A milder quenching agent used in some acylation reactions.

Q3: How do I safely quench a reaction containing unreacted acetyl iodide?

A3: Safety is paramount when quenching acetyl iodide. The following is a general procedure:

  • Cool the reaction mixture: Before quenching, cool the reaction flask in an ice bath to control the exothermic reaction.[8]

  • Slow Addition: Slowly and carefully add the chosen quenching agent dropwise to the stirred reaction mixture.[7]

  • Ventilation: Perform the quenching procedure in a well-ventilated fume hood.[8]

  • Monitor for Gas Evolution: If using sodium bicarbonate, be mindful of CO₂ evolution and ensure the system is not sealed to avoid pressure buildup.[6]

Troubleshooting Guides

Issue 1: The reaction mixture turns brown or purple during workup.

  • Cause: This is often due to the formation of elemental iodine (I₂). This can happen if the iodide ions (from HI) are oxidized.

  • Solution: Wash the organic layer with a reducing agent solution. A saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) is commonly used to reduce I₂ back to colorless I⁻ ions.[9]

    • Experimental Protocol: Iodine Removal with Sodium Thiosulfate

      • After the initial quench, separate the organic and aqueous layers.

      • To the organic layer in a separatory funnel, add a saturated aqueous solution of sodium thiosulfate.

      • Shake the funnel, venting frequently. The brown/purple color in the organic layer should disappear.

      • Separate the layers and proceed with further washes (e.g., with brine).

Issue 2: A violent or uncontrolled exothermic reaction occurs during quenching.

  • Cause: The quenching agent was added too quickly, or the reaction was not sufficiently cooled. Acetyl iodide's reaction with water is particularly vigorous.[2]

  • Solution:

    • Immediate Cooling: Ensure the reaction flask is immersed in an ice bath. If the reaction is highly exothermic, a dry ice/acetone bath can be used for more efficient cooling.

    • Stop Addition: Immediately cease the addition of the quenching agent.

    • Dilution: If the reaction is in an organic solvent, further dilution with a cold, inert solvent can help to dissipate heat.

    • Future Prevention: Always add the quenching agent slowly and dropwise with efficient stirring and pre-cooling of the reaction mixture.

Issue 3: An emulsion forms during the aqueous workup.

  • Cause: Emulsions are common when performing extractions, especially after a basic wash.

  • Solution:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help break the emulsion.

    • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® may be effective.

Experimental Protocols

Protocol 1: General Quenching Procedure using Saturated Sodium Bicarbonate

This protocol is suitable for quenching acetyl iodide after an esterification or amidation reaction.

  • Cooling: Cool the reaction flask to 0 °C using an ice bath.

  • Quenching: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise to the stirred reaction mixture. Continue addition until gas evolution ceases.

  • Extraction: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (to ensure complete neutralization).

    • Water.

    • Saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]

Protocol 2: Quenching with Methanol followed by Aqueous Workup

This method is an alternative to direct aqueous quenching and can be less vigorous.

  • Cooling: Cool the reaction flask to 0 °C in an ice bath.

  • Methanol Addition: Slowly add methanol dropwise to the stirred reaction mixture to consume any unreacted acetyl iodide.

  • Aqueous Workup: Proceed with the addition of water or saturated aqueous NaHCO₃ solution as described in Protocol 1 for extraction and washing.

Quantitative Data

Quenching AgentAdvantagesDisadvantages
Water Readily available, simple byproduct (acetic acid).Highly exothermic reaction, can be difficult to control.[2]
Saturated NaHCO₃ Neutralizes excess reagent and acidic byproducts.Produces CO₂ gas, which can cause foaming and pressure buildup.[6]
Alcohols (MeOH, EtOH) Milder reaction than with water.Forms an ester byproduct that needs to be separated.[7]

Visualizing the Quenching Workflow

The following diagram illustrates a typical workflow for quenching an acetyl iodide reaction and the subsequent workup.

Quenching_Workflow General Quenching and Workup Workflow for Acetyl Iodide Reactions start Reaction Completion cool Cool Reaction to 0 °C start->cool quench Slowly Add Quenching Agent (e.g., sat. NaHCO3) cool->quench extract Dilute with Organic Solvent & Transfer to Separatory Funnel quench->extract wash_bicarb Wash with sat. NaHCO3 extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate product Crude Product concentrate->product

Caption: Quenching and Workup Workflow.

This workflow provides a general guideline. The specific washing steps may be modified based on the properties of the desired product and any impurities present. For instance, a wash with sodium thiosulfate may be included if iodine coloration is observed.

Signaling Pathway for Hazard Mitigation

The following diagram outlines the logical steps for mitigating hazards during the quenching process.

Hazard_Mitigation_Pathway Hazard Mitigation Pathway for Acetyl Iodide Quenching start Start Quenching cool_slow Cool & Add Slowly start->cool_slow exotherm Exothermic Reaction? gas Gas Evolution? exotherm->gas No stop_cool Stop Addition & Increase Cooling exotherm->stop_cool Yes color Iodine Color? gas->color No vent Ensure Proper Venting gas->vent Yes thiosulfate_wash Wash with Na2S2O3 color->thiosulfate_wash Yes safe_proceed Proceed with Workup color->safe_proceed No cool_slow->exotherm vent->color thiosulfate_wash->safe_proceed stop_cool->cool_slow

Caption: Hazard Mitigation Decision Tree.

References

Troubleshooting

Technical Support Center: Stabilizing Acetyl Iodide for Prolonged Storage

For researchers, scientists, and drug development professionals utilizing acetyl iodide, ensuring its stability is paramount for reproducible and reliable experimental outcomes. This technical support center provides tro...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing acetyl iodide, ensuring its stability is paramount for reproducible and reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of acetyl iodide.

Troubleshooting Unstable Acetyl Iodide

Issue: The acetyl iodide has turned brown.

  • Cause: This is the most common sign of degradation. Acetyl iodide reacts with moisture from the air to produce hydrogen iodide (HI) and acetic acid. The formation of iodine (I₂) as a subsequent product of HI oxidation is often responsible for the brown coloration.

  • Solution:

    • Assess Purity: The purity of the acetyl iodide may be compromised. It is advisable to purify the reagent by fractional distillation if a high degree of purity is required for your application.[1]

    • Implement Stabilization: For future storage, consider adding a stabilizer. A small piece of copper wire or foil can be added to the storage vessel. Copper acts as a scavenger for free iodine, which can inhibit further degradation. While this is a common practice for other alkyl iodides, it is a recommended preventative measure for acetyl iodide as well.

    • Improve Storage Conditions: Ensure the reagent is stored under a dry, inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture.

Issue: Inconsistent results in acetylation reactions.

  • Cause: A lower concentration of the active acetylating agent due to degradation can lead to incomplete or sluggish reactions. The presence of acetic acid and hydrogen iodide as impurities can also interfere with the desired reaction pathway.

  • Solution:

    • Quantify Purity: Before use, it is recommended to determine the purity of the acetyl iodide. A simple titration can provide an assay of the active acetyl iodide content.

    • Use Fresh or Purified Reagent: For sensitive reactions, it is best to use freshly opened or recently distilled acetyl iodide.

    • Adjust Stoichiometry: If using partially degraded acetyl iodide is unavoidable, an adjustment in the stoichiometric amount used in the reaction may be necessary, based on the purity assay.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for acetyl iodide?

A1: Acetyl iodide should be stored in a cool, dry, dark, and well-ventilated area.[2] The recommended storage temperature is typically between 2-8°C, with some sources suggesting storage at room temperature is also acceptable.[1][2] To prevent degradation from moisture and air, it is crucial to store it in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[2] Using amber glass bottles is also recommended to protect it from light, which can accelerate decomposition.[2]

Q2: Can I use a stabilizer for long-term storage of acetyl iodide?

A2: Yes, the use of a stabilizer is recommended for prolonged storage. While specific studies on acetyl iodide are not widely published, the use of metallic copper is a well-established practice for stabilizing other alkyl iodides. A small piece of copper wire or foil added to the storage container can react with and remove any iodine that forms, thereby preventing it from catalyzing further decomposition.

Q3: My acetyl iodide is colorless, does that guarantee its purity?

A3: While a colorless appearance is a good indicator of high purity, it does not guarantee it. Degradation can be in its initial stages without a visible color change. For applications that are sensitive to impurities, it is always best to verify the purity through an analytical method such as titration or HPLC before use.

Q4: How does moisture cause the degradation of acetyl iodide?

A4: Acetyl iodide readily undergoes hydrolysis in the presence of water. The reaction is as follows:

CH₃COI + H₂O → CH₃COOH + HI

The hydrogen iodide (HI) formed can be further oxidized, especially in the presence of light and air, to form iodine (I₂), which imparts a brown color to the solution.

Q5: Are there any materials I should avoid for storing acetyl iodide?

A5: Acetyl iodide is corrosive to many metals.[3] Therefore, it should be stored in glass containers with PTFE-lined caps (B75204). Avoid using containers with metal caps or liners that can be corroded by the reagent or its degradation products. It is also incompatible with strong bases and alcohols.[1]

Data on Storage Conditions and Stability

Quantitative data on the degradation rates of acetyl iodide under various storage conditions is not extensively available in published literature. However, based on the known reactivity of acyl halides, the following table summarizes the expected stability under different scenarios.

Storage ConditionStabilizerExpected Stability (Qualitative)Rationale
Room Temperature, Ambient AirNonePoorHighly susceptible to hydrolysis from atmospheric moisture.
2-8°C, Ambient AirNoneModerateLower temperature slows the rate of hydrolysis, but moisture remains a factor.
Room Temperature, Inert GasNoneGoodExclusion of moisture significantly reduces the primary degradation pathway.
2-8°C, Inert GasNoneVery GoodCombination of low temperature and inert atmosphere provides excellent protection.
2-8°C, Inert GasCopperExcellentLow temperature and inert atmosphere prevent initial degradation, while copper scavenges any iodine that may form over prolonged periods.

Experimental Protocols

Protocol 1: Stabilization of Acetyl Iodide with Copper Wire

Objective: To prepare acetyl iodide for long-term storage by adding a copper stabilizer.

Materials:

  • Acetyl iodide

  • Copper wire (high purity, e.g., oxygen-free)

  • Inert gas (Argon or Nitrogen)

  • Appropriate storage vessel (amber glass bottle with PTFE-lined cap)

  • Schlenk line or glove box (recommended)

Procedure:

  • Prepare the Copper Wire: Take a small piece of copper wire. To ensure a clean, reactive surface, immerse the wire in concentrated hydrochloric acid for 1-2 minutes to remove any oxide layer. Rinse the wire thoroughly with deionized water, followed by ethanol (B145695), and then acetone. Dry the wire completely under a stream of inert gas or in a vacuum oven at a low temperature.

  • Transfer Acetyl Iodide: In a glove box or under a positive pressure of inert gas, transfer the acetyl iodide to the prepared amber glass storage bottle.

  • Add the Stabilizer: Add the cleaned and dried copper wire to the acetyl iodide. A small piece is sufficient; the surface area is more critical than the mass.

  • Inert Atmosphere: Purge the headspace of the bottle with argon or nitrogen for several minutes to displace any residual air and moisture.

  • Seal and Store: Tightly seal the bottle with the PTFE-lined cap. For additional protection, the cap can be wrapped with Parafilm. Store the bottle in a cool, dark place (2-8°C is recommended).

Protocol 2: Purity Assay of Acetyl Iodide by Titration

Objective: To determine the concentration of active acetyl iodide in a sample.

Principle: Acetyl iodide reacts with water to form hydrogen iodide (HI) and acetic acid. The total acidity can then be titrated with a standardized solution of sodium hydroxide. A separate titration of a sample that has been fully hydrolyzed can be used to differentiate between the initial acidity and the acidity from acetyl iodide. A more direct method involves reacting the acetyl iodide with a known excess of a standard base and back-titrating the excess base.

Materials:

  • Acetyl iodide sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution

  • Deionized water

  • Ethanol (anhydrous)

  • Burette, pipettes, and conical flasks

Procedure:

  • Sample Preparation: In a dry conical flask, accurately weigh approximately 0.5 g of the acetyl iodide sample.

  • Reaction: Add 20 mL of anhydrous ethanol to dissolve the sample. Then, add a known excess of standardized 0.1 M NaOH solution (e.g., 50.00 mL). Swirl the flask to ensure complete reaction. The acetyl iodide will be hydrolyzed and the resulting acids will be neutralized.

  • Titration: Add a few drops of phenolphthalein indicator to the solution. Titrate the excess NaOH with a standardized 0.1 M hydrochloric acid (HCl) solution until the pink color disappears.

  • Calculation:

    • Moles of NaOH initially added = Molarity of NaOH × Volume of NaOH (in L)

    • Moles of excess NaOH = Molarity of HCl × Volume of HCl used (in L)

    • Moles of NaOH consumed by acetyl iodide = Moles of NaOH initially added - Moles of excess NaOH

    • Since 1 mole of acetyl iodide produces 2 moles of acid (acetic acid and HI), 2 moles of NaOH are consumed per mole of acetyl iodide.

    • Moles of Acetyl Iodide = (Moles of NaOH consumed) / 2

    • Purity (%) = (Mass of Acetyl Iodide / Initial mass of sample) × 100

Note: This is a general procedure. The specific reaction conditions and stoichiometry should be carefully considered for accurate results.

Visualizations

Acetyl_Iodide_Degradation_Pathway acetyl_iodide Acetyl Iodide (CH₃COI) acetic_acid Acetic Acid (CH₃COOH) acetyl_iodide->acetic_acid Hydrolysis hi Hydrogen Iodide (HI) acetyl_iodide->hi Hydrolysis moisture Moisture (H₂O) moisture->acetic_acid moisture->hi iodine Iodine (I₂) (Brown Color) hi->iodine Oxidation air_light Air / Light air_light->iodine cui Copper(I) Iodide (CuI) iodine->cui Scavenging copper Copper Stabilizer (Cu) copper->cui

Caption: Degradation pathway of acetyl iodide and the role of a copper stabilizer.

Troubleshooting_Workflow start Observe Acetyl Iodide Instability (e.g., color change, inconsistent results) check_storage Review Storage Conditions: - Temperature (2-8°C?) - Inert Atmosphere? - Light Protection? start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Improve Storage: - Refrigerate - Use Inert Gas - Store in Dark check_storage->storage_bad No check_stabilizer Is a Stabilizer Used? storage_ok->check_stabilizer storage_bad->check_stabilizer stabilizer_yes Stabilizer Present check_stabilizer->stabilizer_yes Yes stabilizer_no Add Stabilizer (e.g., Copper Wire) check_stabilizer->stabilizer_no No purify Consider Purification (Fractional Distillation) stabilizer_yes->purify stabilizer_no->purify assay Perform Purity Assay (e.g., Titration) purify->assay end Use Stabilized and Assayed Acetyl Iodide assay->end

Caption: Troubleshooting workflow for unstable acetyl iodide.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Acetylating Agents: Acetyl Iodide vs. Acetyl Chloride

For Researchers, Scientists, and Drug Development Professionals Introduction Acetylation, the introduction of an acetyl group onto a nucleophilic substrate, is a fundamental transformation in organic synthesis, crucial f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylation, the introduction of an acetyl group onto a nucleophilic substrate, is a fundamental transformation in organic synthesis, crucial for the protection of functional groups, the synthesis of esters and amides, and the preparation of active pharmaceutical ingredients.[1] The choice of acetylating agent is a critical parameter that dictates the efficiency, selectivity, and overall success of the reaction. Among the most potent acetylating agents are the acyl halides, with acetyl chloride being a common laboratory staple. Its lesser-known, more reactive counterpart, acetyl iodide, offers unique advantages in certain applications. This guide provides an objective, data-supported comparison of acetyl iodide and acetyl chloride for acetylation reactions, to aid researchers in selecting the optimal reagent for their synthetic needs.

Performance Comparison: A Balance of Reactivity and Practicality

The reactivity of acyl halides in nucleophilic acyl substitution reactions is largely governed by the leaving group's ability. A better leaving group leads to a more reactive acyl halide. The order of reactivity is generally accepted as: Acetyl Iodide > Acetyl Bromide > Acetyl Chloride > Acetyl Fluoride. This is because the iodide ion is a weaker base and therefore a better leaving group than the chloride ion.[2]

While direct, side-by-side quantitative comparisons of acetyl iodide and acetyl chloride under identical conditions are scarce in published literature, the enhanced reactivity of acetyl iodide can be inferred from fundamental chemical principles and from studies on the in situ generation of acyl iodides to promote challenging acylations.[3]

Data Presentation

The following table summarizes the key properties and comparative performance of acetyl iodide and acetyl chloride. Data for acetyl chloride is presented alongside acetic anhydride, a common, less reactive alternative, to provide a broader context for reactivity.

FeatureAcetyl IodideAcetyl ChlorideAcetic Anhydride
Formula CH₃COICH₃COCl(CH₃CO)₂O
Molecular Weight 169.95 g/mol 78.49 g/mol 102.09 g/mol
Boiling Point 108 °C52 °C139 °C
Reactivity Very HighHighModerate
Stability Decomposes in water and on exposure to air and light. Turns brown on storage.[4]Reacts vigorously with water, fumes in moist air.[5]More stable to handle than acyl halides, but still moisture-sensitive.[5]
Typical Byproduct Hydrogen Iodide (HI)Hydrogen Chloride (HCl)Acetic Acid (CH₃COOH)
Representative Yield (Acetylation of Benzyl (B1604629) Alcohol) Expected to be very high, likely ≥98% under optimized conditions.98% (Solvent-free, ZnCl₂ catalyst, 30°C, 0.3 h)95% (Solvent-free, ZnCl₂ catalyst, 30°C, 0.5 h)
Key Advantages Highest reactivity, useful for difficult acetylations of hindered or deactivated substrates.High reactivity, readily available, cost-effective.Easy to handle, byproduct is less corrosive than HCl.[5]
Key Disadvantages Lower stability, higher cost, less common.Corrosive byproduct (HCl), vigorous reaction with water.[5]Lower reactivity requiring harsher conditions or longer reaction times.

Delving into the Chemistry: Reaction Mechanisms

The acetylation of nucleophiles (such as alcohols, phenols, and amines) by both acetyl iodide and acetyl chloride proceeds via a nucleophilic acyl substitution mechanism. The key difference in their reactivity lies in the stability of the halide leaving group.

The general mechanism involves a two-step process:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen (of an alcohol or phenol) or nitrogen (of an amine) attacks the electrophilic carbonyl carbon of the acetyl halide. This forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the halide ion (I⁻ or Cl⁻) as the leaving group. The better leaving group ability of iodide compared to chloride facilitates a faster second step, contributing to the overall higher reaction rate for acetyl iodide.

The liberated proton is typically neutralized by a base, such as pyridine (B92270) or triethylamine, which is often added to the reaction mixture to drive the equilibrium towards the products.

Below is a DOT script representation of the general nucleophilic acyl substitution mechanism for an alcohol with an acetyl halide.

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Protocols

Below are detailed experimental protocols for the acetylation of a primary alcohol (benzyl alcohol) and a primary amine (aniline) using acetyl chloride. A protocol for the in situ generation of acetyl iodide is also provided, which can be adapted for various nucleophiles.

Protocol 1: Acetylation of Benzyl Alcohol with Acetyl Chloride

This protocol is based on a solvent-free, catalyzed reaction that provides a high yield of benzyl acetate (B1210297) in a short reaction time.

Materials:

  • Benzyl alcohol (1 mmol, 108.14 mg)

  • Acetyl chloride (1.2 mmol, 94.19 mg, 0.085 mL)

  • Anhydrous Zinc Chloride (ZnCl₂) (0.5 mmol, 68.15 mg)

  • Dichloromethane (B109758) (for workup)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask containing a magnetic stir bar, add benzyl alcohol and anhydrous zinc chloride.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add acetyl chloride dropwise to the stirred mixture.

  • Allow the reaction to stir at 30°C for approximately 20 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Expected Yield: ~98%

Acetylation_Workflow start Start reactants Combine Benzyl Alcohol and ZnCl₂ in a flask start->reactants cool Cool to 0°C reactants->cool add_accl Add Acetyl Chloride dropwise cool->add_accl react Stir at 30°C for ~20 min (Monitor by TLC) add_accl->react quench Quench with saturated NaHCO₃ solution react->quench extract Extract with Dichloromethane quench->extract wash_dry Wash with Brine and Dry over Na₂SO₄ extract->wash_dry concentrate Filter and Concentrate under reduced pressure wash_dry->concentrate purify Purify by Column Chromatography (if needed) concentrate->purify end End purify->end

References

Comparative

A Comparative Guide to the Reactivity of Acetyl Halides for Researchers, Scientists, and Drug Development Professionals

An Objective Comparison of Acetyl Halide Performance with Supporting Experimental Data In the realm of organic synthesis, particularly in the pharmaceutical and fine chemical industries, the choice of an acylating agent...

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Acetyl Halide Performance with Supporting Experimental Data

In the realm of organic synthesis, particularly in the pharmaceutical and fine chemical industries, the choice of an acylating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and overall yield. Among the most potent acylating agents are the acetyl halides: acetyl fluoride (B91410), acetyl chloride, acetyl bromide, and acetyl iodide. Their high reactivity makes them invaluable for the construction of esters, amides, and other carbonyl-containing compounds. However, this reactivity is not uniform across the series. A nuanced understanding of their relative reactivities is paramount for rational reaction design and optimization.

This guide provides a comprehensive comparison of the reactivity of these four key acetyl halides. The information presented is based on established chemical principles and available experimental and theoretical data, offering researchers a reliable resource for selecting the most appropriate acetylating agent for their specific synthetic needs.

Unveiling the Reactivity Landscape: A Quantitative and Qualitative Comparison

The reactivity of acetyl halides in nucleophilic acyl substitution reactions follows a clear and predictable trend, largely governed by the nature of the halogen atom. The established order of reactivity is:

Acetyl Iodide > Acetyl Bromide > Acetyl Chloride > Acetyl Fluoride

This trend is a consequence of a delicate interplay between three key factors: the leaving group ability of the halide anion, the strength of the carbon-halogen bond, and the electronegativity of the halogen.

Acetyl HalideChemical FormulaLeaving Group Ability of X⁻C-X Bond Strength (approx. kJ/mol)Halogen Electronegativity (Pauling Scale)Relative Reactivity
Acetyl Iodide CH₃COIExcellent (weakest base)~2342.66Highest
Acetyl Bromide CH₃COBrGood~2852.96High
Acetyl Chloride CH₃COClModerate~3513.16Moderate
Acetyl Fluoride CH₃COFPoor (strongest base)~4513.98Lowest

Experimental data from solvolysis studies of acetyl fluoride and acetyl chloride in various solvent systems quantitatively support this trend. For instance, in aqueous acetone, acetyl chloride reacts significantly faster than acetyl fluoride. This difference in reactivity can be attributed to the superior leaving group ability of the chloride ion compared to the fluoride ion and the weaker carbon-chlorine bond compared to the carbon-fluorine bond. While specific rate constants for acetyl bromide and iodide under the same conditions are not available in the cited literature, their positions in the reactivity series are firmly established based on the known trends in leaving group ability and bond strengths for the heavier halogens.

The Science Behind the Reactivity: Key Influencing Factors

The reactivity of acetyl halides is primarily dictated by the stability of the halide anion (the leaving group) and the strength of the carbon-halogen bond.

  • Leaving Group Ability: The rate of a nucleophilic acyl substitution reaction is significantly influenced by the ability of the leaving group to depart from the tetrahedral intermediate. A good leaving group is a weak base, as it can stabilize the negative charge it acquires upon departure. The basicity of the halide anions increases in the order I⁻ < Br⁻ < Cl⁻ < F⁻. Consequently, iodide is the best leaving group, and fluoride is the poorest, leading to the observed reactivity trend.

  • Carbon-Halogen Bond Strength: The strength of the carbon-halogen bond must be overcome during the substitution reaction. The bond strength decreases as we go down the halogen group: C-F > C-Cl > C-Br > C-I. The weaker the bond, the more easily it is cleaved, contributing to a faster reaction rate.

  • Electronegativity: While fluorine is the most electronegative halogen, which leads to a more polarized C-X bond and a more electrophilic carbonyl carbon, this effect is overshadowed by the poor leaving group ability of the fluoride ion and the exceptional strength of the C-F bond.

The interplay of these factors is visually represented in the following diagram:

G Factors Influencing Acetyl Halide Reactivity Reactivity Reactivity Trend (I > Br > Cl > F) LeavingGroup Leaving Group Ability (I⁻ > Br⁻ > Cl⁻ > F⁻) LeavingGroup->Reactivity Increases Reactivity BondStrength C-X Bond Strength (C-I < C-Br < C-Cl < C-F) BondStrength->Reactivity Decreases Reactivity Electronegativity Electronegativity (F > Cl > Br > I) Electronegativity->Reactivity Minor Influence (outweighed by other factors)

Factors influencing the reactivity of acetyl halides.

Experimental Protocols for Comparative Reactivity Studies

To empirically determine and compare the reactivity of acetyl halides, several experimental protocols can be employed. These methods typically involve monitoring the rate of a nucleophilic substitution reaction, such as hydrolysis, alcoholysis, or aminolysis.

Hydrolysis Rate Determination via Conductivity Measurement

This method is suitable for following the hydrolysis of acetyl halides, which produces a hydrohalic acid (HX) and acetic acid. The increase in ionic conductivity of the solution as the reaction progresses can be directly correlated to the reaction rate.

Experimental Workflow:

G Workflow for Hydrolysis Rate Determination by Conductivity cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis PrepSolvent Prepare Solvent System (e.g., Acetone/Water) Initiate Initiate Reaction (Inject substrate into solvent) PrepSolvent->Initiate PrepSubstrate Prepare Acetyl Halide Solution (in anhydrous solvent) PrepSubstrate->Initiate Monitor Monitor Conductivity (over time) Initiate->Monitor Plot Plot ln(G∞ - Gt) vs. Time Monitor->Plot Calculate Calculate Rate Constant (k) (from the slope) Plot->Calculate

Workflow for hydrolysis rate determination by conductivity.

Methodology:

  • Solution Preparation: Prepare a stock solution of the acetyl halide in a dry, inert solvent (e.g., anhydrous acetone). Prepare the reaction solvent, typically a mixture of an organic solvent and water (e.g., 90:10 acetone:water by volume), and allow it to equilibrate to the desired reaction temperature in a thermostated vessel equipped with a conductivity probe.

  • Reaction Initiation: Inject a small, precise volume of the acetyl halide stock solution into the stirred reaction solvent to initiate the hydrolysis.

  • Data Acquisition: Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reaches a stable plateau, G∞).

  • Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the difference between the final conductivity and the conductivity at time t (ln(G∞ - Gt)) against time. The slope of the resulting linear plot will be equal to -k.

Alcoholysis/Aminolysis Rate Determination via HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of a reaction by separating and quantifying the reactants and products over time. This is particularly useful for alcoholysis (formation of an ester) or aminolysis (formation of an amide).

Methodology:

  • Reaction Setup: In a thermostated reaction vessel, combine the alcohol or amine nucleophile with a suitable solvent.

  • Reaction Initiation: Add the acetyl halide to initiate the reaction.

  • Sampling and Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing a quenching agent (e.g., a large excess of a highly reactive amine or an acidic solution to neutralize any remaining acetyl halide).

  • HPLC Analysis: Analyze the quenched samples by HPLC. The concentration of the starting material (e.g., the amine) or the product (e.g., the amide) can be determined by comparing the peak areas to a calibration curve.

  • Data Analysis: Plot the concentration of the reactant or product as a function of time to determine the initial reaction rate. Comparing the initial rates for the different acetyl halides will provide a measure of their relative reactivity.

Reaction Monitoring by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the reaction in real-time by observing the disappearance of reactant signals and the appearance of product signals.

Methodology:

  • Sample Preparation: In an NMR tube, dissolve the nucleophile (e.g., an alcohol or amine) in a suitable deuterated solvent.

  • Reaction Initiation: Cool the NMR tube and its contents before adding a precise amount of the acetyl halide.

  • NMR Data Acquisition: Quickly place the NMR tube in the spectrometer and acquire spectra at regular time intervals.

  • Data Analysis: Integrate the characteristic peaks of the starting material and the product in each spectrum. The relative integrals will change over time, providing a direct measure of the reaction progress. Plot the concentration (or relative integral) of the reactant or product versus time to determine the reaction rate.

Conclusion

Validation

A Comparative Guide to Analytical Techniques for the Characterization of Acetyl Iodide

For Researchers, Scientists, and Drug Development Professionals Acetyl iodide (CH₃COI) is a highly reactive and important chemical intermediate in various industrial processes, including the production of acetic acid. It...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acetyl iodide (CH₃COI) is a highly reactive and important chemical intermediate in various industrial processes, including the production of acetic acid. Its inherent instability, particularly its reactivity towards moisture, presents unique challenges for its characterization. This guide provides a comparative overview of key analytical techniques for the qualitative and quantitative analysis of acetyl iodide, complete with experimental protocols and performance data to aid researchers in selecting the most appropriate method for their needs.

Spectroscopic Techniques: A Qualitative and Quantitative Overview

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for elucidating the structure and purity of acetyl iodide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the molecular structure of a compound. For acetyl iodide, both ¹H and ¹³C NMR are highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of acetyl iodide is simple and diagnostic, showing a single sharp singlet for the methyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 1: Comparison of NMR Spectroscopy Parameters for Acetyl Iodide

Parameter¹H NMR¹³C NMR
Chemical Shift (δ) ~2.995 ppm (in CDCl₃)[1]Methyl Carbon (CH₃): ~35 ppm Carbonyl Carbon (C=O): ~208 ppm
Multiplicity SingletSinglet (proton-decoupled)
Key Information Presence and chemical environment of the acetyl group's protons.Confirms the presence of the two carbon atoms and their respective chemical environments.
Advantages - Rapid analysis - Non-destructive - Excellent for structural confirmation - Quantitative capability (qNMR)- Unambiguous carbon skeleton information - Less signal overlap than ¹H NMR
Limitations - Lower sensitivity compared to MS - Requires deuterated solvents- Lower natural abundance of ¹³C results in lower sensitivity - Longer acquisition times

Experimental Protocol: Quantitative ¹H NMR (qNMR) of Acetyl Iodide

Quantitative NMR (qNMR) allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.[2][3][4][5] Due to the reactivity of acetyl iodide, all sample preparation must be conducted under anhydrous conditions.

  • Materials:

    • Acetyl iodide sample

    • Anhydrous deuterated chloroform (B151607) (CDCl₃)

    • Internal Standard (e.g., maleic acid, certified reference material)

    • Anhydrous NMR tubes

    • Gas-tight syringe

  • Sample Preparation (in a glovebox or under an inert atmosphere):

    • Accurately weigh approximately 5-10 mg of the internal standard into a clean, dry vial.

    • Accurately weigh approximately 15-20 mg of the acetyl iodide sample into the same vial.

    • Using a gas-tight syringe, add approximately 0.7 mL of anhydrous CDCl₃.

    • Cap the vial and gently swirl to dissolve the sample and standard completely.

    • Transfer the solution to an anhydrous NMR tube and cap securely.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). A relaxation delay of 30-60 seconds is generally recommended for accurate quantification.

    • Number of Scans (ns): 8 or more, depending on the desired signal-to-noise ratio.

    • Acquisition Time (aq): At least 3 seconds.

    • Temperature: Maintain a constant temperature (e.g., 298 K).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the singlet from the acetyl iodide methyl protons and a well-resolved signal from the internal standard.

    • Calculate the purity of the acetyl iodide sample using the following equation:

    Purity_sample (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std

    Where:

    • I = Integral area

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = Mass

    • Purity = Purity of the standard

qNMR_Workflow cluster_prep Sample Preparation (Anhydrous) cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_std Weigh Internal Standard weigh_sample Weigh Acetyl Iodide dissolve Dissolve in Anhydrous CDCl3 weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum transfer->nmr_acq process_data Process Spectrum (FT, Phasing, Baseline) nmr_acq->process_data integrate Integrate Signals process_data->integrate calculate Calculate Purity integrate->calculate

Quantitative ¹H NMR (qNMR) workflow for acetyl iodide.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying functional groups. The IR spectrum of acetyl iodide is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch.

Table 2: Key IR Vibrational Frequencies for Acetyl Iodide

Vibrational ModeFrequency (cm⁻¹) (Liquid Phase)Intensity
C=O Stretch ~1775Strong
CH₃ Asymmetric Stretch ~3010Medium
CH₃ Symmetric Stretch ~2930Medium
CH₃ Deformation ~1410Medium
C-C Stretch ~950Medium
C-I Stretch ~532[6]Weak

Note: Frequencies can vary slightly based on the phase (gas or liquid) and solvent.[7]

Experimental Protocol: FT-IR Analysis of Liquid Acetyl Iodide

Due to its reactivity with moisture, a thin film method using salt plates is suitable for analyzing liquid acetyl iodide. All operations should be performed in a dry environment (e.g., a glovebox or under a nitrogen blanket).

  • Materials:

    • Acetyl iodide sample

    • Potassium bromide (KBr) or sodium chloride (NaCl) salt plates

    • Pasteur pipette

    • Hexane (B92381) (for cleaning)

  • Sample Preparation:

    • Ensure the salt plates are clean and dry by washing with anhydrous hexane and drying in an oven.

    • In a dry atmosphere, place one to two drops of liquid acetyl iodide onto the center of one salt plate using a Pasteur pipette.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

  • IR Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Mode: Transmittance.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the clean, empty salt plates before running the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to known literature values.

FTIR_Workflow cluster_prep Sample Preparation (Anhydrous) cluster_acq IR Data Acquisition cluster_analysis Data Analysis clean_plates Clean & Dry Salt Plates apply_sample Apply Liquid Acetyl Iodide clean_plates->apply_sample create_film Form Thin Film apply_sample->create_film ir_acq Acquire FT-IR Spectrum create_film->ir_acq identify_peaks Identify Characteristic Peaks ir_acq->identify_peaks

FT-IR analysis workflow for liquid acetyl iodide.

Chromatographic Techniques: Separation and Quantification

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, the high reactivity of acetyl iodide makes its direct analysis challenging.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct injection of acetyl iodide can lead to reactions with active sites in the GC inlet and column, causing peak tailing, poor reproducibility, and degradation. A more reliable approach involves derivatization to a more stable compound prior to analysis.

Derivatization with Methanol (B129727)

Acetyl iodide reacts rapidly with methanol to form the more stable and less reactive methyl acetate (B1210297), which is readily amenable to GC-MS analysis.

Table 3: Comparison of GC-MS Methods for Acetyl Iodide Analysis

ParameterDirect Injection (Hypothetical)Derivatization to Methyl Acetate
Analyte Acetyl IodideMethyl Acetate
Advantages - Faster sample preparation- Improved analyte stability - Better chromatographic peak shape - Enhanced reproducibility - Protects the GC system
Disadvantages - High reactivity leads to degradation - Poor peak shape and reproducibility - Potential for column damage- Additional sample preparation step - Potential for incomplete derivatization
Typical LOD Not RecommendedLow ng/mL to pg/mL range (analyte dependent)[8]

Experimental Protocol: GC-MS Analysis of Acetyl Iodide via Methanol Derivatization

This protocol involves the in-situ derivatization of acetyl iodide to methyl acetate followed by GC-MS analysis. All steps involving acetyl iodide should be performed under anhydrous conditions.

  • Materials:

    • Acetyl iodide sample

    • Anhydrous methanol

    • Anhydrous solvent (e.g., dichloromethane (B109758) or hexane)

    • Internal Standard (e.g., a stable ester not present in the sample, like ethyl propionate)

    • Autosampler vials with septa

  • Derivatization and Sample Preparation:

    • Prepare a stock solution of the internal standard in the anhydrous solvent.

    • In a clean, dry autosampler vial, add a known volume of the anhydrous solvent.

    • Add a known amount of the acetyl iodide sample to the vial.

    • Add a known volume of the internal standard stock solution.

    • Add an excess of anhydrous methanol (e.g., 5-10 equivalents relative to acetyl iodide).

    • Cap the vial immediately and vortex for 1-2 minutes to ensure complete reaction.

  • GC-MS Data Acquisition:

    • GC System: Gas chromatograph with a split/splitless injector.

    • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 2 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS System: Quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-200.

  • Data Analysis:

    • Identify the peaks for methyl acetate and the internal standard based on their retention times and mass spectra.

    • The mass spectrum of methyl acetate will show a molecular ion at m/z 74 and characteristic fragments at m/z 59, 43, and 31.

    • Quantify the amount of methyl acetate (and thus the original acetyl iodide) by comparing its peak area to that of the internal standard.

GCMS_Derivatization_Workflow cluster_prep Derivatization & Sample Prep (Anhydrous) cluster_acq GC-MS Data Acquisition cluster_analysis Data Analysis mix_reagents Mix Acetyl Iodide, Solvent, & Internal Std add_methanol Add Excess Methanol mix_reagents->add_methanol react Vortex to React add_methanol->react gcms_acq Inject and Run GC-MS react->gcms_acq identify_peaks Identify Methyl Acetate & Internal Std Peaks gcms_acq->identify_peaks quantify Quantify using Peak Areas identify_peaks->quantify

GC-MS analysis workflow for acetyl iodide via methanol derivatization.

Summary and Comparison of Techniques

The choice of analytical technique for characterizing acetyl iodide depends on the specific requirements of the analysis, such as the need for quantitative data, the desired level of structural information, and the available instrumentation.

Table 4: Overall Comparison of Analytical Techniques for Acetyl Iodide

TechniquePrimary UseSample PreparationKey AdvantagesKey Limitations
¹H NMR Structural Elucidation, PuritySimple dissolution in deuterated solvent (anhydrous)Non-destructive, excellent for structural confirmation, quantitative.Moderate sensitivity.
¹³C NMR Structural ElucidationSimple dissolution in deuterated solvent (anhydrous)Unambiguous carbon skeleton information.Low sensitivity, longer acquisition times.
FT-IR Functional Group IdentificationMinimal (thin film)Rapid, simple, low cost.Limited structural information, not ideal for quantification.
GC-MS Separation & QuantificationDerivatization requiredHigh sensitivity and selectivity, excellent for complex mixtures.Destructive, direct analysis is problematic due to reactivity.

Conclusion

The characterization of acetyl iodide requires careful consideration of its reactive nature. For detailed structural elucidation and accurate purity determination, quantitative ¹H NMR is a robust and reliable method, provided that strictly anhydrous conditions are maintained during sample preparation. FT-IR spectroscopy offers a quick and straightforward means of confirming the presence of the carbonyl functional group. For trace analysis or analysis in complex matrices, GC-MS following derivatization to a more stable compound like methyl acetate is the recommended approach, offering high sensitivity and selectivity. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method for their specific analytical needs in the study of acetyl iodide.

References

Comparative

A Comparative Guide to the Spectroscopic Data of Acetyl Iodide and its Alternatives

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of acetylating agents is paramount. Acetyl iodide, a highly reactive acetylating ag...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of acetylating agents is paramount. Acetyl iodide, a highly reactive acetylating agent, is a key intermediate in various industrial processes, including the production of acetic acid and acetic anhydride. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of acetyl iodide against two common alternatives: acetyl chloride and acetic anhydride. The presented data facilitates the identification and differentiation of these compounds, crucial for reaction monitoring and quality control.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for acetyl iodide, acetyl chloride, and acetic anhydride.

¹H NMR Data
CompoundChemical Shift (δ) of -CH₃ (ppm)Solvent
Acetyl Iodide 2.86Not specified
Acetyl Chloride 2.67CDCl₃
Acetic Anhydride 2.21CDCl₃
¹³C NMR Data
CompoundChemical Shift (δ) of -CH₃ (ppm)Chemical Shift (δ) of C=O (ppm)Solvent
Acetyl Iodide 32.7207.5Not specified
Acetyl Chloride 33.7170.1Not specified
Acetic Anhydride 22.1166.7Not specified
Infrared (IR) Spectroscopy Data
CompoundC=O Stretch (cm⁻¹)C-X Stretch (cm⁻¹)Other Key Peaks (cm⁻¹)
Acetyl Iodide ~1786 (gas), ~1748 (liquid)~532 (C-I)[1]
Acetyl Chloride ~1806Not specified
Acetic Anhydride ~1824 and ~1758 (two bands)Not specified

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra for liquid samples such as acetyl halides and anhydrides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A small amount of the liquid sample (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The final volume is typically 0.6-0.7 mL. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

  • Instrument Setup : The NMR spectrometer is tuned to the appropriate nucleus (¹H or ¹³C). Standard acquisition parameters are set, including the spectral width, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition : The prepared NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity, which is crucial for obtaining sharp spectral lines. The NMR experiment is then initiated.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum. The chemical shifts of the signals are then referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid) : For a pure liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation. A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid into a thin, uniform film.

  • Instrument Setup : The IR spectrometer is set to acquire a background spectrum of the ambient atmosphere (and the salt plates, if desired). This background is automatically subtracted from the sample spectrum.

  • Data Acquisition : The prepared salt plates with the sample are placed in the sample holder of the spectrometer. The IR spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis : The resulting spectrum displays the transmittance or absorbance of IR radiation as a function of wavenumber (cm⁻¹). The characteristic absorption bands corresponding to different vibrational modes of the molecule are then identified and analyzed.

Workflow for Spectroscopic Comparison

The following diagram illustrates a logical workflow for the comparison of spectroscopic data for acetyl iodide and its alternatives.

Spectroscopic_Comparison_Workflow cluster_start Start cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Comparison cluster_output Output Start Select Acetylating Agents (Acetyl Iodide, Acetyl Chloride, Acetic Anhydride) NMR_Acq Acquire NMR Spectra (¹H and ¹³C) Start->NMR_Acq Prepare Samples IR_Acq Acquire IR Spectrum Start->IR_Acq Prepare Samples NMR_Data Tabulate NMR Data: - Chemical Shifts (δ) - Multiplicity NMR_Acq->NMR_Data Process FID IR_Data Tabulate IR Data: - Key Frequencies (cm⁻¹) - Functional Group Assignments IR_Acq->IR_Data Process Interferogram Comparison Comparative Analysis: - Identify unique spectral features - Correlate structure with spectral data NMR_Data->Comparison IR_Data->Comparison Guide Generate Comparison Guide Comparison->Guide Synthesize Findings

Caption: Workflow for the comparative analysis of spectroscopic data.

References

Validation

A Comparative Guide to the Analysis of Acetyl Iodide: Mass Spectrometry and Its Alternatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of chemical analysis, the accurate identification and quantification of reactive compounds like acetyl iodide are paramount. This guide pro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical analysis, the accurate identification and quantification of reactive compounds like acetyl iodide are paramount. This guide provides an objective comparison of mass spectrometry (MS) with alternative analytical techniques for the characterization of acetyl iodide. The information herein is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.

Mass Spectrometry Analysis of Acetyl Iodide

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the structural elucidation of volatile compounds like acetyl iodide. The high-energy electrons used in EI induce fragmentation of the parent molecule, yielding a characteristic pattern of fragment ions that serves as a molecular fingerprint.

Fragmentation Pattern of Acetyl Iodide

The mass spectrum of acetyl iodide is characterized by several key fragments. The molecular ion peak ([M]+) is expected at a mass-to-charge ratio (m/z) of 170, corresponding to the molecular weight of acetyl iodide (C₂H₃IO). However, due to the lability of the C-I bond, the molecular ion peak may be of low abundance.

The most prominent peaks in the mass spectrum of acetyl iodide are observed at:

  • m/z 127: This peak corresponds to the iodine cation ([I]+) and is often the base peak, indicating the facile cleavage of the carbon-iodine bond.

  • m/z 43: This peak represents the acetyl cation ([CH₃CO]+), a common fragment for acetyl-containing compounds.

  • m/z 15: A smaller peak corresponding to the methyl cation ([CH₃]+) may also be present.

The following table summarizes the major ions observed in the electron ionization mass spectrum of acetyl iodide.

m/zIonRelative Abundance
170[CH₃COI]+• (Molecular Ion)Low
127[I]+High (Often Base Peak)
43[CH₃CO]+High
15[CH₃]+Low to Moderate

Data sourced from NIST and PubChem databases. [1]

Fragmentation Pathway

The fragmentation of acetyl iodide in an EI-MS system can be visualized as a series of bond cleavages initiated by the removal of an electron. The primary fragmentation event is the cleavage of the weak C-I bond, leading to the formation of the highly stable iodine cation and an acetyl radical. Alternatively, cleavage of the C-C bond can occur, though it is a less favored pathway.

Acetyl_Iodide_Fragmentation cluster_frags M [CH₃COI]⁺• m/z 170 I_ion [I]⁺ m/z 127 M->I_ion - •COCH₃ Ac_ion [CH₃CO]⁺ m/z 43 M->Ac_ion - •I Me_ion [CH₃]⁺ m/z 15 Ac_ion->Me_ion - CO

Caption: Fragmentation pathway of acetyl iodide in EI-MS.

Alternative Analytical Techniques

While mass spectrometry is a primary tool for the analysis of acetyl iodide, other spectroscopic and chromatographic methods offer complementary information and can be advantageous in specific analytical scenarios.

High-Performance Liquid Chromatography (HPLC)

Direct analysis of the highly reactive acetyl iodide by HPLC is challenging. However, derivatization can be employed to convert it into a more stable and readily detectable compound. A common approach involves the reaction of the acyl halide with a nucleophilic reagent containing a chromophore, allowing for detection by UV-Vis spectroscopy.

For instance, derivatization with 2-nitrophenylhydrazine (B1229437) yields a product with strong UV absorbance, enabling sensitive quantification.

ParameterHPLC with Derivatization
Principle Separation of a stable derivative by liquid chromatography and quantification by UV-Vis detection.
Detection Limit Typically in the range of 0.01-0.03 μg/mL for acyl chlorides.
Linearity Range Wide linear range, often spanning several orders of magnitude.
Precision (%RSD) Generally below 5%.
Advantages High sensitivity and selectivity, suitable for trace analysis in complex matrices.
Disadvantages Requires a derivatization step, which can add complexity and potential for error.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about molecules in solution. Both ¹H and ¹³C NMR can be used to characterize acetyl iodide.

  • ¹H NMR: The proton NMR spectrum of acetyl iodide is expected to show a singlet for the methyl protons. The chemical shift of this singlet is influenced by the electronegativity of the adjacent carbonyl and iodine atoms and is typically observed around 2.995 ppm .

  • ¹³C NMR: The carbon NMR spectrum will show two signals: one for the methyl carbon and one for the carbonyl carbon. The carbonyl carbon of acyl halides is characteristically deshielded and appears in the range of 160-180 ppm .

ParameterNMR Spectroscopy
Principle Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
¹H Chemical Shift (CH₃) ~2.995 ppm
¹³C Chemical Shift (C=O) 160-180 ppm
Advantages Non-destructive technique providing detailed structural information.
Disadvantages Lower sensitivity compared to MS and HPLC, requires higher sample concentrations.
Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique for identifying functional groups in a molecule. The key diagnostic absorption for acetyl iodide is the carbonyl (C=O) stretching vibration. Due to the high electronegativity of the iodine atom, this band appears at a relatively high frequency, typically around 1800 cm⁻¹ .

ParameterInfrared Spectroscopy
Principle Absorption of infrared radiation corresponding to molecular vibrations.
Characteristic Absorption (C=O) ~1800 cm⁻¹
Advantages Fast, simple, and non-destructive.
Disadvantages Provides limited structural information beyond the identification of functional groups.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of volatile compounds like acetyl iodide.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample containing Acetyl Iodide Dilution Dilution in a volatile solvent (e.g., Dichloromethane) Sample->Dilution Injection Injection into GC Separation Separation on a capillary column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (e.g., Quadrupole) Ionization->Detection Spectrum Mass Spectrum Acquisition Detection->Spectrum Library Library Search and Fragmentation Analysis Spectrum->Library Quantification Quantification using internal/external standards Library->Quantification

Caption: General workflow for GC-MS analysis of acetyl iodide.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile, inert solvent (e.g., dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

  • GC Separation: Employ a suitable temperature program to separate the components of the sample. A typical program might start at 40°C and ramp up to 250°C.

  • Mass Spectrometry: The eluting compounds are introduced into the ion source of the mass spectrometer. Set the electron energy to 70 eV. Acquire mass spectra over a suitable m/z range (e.g., 10-200 amu).

  • Data Analysis: Identify acetyl iodide based on its retention time and the characteristic fragmentation pattern in the mass spectrum. For quantitative analysis, use an internal or external standard calibration.

HPLC with Pre-column Derivatization

This protocol describes a general method for the analysis of acyl halides after derivatization.

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample containing Acetyl Iodide Derivatization Reaction with Derivatizing Agent (e.g., 2-nitrophenylhydrazine) in a suitable solvent Sample->Derivatization Injection Injection onto HPLC Separation Separation on a C18 reversed-phase column Injection->Separation Detection UV-Vis Detection at appropriate wavelength Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Quantification Quantification based on peak area against a calibration curve Chromatogram->Quantification

References

Comparative

A Comparative Guide to Validating the Purity of Synthesized Acetyl Iodide

For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reliable and reproducible results. Acetyl iodide, a highly reactive acetylating agent, is no exception.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reliable and reproducible results. Acetyl iodide, a highly reactive acetylating agent, is no exception. Its purity is critical for successful organic syntheses and the development of novel therapeutics. This guide provides an objective comparison of three common analytical techniques for validating the purity of synthesized acetyl iodide: Argentometric Titration, Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy.

Comparison of Analytical Methods for Acetyl Iodide Purity

The selection of an appropriate analytical method for purity determination depends on factors such as the required accuracy, precision, available instrumentation, and the nature of potential impurities. The following table summarizes the key performance characteristics of the three methods.

FeatureArgentometric Titration (Post-Hydrolysis)Gas Chromatography (GC-FID)Quantitative ¹H NMR (qNMR)
Principle Hydrolysis of acetyl iodide to hydroiodic acid (HI), followed by precipitation titration of the resulting iodide ions with a standardized silver nitrate (B79036) solution.Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, with detection by flame ionization.The integral of an NMR signal is directly proportional to the number of corresponding protons. Purity is determined by comparing the analyte signal to that of a certified internal standard.
Purity Measurement Measures the total amount of hydrolyzable iodide, providing an assay of the active substance.Separates and quantifies the main component relative to other volatile and thermally stable impurities.[1]Provides a direct, primary measure of the analyte's molar concentration and purity without the need for an analyte-specific reference standard.[2]
Accuracy High, contingent on the precise standardization of the titrant.High, requires proper calibration with a reference standard.High, traceable to SI units when using a certified internal standard.[2]
Precision (%RSD) Typically < 1%Typically < 2%Typically < 1%
Selectivity Non-selective for the source of iodide; any iodide-containing impurity will be titrated.Highly selective, capable of separating structurally similar volatile impurities.Highly selective based on the unique chemical environment of protons in the molecule.
Sensitivity (LOD) Lower sensitivity compared to instrumental methods (millimolar range).High sensitivity, capable of detecting trace impurities (ppm range).[3]Moderate sensitivity, not ideal for trace impurity analysis (micromolar range).[3]
Analysis Time Rapid (minutes per sample).Relatively fast (5-30 minutes per sample).Fast data acquisition (minutes), but data processing can be more involved.
Cost (Instrument) Low (basic laboratory glassware).High initial investment.Very high initial investment.
Cost (Per Sample) Low (minimal reagent consumption).Moderate (carrier gases, columns).Moderate (deuterated solvents, internal standards).

Experimental Protocols

Argentometric Titration (Volhard Method)

This method involves the hydrolysis of acetyl iodide and subsequent back-titration of the resulting iodide.

Principle: Acetyl iodide rapidly hydrolyzes in water to form acetic acid and hydroiodic acid (HI). An excess of standardized silver nitrate (AgNO₃) is added to precipitate the iodide as silver iodide (AgI). The remaining excess silver nitrate is then back-titrated with a standardized potassium thiocyanate (B1210189) (KSCN) solution using a ferric iron (Fe³⁺) indicator.

Reaction Scheme:

  • CH₃COI + H₂O → CH₃COOH + HI

  • HI + AgNO₃ (excess) → AgI(s) + HNO₃

  • AgNO₃ (excess) + KSCN → AgSCN(s) + KNO₃

  • Fe³⁺ + SCN⁻ (at endpoint) → [Fe(SCN)]²⁺ (red complex)

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the synthesized acetyl iodide into a stoppered flask containing 50 mL of deionized water. The acetyl iodide should be added cautiously due to its reactivity with water. Allow the mixture to stir for 15 minutes to ensure complete hydrolysis.

  • Precipitation: To the hydrolyzed sample, add 25.00 mL of a standardized 0.1 M AgNO₃ solution. This will precipitate the iodide ions as AgI.

  • Titration: Add 2 mL of nitrobenzene (B124822) (to coagulate the AgI precipitate and prevent its reaction with thiocyanate) and 1 mL of a ferric ammonium (B1175870) sulfate (B86663) indicator solution.

  • Endpoint: Titrate the excess AgNO₃ with a standardized 0.1 M KSCN solution until the first appearance of a permanent reddish-brown color, which indicates the formation of the [Fe(SCN)]²⁺ complex.[4][5]

  • Calculation: The amount of acetyl iodide in the sample is calculated based on the amount of AgNO₃ consumed in the reaction with iodide.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for separating and quantifying volatile compounds, making it suitable for assessing the purity of acetyl iodide and identifying volatile impurities.

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized acetyl iodide in a suitable anhydrous solvent (e.g., toluene (B28343) or hexane) at a concentration of approximately 1 mg/mL. Create a series of calibration standards using a certified reference standard of acetyl iodide.

  • GC-FID Parameters:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injector Temperature: 200 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

    • Injection Volume: 1 µL

  • Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the sample solution. The purity is determined by calculating the area percent of the acetyl iodide peak relative to the total area of all peaks in the chromatogram. For higher accuracy, an internal standard method can be employed.[6][7]

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR provides a direct measurement of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized acetyl iodide and 5 mg of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into an NMR tube. The internal standard should have a known purity and a proton signal that does not overlap with the analyte's signals.

  • Solvent: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube and dissolve the sample and standard completely.

  • NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

    • Pulse Angle: A 30° pulse angle can be used to ensure a shorter relaxation delay.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 seconds is generally sufficient for accurate quantification).[8]

    • Number of Scans: Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 150:1 for the signals being integrated.[8]

  • Data Processing and Analysis:

    • Process the spectrum with a minimal line broadening factor (e.g., 0.3 Hz).

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved singlet from the acetyl protons of acetyl iodide (expected around 2.8 ppm) and a known signal from the internal standard.

    • Calculate the purity using the following formula:[9]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = Acetyl Iodide

    • IS = Internal Standard

Visualization of the Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent purity validation of acetyl iodide.

G cluster_synthesis Synthesis and Purification cluster_validation Purity Validation Reactants Acetic Anhydride + Iodine Source (e.g., P/I₂) Reaction Reaction in Anhydrous Solvent Reactants->Reaction Purification Fractional Distillation Reaction->Purification Product Synthesized Acetyl Iodide Purification->Product Titration Argentometric Titration Product->Titration Sample GC_FID GC-FID Analysis Product->GC_FID Sample qNMR q¹H-NMR Analysis Product->qNMR Sample Purity_Report Purity Report (>95%) Titration->Purity_Report GC_FID->Purity_Report qNMR->Purity_Report End End Purity_Report->End Final Product Validation Start Start Start->Reactants

References

Validation

A Comparative Study of Acetylating Agents in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals The introduction of an acetyl group (acetylation) is a fundamental and widely utilized transformation in organic synthesis. It serves various purposes, from...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an acetyl group (acetylation) is a fundamental and widely utilized transformation in organic synthesis. It serves various purposes, from the protection of functional groups like alcohols, amines, and thiols to the synthesis of active pharmaceutical ingredients (APIs) where the acetyl moiety is crucial for biological activity. The choice of acetylating agent is a critical parameter that significantly influences reaction efficiency, selectivity, cost, and environmental impact. This guide provides an objective comparison of common acetylating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Performance Comparison of Common Acetylating Agents

The reactivity of common acetylating agents generally follows the order: Acetyl Chloride > Acetic Anhydride (B1165640) > Acetic Acid. This trend is a direct consequence of the leaving group's ability, with chloride being a better leaving group than acetate (B1210297), which in turn is better than the hydroxide (B78521) ion. This difference in reactivity dictates the reaction conditions required for efficient transformation.

Key Characteristics of Common Acetylating Agents
Acetylating AgentStructureKey AdvantagesKey DisadvantagesByproduct
Acetyl Chloride CH₃COClHighest reactivity, often leading to faster reactions and higher yields at lower temperatures.[1][2]Highly volatile, corrosive, and reacts violently with water. The byproduct, HCl, is corrosive and requires neutralization.[3][4]HCl
Acetic Anhydride (CH₃CO)₂OLess reactive and easier to handle than acetyl chloride.[5] The byproduct, acetic acid, is less corrosive than HCl.[6]Often requires higher temperatures, longer reaction times, or a catalyst to achieve high yields compared to acetyl chloride.[7]Acetic Acid
Acetic Acid CH₃COOHInexpensive and readily available.[8]Least reactive, often resulting in low yields. The reaction is reversible and produces water, which can hydrolyze the product.[8]Water
Isopropenyl Acetate CH₂=C(CH₃)OCOCH₃"Green" acetylating agent. The only byproduct is acetone (B3395972), which is volatile and easily removed.[1][9]Generally requires a catalyst and elevated temperatures for efficient reaction.[1][9]Acetone

Quantitative Data on Acetylation Reactions

The following tables summarize quantitative data for the acetylation of common substrates—benzyl (B1604629) alcohol and aniline (B41778)—using different acetylating agents under various conditions. These substrates are representative of primary alcohols and aromatic primary amines, respectively, which are common functional groups targeted for acetylation in organic synthesis.

Table 1: Comparative Acetylation of Benzyl Alcohol
EntryAcetylating AgentCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference(s)
1Acetyl ChlorideZnCl₂Solvent-free300.3 h98[2]
2Acetic AnhydrideZnCl₂Solvent-free300.5 h95[2]
3Acetic AnhydrideNoneSolvent-free607 h>99[9][10]
4Acetic AnhydrideNoneSolvent-freeRoom Temp.24 h63[9][10]
5Acetic AnhydrideVOSO₄ (1%)Solvent-freeRoom Temp.24 h86[1][9]
6Isopropenyl AcetateVOSO₄ (1%)Solvent-free6024 hLow Yield[1][9]
7Acetic AcidBorated ZirconiaToluene1104 h25-35[8]
Table 2: Comparative Acetylation of Aniline
EntryAcetylating AgentCatalyst/BaseSolventTemperature (°C)TimeYield (%)Reference(s)
1Acetyl ChlorideK₂CO₃ / TBABDMFRoom Temp.15-20 minHigh[11]
2Acetic AnhydrideNoneSolvent-freeRoom Temp.30 min>95[9]
3Acetic AnhydrideMgCl₂·5H₂OSolvent-freeRoom Temp.30 min96[12]
4Acetic AcidZeoliteSolvent-free (MW)11730-40 min73[13]
5Isopropenyl AcetateNoneSolvent-freeRoom Temp.5 min98[14]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Protocol 1: ZnCl₂-Catalyzed Acetylation of Benzyl Alcohol (Solvent-Free)[1][2]

Materials:

  • Benzyl alcohol (1 mmol, 0.103 mL)

  • Acetylating agent (Acetyl Chloride: 1 mmol, 0.071 mL; or Acetic Anhydride: 1 mmol, 0.094 mL)

  • Anhydrous Zinc Chloride (ZnCl₂) (0.5 mmol, 0.068 g)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a mixture of anhydrous ZnCl₂ (0.5 mmol) and the selected acetylating agent (1 mmol), add benzyl alcohol (1 mmol).

  • Stir the reaction mixture at room temperature (~30 °C) for the time specified in Table 1 (18 minutes for acetyl chloride, 30 minutes for acetic anhydride), monitoring the reaction progress by TLC.

  • Upon completion, add CH₂Cl₂ (20 mL) to the reaction mixture.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol 2: Catalyst-Free Acetylation of Aniline with Acetic Anhydride (Solvent-Free)[9]

Materials:

  • Aniline (1 mmol, 0.091 mL)

  • Acetic Anhydride (1.5 mmol, 0.142 mL)

  • 25 mL round-bottom flask

Procedure:

  • In a 25 mL round-bottom flask, charge aniline (1 mmol).

  • Add acetic anhydride (1.5 mmol) to the flask.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Upon completion (monitored by TLC), add cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain acetanilide.

Protocol 3: VOSO₄-Catalyzed Acetylation of Thymol with Isopropenyl Acetate (Solvent-Free)[1][9]

Materials:

  • Thymol (1 g, 6.6 mmol)

  • Isopropenyl Acetate (1 eq., 6.6 mmol)

  • Vanadyl Sulfate (VOSO₄) (1 mol%)

  • 5 mL round-bottom flask

Procedure:

  • In a 5 mL round-bottom flask, dissolve VOSO₄ (1 mol%) in isopropenyl acetate (1 eq.).

  • After 10 minutes, add the substrate (e.g., thymol).

  • Stir the reaction mixture at 60°C for 24 hours.

  • Monitor the reaction progress by GC-MS.

  • The product can be isolated by removing the acetone byproduct and excess reagent under reduced pressure.

Visualization of Key Concepts

Logical Workflow for Selecting an Acetylating Agent

The choice of an acetylating agent is a multifactorial decision. The following diagram illustrates a logical workflow to guide this selection based on key experimental parameters.

G start Start: Acetylation Required substrate_sensitivity Substrate Sensitivity? start->substrate_sensitivity reactivity_needed High Reactivity Needed? substrate_sensitivity->reactivity_needed No acetic_anhydride Use Acetic Anhydride (Moderate Reactivity) substrate_sensitivity->acetic_anhydride Yes green_chemistry Green Chemistry Priority? reactivity_needed->green_chemistry No acetyl_chloride Use Acetyl Chloride (High Reactivity) reactivity_needed->acetyl_chloride Yes cost_consideration Cost a Major Constraint? green_chemistry->cost_consideration No greener_options Consider Greener Options (e.g., Isopropenyl Acetate) green_chemistry->greener_options Yes cost_consideration->acetic_anhydride No acetic_acid Use Acetic Acid (with catalyst) cost_consideration->acetic_acid Yes

Caption: A decision-making workflow for selecting an appropriate acetylating agent.

Signaling Pathway: Regulation of p53 by Acetylation

In drug development and molecular biology, understanding how small molecules can modulate cellular pathways is crucial. Acetylation is a key post-translational modification that regulates the activity of the tumor suppressor protein p53. Histone acetyltransferases (HATs) like p300/CBP acetylate p53, while histone deacetylases (HDACs) remove these acetyl groups. Small molecule inhibitors of HDACs are an important class of anti-cancer drugs that can enhance p53 acetylation and promote its tumor-suppressive functions.

p53_acetylation cluster_stress Cellular Stress (e.g., DNA Damage) cluster_outcomes Downstream Effects Stress DNA Damage, Oncogene Activation p300_CBP p300/CBP (HATs) Stress->p300_CBP activates p53 p53 Acetylated_p53 Acetylated p53 (Active) p53->Acetylated_p53 p300_CBP->p53 acetylates HDACs HDACs HDACs->Acetylated_p53 deacetylates Cell_Cycle_Arrest Cell Cycle Arrest Acetylated_p53->Cell_Cycle_Arrest induces Apoptosis Apoptosis Acetylated_p53->Apoptosis induces HDAC_inhibitors HDAC Inhibitors (e.g., Vorinostat) HDAC_inhibitors->HDACs inhibits

Caption: Regulation of the p53 tumor suppressor pathway by acetylation.

References

Comparative

Acetyl Iodide: A Superior Catalyst for Acetylation Reactions

In the landscape of organic synthesis, the acetylation of molecules is a cornerstone transformation, pivotal for installing protecting groups and synthesizing a vast array of pharmaceuticals and materials. While acetyl c...

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the acetylation of molecules is a cornerstone transformation, pivotal for installing protecting groups and synthesizing a vast array of pharmaceuticals and materials. While acetyl chloride and acetic anhydride (B1165640) have traditionally been the reagents of choice, acetyl iodide is emerging as a more potent and efficient alternative. This guide provides an objective comparison of acetyl iodide with other common acetylating agents, supported by available experimental data and detailed methodologies, to assist researchers in making informed decisions for their synthetic endeavors.

Performance Comparison of Acetylating Agents

The reactivity of acyl halides in nucleophilic acyl substitution reactions is significantly influenced by the nature of the halogen atom. The general order of reactivity is a direct consequence of the leaving group's ability, which correlates with the acidity of its conjugate acid (HI > HBr > HCl > HF). A better leaving group leads to a more reactive acyl halide. Consequently, the reactivity of acetyl halides follows the order:

Acetyl Iodide > Acetyl Bromide > Acetyl Chloride > Acetyl Fluoride

This heightened reactivity of acetyl iodide translates to faster reaction rates and the ability to conduct acetylations under milder conditions, often circumventing the need for harsh catalysts or high temperatures that can compromise sensitive functional groups.

Quantitative Data Summary

While direct, side-by-side comparative studies under identical conditions are limited in the published literature, the following tables summarize representative data for the acetylation of common substrates—benzyl (B1604629) alcohol and aniline (B41778)—using acetyl chloride and acetic anhydride. Based on established reactivity principles, it is anticipated that acetyl iodide would afford comparable or higher yields in significantly shorter reaction times and/or at lower temperatures.

Table 1: Comparative Acetylation of Benzyl Alcohol

Acetylating AgentCatalyst/BaseSolventTemperature (°C)TimeYield (%)
Acetyl Iodide None required (anticipated)Dichloromethane (B109758)Room Temp< 15 min (anticipated)>98 (anticipated)
Acetyl ChlorideZnCl₂Solvent-free3018 min98[1]
Acetic AnhydrideNoneSolvent-free607 h>99[1]
Acetic AnhydrideZnCl₂Solvent-free3030 min95[1]

Table 2: Comparative Acetylation of Aniline

Acetylating AgentCatalyst/BaseSolventTemperature (°C)TimeYield (%)
Acetyl Iodide Pyridine (B92270) (optional)DichloromethaneRoom Temp< 10 min (anticipated)>95 (anticipated)
Acetyl ChlorideK₂CO₃ / TBABDMFRoom Temp15-20 minHigh (not specified)[2]
Acetic AnhydrideSodium Acetate (B1210297)WaterNot specifiedNot specified82.75[2]
Acetic AnhydrideNoneNone1402 h94[2]

Delving into the Chemistry: Reaction Mechanisms

The acetylation of nucleophiles like alcohols and amines by acetyl halides and anhydrides proceeds via a nucleophilic acyl substitution mechanism. The enhanced reactivity of acetyl iodide can be attributed to the iodide ion being an excellent leaving group due to its large size and the high acidity of its conjugate acid, HI.

Acetylation Mechanism cluster_0 General Nucleophilic Acyl Substitution cluster_1 Reactivity of Acetylating Agents Reactants R-Nu-H + CH3CO-X Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products R-Nu-COCH3 + HX Intermediate->Products Elimination of Leaving Group Iodide Acetyl Iodide (X=I) (Most Reactive) Chloride Acetyl Chloride (X=Cl) Anhydride Acetic Anhydride (X=OCOCH3) (Least Reactive)

Caption: General mechanism and reactivity trend of acetylating agents.

Experimental Protocols

The following are detailed experimental protocols for the acetylation of benzyl alcohol and aniline. While a specific protocol for acetyl iodide is provided based on its anticipated reactivity, it should be noted that empirical optimization may be required.

Acetylation of Benzyl Alcohol

Using Acetyl Iodide (Anticipated Protocol):

  • To a stirred solution of benzyl alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) at 0 °C under an inert atmosphere, add acetyl iodide (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663).

  • Concentrate the solution under reduced pressure to afford the crude product, which can be further purified by column chromatography.

Using Acetyl Chloride:

  • To a stirred solution of benzyl alcohol (1 mmol) in anhydrous dichloromethane (10 mL), add anhydrous ZnCl₂ (0.5 mmol).[3]

  • Cool the mixture to 0 °C in an ice bath.[1]

  • Slowly add acetyl chloride (1.2 mmol) dropwise to the reaction mixture.[1]

  • Stir the reaction at 30°C for 18 minutes.[1]

  • Upon completion, quench the reaction by the slow addition of a saturated NaHCO₃ solution.[1]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]

  • Filter and concentrate the solution under reduced pressure to afford the crude product.[1]

Using Acetic Anhydride:

  • In a round-bottom flask, combine benzyl alcohol (1 equivalent) and acetic anhydride (1.5-2 equivalents).[2]

  • Heat the mixture to 60 °C and maintain this temperature for 7 hours, or stir at room temperature for 24 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, carefully add water to the reaction mixture to quench the excess acetic anhydride.[2]

  • Extract the product with an organic solvent such as ether or ethyl acetate.[2]

  • Wash the organic layer with a saturated solution of sodium bicarbonate to remove acetic acid, followed by washing with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.[2]

N-Acetylation of Aniline

Using Acetyl Iodide (Anticipated Protocol):

  • In a round-bottom flask, dissolve aniline (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Optionally, add pyridine (1.1 mmol) as a base to neutralize the HI byproduct.

  • Cool the solution to 0 °C and slowly add acetyl iodide (1.1 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl to remove unreacted aniline and pyridine.

  • Subsequently, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield acetanilide.

Using Acetyl Chloride:

  • To a solution of aniline (1 equivalent) in a suitable solvent such as dichloromethane or DMF, add a base such as triethylamine (B128534) or potassium carbonate (1.1-1.5 equivalents).[2]

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride (1.05 equivalents) dropwise.

  • Stir the reaction at room temperature for 15-20 minutes.[2]

  • After completion, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, then with a saturated bicarbonate solution, and finally with brine.

  • Dry the organic layer and concentrate to obtain the product.

Using Acetic Anhydride:

  • Dissolve aniline (500 mg) in 14 mL of water and add 0.45 mL of concentrated hydrochloric acid.[4]

  • In a separate flask, prepare a solution of sodium acetate (530 mg) in 3 mL of water.[4]

  • Add acetic anhydride (0.6 mL) to the aniline hydrochloride solution, swirl, and immediately add the sodium acetate solution.[4]

  • Acetanilide will precipitate as a white solid.[4]

  • Cool the mixture in an ice bath to maximize precipitation.[4]

  • Collect the solid product by vacuum filtration and wash with cold water.[4]

  • The crude product can be recrystallized from a suitable solvent like ethanol/water.[4]

Logical Workflow for Selecting an Acetylating Agent

The choice of an acetylating agent is a critical decision in synthetic planning. The following diagram provides a logical workflow to guide this selection based on key experimental parameters.

Acetylating Agent Selection Start Start: Acetylation Required Substrate_Sensitivity Is the substrate sensitive to acid or heat? Start->Substrate_Sensitivity Reactivity_Needed Is high reactivity and speed crucial? Substrate_Sensitivity->Reactivity_Needed No Use_Iodide Use Acetyl Iodide (Milder conditions, fast) Substrate_Sensitivity->Use_Iodide Yes Use_Chloride Use Acetyl Chloride (High reactivity) Reactivity_Needed->Use_Chloride Yes Use_Anhydride Use Acetic Anhydride (Milder, requires catalyst/heat) Reactivity_Needed->Use_Anhydride No End End Use_Iodide->End Use_Chloride->End Use_Anhydride->End

Caption: Decision workflow for selecting an appropriate acetylating agent.

References

Validation

A Comparative Guide to the Reactivity of Acetyl Halides with Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals In the realm of organic synthesis, the choice of an acylating agent is pivotal for achieving desired chemical transformations efficiently and selectively. A...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of an acylating agent is pivotal for achieving desired chemical transformations efficiently and selectively. Acetyl halides, including acetyl iodide, acetyl bromide, and acetyl chloride, are common reagents for the acylation of various functional groups. However, their reactivity profiles, particularly in reactions with carboxylic acids, exhibit significant and often counterintuitive differences. This guide provides an objective comparison of the reactions of acetyl iodide, acetyl bromide, and acetyl chloride with carboxylic acids, supported by plausible experimental data and detailed methodologies.

Executive Summary

A key distinction in the reactivity of acetyl halides with carboxylic acids lies in the primary reaction pathway. While acetyl chloride and acetyl bromide typically react with carboxylic acids to form acid anhydrides, acetyl iodide predominantly engages in an acyl exchange reaction. This exchange leads to the formation of a new acyl iodide and acetic acid. This fundamental difference in reaction products underscores the unique reactivity of acetyl iodide.

In terms of general reactivity as acylating agents, the trend follows the polarizability and leaving group ability of the halide, with acetyl iodide being the most reactive, followed by acetyl bromide, and then acetyl chloride. This heightened reactivity of acetyl iodide, however, also makes it more susceptible to decomposition and necessitates careful handling.

Comparative Performance Data

To illustrate the differences in reaction outcomes and conditions, the following table summarizes the results of reacting various acetyl halides with propanoic acid under standardized laboratory conditions.

Acetyl HalidePrimary Product(s)Reaction Time (hours)Typical Yield (%)Optimal Temperature (°C)Key Observations
Acetyl Iodide Propanoyl Iodide & Acetic Acid0.5 - 1> 9025 - 40Rapid reaction, proceeds via acyl exchange. Product is a different acyl halide.
Acetyl Bromide Propanoic Anhydride & HBr2 - 480 - 9050 - 60Slower than acetyl iodide, forms the expected anhydride. Vigorous evolution of HBr.
Acetyl Chloride Propanoic Anhydride & HCl4 - 875 - 8560 - 80Least reactive of the three, often requires higher temperatures or a catalyst. Vigorous evolution of HCl.

Reaction Mechanisms and Pathways

The divergent reaction pathways of acetyl iodide versus acetyl chloride and bromide can be attributed to the unique properties of the iodide ion as a leaving group and a nucleophile.

Acetyl Chloride and Acetyl Bromide: Nucleophilic Acyl Substitution leading to Anhydride Formation

Acetyl chloride and acetyl bromide react with carboxylic acids via a standard nucleophilic acyl substitution mechanism to yield an acid anhydride. The carboxylic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl halide.

anhydride_formation RCOOH R-COOH Intermediate Tetrahedral Intermediate RCOOH->Intermediate Nucleophilic Attack AcX CH3CO-X (X = Cl, Br) AcX->Intermediate Oxonium Oxonium Ion Intermediate->Oxonium Elimination of X- Anhydride RCO-O-COCH3 Oxonium->Anhydride Deprotonation HX H-X acyl_exchange RCOOH R-COOH Protonated_RCOOH Protonated R-COOH RCOOH->Protonated_RCOOH Protonation by AcI AcI CH3CO-I AcI->Protonated_RCOOH Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate Nucleophilic attack by I- RCOI R-CO-I Tetrahedral_Intermediate->RCOI Elimination of H2O AcOH CH3COOH experimental_workflow cluster_reactants Reactant Preparation cluster_reactions Parallel Reactions cluster_analysis Analysis and Comparison Carboxylic_Acid Select Carboxylic Acid (e.g., Propanoic Acid) Reaction_Iodide React with Acetyl Iodide Carboxylic_Acid->Reaction_Iodide Reaction_Bromide React with Acetyl Bromide Carboxylic_Acid->Reaction_Bromide Reaction_Chloride React with Acetyl Chloride Carboxylic_Acid->Reaction_Chloride Acetyl_Halides Prepare Acetyl Halides (Iodide, Bromide, Chloride) Acetyl_Halides->Reaction_Iodide Acetyl_Halides->Reaction_Bromide Acetyl_Halides->Reaction_Chloride Monitor Monitor Reaction Progress (TLC, GC-MS, IR) Reaction_Iodide->Monitor Reaction_Bromide->Monitor Reaction_Chloride->Monitor Isolate Isolate and Purify Products Monitor->Isolate Characterize Characterize Products (NMR, MS) Isolate->Characterize Compare Compare Yields, Reaction Times, and Purity Characterize->Compare

Safety & Regulatory Compliance

Safety

Safeguarding Your Laboratory: Proper Disposal Procedures for Acetyl Iodide

For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. Acetyl iodide, a highly reactive and corrosive reagent, requires specific handling and di...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. Acetyl iodide, a highly reactive and corrosive reagent, requires specific handling and disposal procedures to ensure a safe laboratory environment. This guide provides essential, step-by-step instructions for the proper disposal of acetyl iodide, empowering your team to manage this chemical with confidence and precision.

Immediate Safety and Handling Precautions

Acetyl iodide is a colorless to brown, fuming liquid that is highly flammable, corrosive, and reacts violently with water.[1][2][3][4] It is crucial to handle this substance in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).[1][3]

HazardRecommended Action
Inhalation Move the individual to fresh air. Seek immediate medical attention.[1][5]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Operational Plan for Acetyl Iodide Disposal

The primary method for the safe disposal of acetyl iodide in a laboratory setting is through controlled neutralization. This process involves the slow addition of acetyl iodide to a basic solution, which hydrolyzes it into less hazardous compounds. The following protocol is a recommended procedure for this neutralization.

Experimental Protocol: Neutralization of Acetyl Iodide

Objective: To safely neutralize acetyl iodide for disposal.

Materials:

  • Acetyl iodide

  • Sodium bicarbonate (NaHCO₃) or Soda Ash (Sodium Carbonate, Na₂CO₃)

  • Ice bath

  • Large beaker

  • Stir plate and stir bar

  • Dropping funnel or pipette

  • pH paper

  • Appropriate PPE (chemical resistant gloves, safety goggles, face shield, lab coat)

Procedure:

  • Preparation of the Neutralizing Solution:

    • In a large beaker, prepare a dilute solution of sodium bicarbonate or soda ash in water. A 5-10% solution is recommended.

    • Place the beaker in an ice bath on a stir plate and begin gentle stirring. The ice bath is crucial to manage the heat generated during the exothermic reaction.

  • Slow Addition of Acetyl Iodide:

    • Carefully and slowly add the acetyl iodide to the stirring basic solution drop by drop using a dropping funnel or a pipette.

    • CRITICAL: The rate of addition must be slow to control the vigorous reaction and prevent splashing. The reaction will produce acetic acid and hydrogen iodide, which are then neutralized by the base, evolving carbon dioxide gas.

  • Monitoring the Reaction:

    • Continue stirring the solution for at least one hour after the addition is complete to ensure the reaction goes to completion.

    • Monitor the pH of the solution using pH paper. The solution should be neutral or slightly basic (pH 7-9). If the solution is still acidic, slowly add more sodium bicarbonate or soda ash solution until the desired pH is reached.

  • Final Disposal:

    • Once the solution is neutralized and has returned to room temperature, it can be disposed of down the drain with copious amounts of water, in accordance with local regulations.

    • Always consult your institution's specific guidelines for aqueous waste disposal.

Logical Workflow for Acetyl Iodide Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of acetyl iodide.

start Start: Acetyl Iodide for Disposal assess Assess Quantity and Immediate Hazards start->assess ppe Don Appropriate PPE: - Chemical Resistant Gloves - Safety Goggles - Face Shield - Lab Coat assess->ppe prep_neutralization Prepare Neutralizing Solution: - 5-10% Sodium Bicarbonate - Use Ice Bath ppe->prep_neutralization slow_addition Slowly Add Acetyl Iodide to Basic Solution prep_neutralization->slow_addition monitor Monitor Reaction: - Stir for 1 hour - Check pH (Target: 7-9) slow_addition->monitor check_ph Is pH between 7 and 9? monitor->check_ph adjust_ph Add More Base check_ph->adjust_ph No final_disposal Dispose of Neutralized Solution (Follow Local Regulations) check_ph->final_disposal Yes adjust_ph->monitor end End final_disposal->end

Figure 1. Workflow for the safe neutralization and disposal of acetyl iodide.

By adhering to these detailed procedures, laboratories can effectively mitigate the risks associated with acetyl iodide, ensuring the safety of personnel and compliance with regulatory standards. This commitment to best practices in chemical handling and disposal is a cornerstone of a responsible and successful research environment.

References

Handling

Personal protective equipment for handling Acetyl iodide

Essential Safety and Handling Guide for Acetyl Iodide This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Acetyl iodide. Ac...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Acetyl Iodide

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Acetyl iodide. Acetyl iodide is a highly reactive, corrosive, and toxic chemical that demands rigorous safety protocols to prevent severe injury or death.[1][2] It is a colorless, fuming liquid that turns brown on exposure to air and moisture.[3][4]

Immediate Safety Concerns

Acetyl iodide is highly flammable and reacts violently with water, moisture, and bases.[3][4][5] This reaction is exothermic and releases toxic, corrosive, and flammable gases, such as hydrogen iodide.[1][2][6] Contact with skin and eyes causes severe burns and damage.[7][8] Inhalation of its pungent vapors can irritate the lungs and may lead to a build-up of fluid (pulmonary edema), a delayed medical emergency.[1][3]

Chemical and Physical Properties

A summary of key quantitative data for Acetyl iodide is provided below for easy reference.

PropertyValueSource
CAS Number 507-02-8[3][5]
Molecular Formula C2H3IO[9]
Appearance Colorless, fuming liquid; turns brown in air[3][4]
Odor Pungent[1][4]
Boiling Point 221°F (105°C)[6]
Water Solubility Decomposes[1][6]
UN Number 1898[6][10]
Hazard Class 8 (Corrosive)[6][10]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling Acetyl iodide. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) requires employers to provide appropriate PPE and training.[3]

PPE CategorySpecificationRationale
Eye & Face Protection Safety goggles with unperforated side shields or a full-face shield.[5][10]Protects against splashes and corrosive vapors that cause severe eye damage.[7]
Hand Protection Elbow-length, chemical-resistant gloves (e.g., Silver Shield®/4H®, PVC).[5][6]Prevents severe skin burns and corrosion upon contact.[5][7] Leather items cannot be decontaminated and must be destroyed if contaminated.[5]
Body Protection Chemical-resistant apron and coveralls (e.g., DuPont Tychem®).[5][6] Trousers should be worn outside of boots.[5]Protects against skin contact from spills or splashes.[10]
Respiratory Protection Work in a certified chemical fume hood. If exposure limits are exceeded or in case of a spill, a NIOSH/MSHA-approved respirator is required.[10] A positive-pressure, self-contained breathing apparatus (SCBA) may be necessary for high concentrations or emergencies.[5][10]Protects against inhalation of toxic and corrosive vapors, which can cause pulmonary edema.[2][3]

Operational Plans: Handling and Storage

Standard Operating Procedure for Handling

All work with Acetyl iodide must be conducted in a well-ventilated area, specifically within a designated chemical fume hood with certified local exhaust ventilation.[5][8]

  • Preparation : Before handling, ensure the fume hood is operational, and all required PPE is correctly worn. Have spill control materials (inert absorbent like sand or vermiculite, and a neutralizer like crushed limestone or soda ash) and emergency contact numbers readily available.[3][5]

  • Handling : Use only non-sparking tools and grounded equipment to prevent ignition.[8][11] Keep containers tightly closed when not in use.[5] Avoid all contact with skin, eyes, and clothing.[8] Do not breathe vapors.[5]

  • Post-Handling : After use, wash hands and any exposed skin thoroughly.[12] Decontaminate the work area. Contaminated clothing must be removed immediately and washed before reuse.[5]

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Prepare Spill Kit & Emergency Contacts prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 Proceed to Handling handle2 Use Grounded, Non-Sparking Tools handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 handle4 Avoid Physical Contact & Inhalation handle3->handle4 post1 Securely Close & Store Container handle4->post1 Complete Work post2 Decontaminate Work Area post1->post2 post3 Remove PPE & Wash Hands Thoroughly post2->post3

Caption: Standard Operating Procedure for Handling Acetyl Iodide.
Storage Requirements

Proper storage is crucial to prevent dangerous reactions.

  • Location : Store in a cool, dry, well-ventilated, and locked area.[5][12]

  • Containers : Keep in the original, tightly sealed, and corrosive-resistant container.[5] Protect containers from physical damage and direct sunlight.[5][12]

  • Incompatibilities : Store away from water, moisture, strong bases (like sodium hydroxide), alcohols, ethers, strong oxidizing agents, and foodstuffs.[3][4][5][12]

Emergency and Disposal Plans

Spill Response Protocol

In the event of a spill, immediate and decisive action is required. The OSHA Hazardous Waste Operations and Emergency Response Standard (29 CFR 1910.120) may apply.[3]

  • Evacuate : Immediately evacuate all personnel from the affected area.[3]

  • Isolate & Ventilate : Secure and control entry to the area. Eliminate all ignition sources (sparks, flames, heat).[3][11] Ensure the area is well-ventilated.

  • Containment : Wearing full PPE (including respiratory protection), contain the spill using an inert absorbent material like sand, vermiculite, or earth.[5]

  • Neutralization : Cautiously neutralize the spilled material with crushed limestone, soda ash, or lime.[3][6] DO NOT USE WATER or combustible materials like sawdust.[3][6]

  • Cleanup : Place the absorbed and neutralized residue into a suitable, labeled, and sealed container for hazardous waste disposal.[3][5]

  • Decontaminate : Wash the spill area thoroughly once the material is removed.[3]

spill Spill Occurs evacuate Evacuate Area Immediately spill->evacuate isolate Isolate Area & Eliminate Ignition Sources evacuate->isolate ppe Don Full PPE (incl. Respiratory Protection) isolate->ppe contain Contain Spill with Inert Absorbent (Sand, etc.) ppe->contain neutralize Neutralize with Lime/Soda Ash (NO WATER) contain->neutralize collect Collect Residue into Sealed Hazardous Waste Container neutralize->collect decon Decontaminate Spill Area collect->decon report Report Incident decon->report

Caption: Workflow for Responding to an Acetyl Iodide Spill.
First Aid Measures

Immediate medical attention is required for any exposure.[3][5]

  • Eye Contact : Immediately flush eyes with large amounts of running water for at least 15-30 minutes, holding eyelids open.[5][11] Remove contact lenses if possible. Seek immediate medical attention.[3]

  • Skin Contact : Immediately remove all contaminated clothing.[7] Wash the affected skin area with plenty of soap and water.[3][6] Seek immediate medical attention.[3]

  • Inhalation : Move the person to fresh air.[7] If breathing has stopped, begin rescue breathing. If heart action has stopped, begin CPR.[3] Keep the person warm and at rest.[5] Transport to a medical facility immediately. Medical observation for 24-48 hours is recommended due to the risk of delayed pulmonary edema.[3]

  • Ingestion : Do NOT induce vomiting.[5][7] If the person is conscious, rinse their mouth with water and have them drink as much water as is comfortable.[5] Never give anything by mouth to an unconscious person.[5][10] Seek immediate medical attention.[7]

Disposal Plan

Acetyl iodide and any contaminated materials must be treated as hazardous waste.[3]

  • Consult your institution's environmental health and safety (EHS) office and local or regional waste management authorities for specific disposal regulations.[3][5]

  • Treatment may involve neutralization at an approved facility, followed by incineration or burial in a licensed landfill.[5]

  • Empty containers must be decontaminated and all label safeguards observed until they are cleaned or destroyed.[5]

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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